Cyclopentylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYJGNJOCTQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303875 | |
| Record name | cyclopentyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-06-5 | |
| Record name | 1194-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclopentyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Novel Cyclopentylurea Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The urea scaffold is a cornerstone in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with biological targets.[1] When combined with the cyclopentyl moiety, a valuable pharmacophore known to enhance metabolic stability and modulate physicochemical properties, the resulting cyclopentylurea derivatives represent a promising class of compounds for drug discovery.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for preparing novel this compound derivatives. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offers validated, step-by-step methodologies, and is grounded in authoritative scientific literature.
Introduction: The Strategic Value of the this compound Scaffold
The urea functional group is a privileged structure in a multitude of clinically approved therapies due to its capacity to act as both a hydrogen bond donor and acceptor, facilitating robust interactions with protein and receptor targets.[1] This has led to the successful development of urea-containing drugs with anticancer, antibacterial, anticonvulsive, and anti-HIV properties.[1][4] The incorporation of a cyclopentyl group can further enhance the therapeutic potential of these molecules. The cyclopentane ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic drugs, valued for its conformational flexibility and its ability to present substituents in well-defined spatial orientations.[3][5] This guide will explore the primary synthetic routes to access this versatile scaffold, empowering chemists to generate novel and diverse libraries of this compound derivatives for biological screening.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound derivatives can be broadly categorized into two primary approaches: those beginning with cyclopentyl isocyanate and those starting with cyclopentylamine. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the urea.
Strategy A: Synthesis from Cyclopentyl Isocyanate
The most direct route to N-cyclopentyl-N'-substituted ureas involves the reaction of commercially available cyclopentyl isocyanate with a primary or secondary amine.[6][7] This reaction is a classic example of nucleophilic addition to an isocyanate.
Causality of Experimental Choices:
-
Isocyanate Reactivity: The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles like amines.[8][9] Electron-withdrawing groups on the amine can decrease its nucleophilicity, potentially slowing down the reaction, while electron-donating groups can accelerate it.[9]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are typically employed to prevent unwanted side reactions of the isocyanate with protic solvents like water or alcohols.[10]
-
Catalysis: While the reaction often proceeds readily at room temperature, particularly with aliphatic amines, it can be sluggish with less nucleophilic aromatic amines. In such cases, a tertiary amine catalyst like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to accelerate the reaction.[10][11]
-
Temperature Control: The reaction is exothermic.[12] For highly reactive amines, initial cooling may be necessary to control the reaction rate and prevent side product formation. For less reactive amines, gentle heating may be required to drive the reaction to completion.[13]
Caption: General workflow for the synthesis of N-cyclopentyl-N'-substituted ureas from cyclopentyl isocyanate.
This protocol is adapted from the general procedure for the synthesis of 1-cyclopentyl-3-(p-tolyl)urea.[14]
-
Reaction Setup: To a solution of p-toluidine (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE), add cyclopentyl isocyanate (1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, the reaction can be heated to 80 °C.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford the pure N-cyclopentyl-N'-(p-tolyl)urea. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Strategy B: Synthesis from Cyclopentylamine
An alternative and equally viable approach is the reaction of cyclopentylamine with an appropriate isocyanate. This method is particularly useful when the desired isocyanate is more readily available than the corresponding amine needed for Strategy A.
Caption: General workflow for the synthesis of N-cyclopentyl-N'-substituted ureas from cyclopentylamine.
-
Reaction Setup: In a round-bottom flask, dissolve phenyl isocyanate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Addition of Amine: Add a solution of cyclopentylamine (1.05 equiv.) in THF dropwise to the stirred isocyanate solution at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting solid is triturated with hexane, collected by filtration, and dried to yield the desired product.
Advanced and Greener Synthetic Methodologies
In the pursuit of more efficient and environmentally benign synthetic routes, several advanced methodologies have been developed. These methods often avoid the use of hazardous reagents or employ energy-efficient techniques.
In Situ Generation of Isocyanates
Handling isocyanates can be hazardous due to their toxicity and reactivity.[8] Methods that generate the isocyanate intermediate in situ from more stable precursors are therefore highly valuable.
-
Hofmann Rearrangement: The Hofmann rearrangement of a primary amide using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA) in the presence of an amine provides a direct route to unsymmetrical ureas.[15] This method avoids the isolation of the isocyanate intermediate.
Caption: Synthesis of ureas via in situ isocyanate generation using the Hofmann rearrangement.
-
Use of Phosgene Equivalents: Safer alternatives to highly toxic phosgene, such as triphosgene or N,N'-carbonyldiimidazole (CDI), can be used to convert amines to their corresponding isocyanates in situ or to directly form ureas.[7][16] For example, reacting an amine with CDI forms a carbamoylimidazole intermediate, which can then react with a second amine to produce an unsymmetrical urea.[3]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating.[4][7][17][18][19]
This protocol is conceptualized based on microwave-assisted urea synthesis methodologies.[19][20]
-
Reaction Setup: In a microwave-safe vial, combine cyclopentylamine (1.0 equiv.), the desired isocyanate (1.0 equiv.), and a suitable solvent such as THF or acetonitrile.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the product is purified by crystallization or column chromatography.
Data Presentation: A Comparative Overview of Synthesized this compound Derivatives
The following table summarizes representative examples of synthesized this compound derivatives, highlighting the versatility of the discussed synthetic methods.
| Compound | Structure | Synthetic Method | Yield (%) | m.p. (°C) | Reference |
| 1-Cyclopentyl-3-(p-tolyl)urea | Reaction of p-toluidine with cyclopentyl isocyanate | 44 | 186-188 | [14] | |
| 1-Cyclohexyl-3-(p-tolyl)urea | Reaction of p-toluidine with cyclohexyl isocyanate | 21 | 181-183 | [14] | |
| 1-Cyclopropyl-3-(p-tolyl)urea | Reaction of p-toluidine with cyclopropyl isocyanate | 13 | 151-153 | [14] |
Conclusion and Future Perspectives
The synthesis of novel this compound derivatives is readily achievable through a variety of robust and adaptable synthetic strategies. The classical approach of reacting cyclopentyl isocyanate or cyclopentylamine with a suitable amine or isocyanate, respectively, remains a cornerstone of this area of research. For laboratories equipped with modern technology, microwave-assisted synthesis offers a rapid and efficient alternative. Furthermore, the development of methods that avoid the handling of toxic isocyanates by generating them in situ represents a significant advancement in terms of laboratory safety and green chemistry. As the demand for novel therapeutic agents continues to grow, the this compound scaffold, with its favorable physicochemical and pharmacological properties, will undoubtedly remain an area of intense investigation for drug discovery professionals.
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An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentylurea, a mono-substituted urea derivative featuring a cyclopentyl ring, is a versatile organic compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of a urea moiety capable of forming multiple hydrogen bonds and a hydrophobic cyclopentyl group, make it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characterization, reactivity, and stability. The document is intended to serve as a foundational resource for researchers and drug development professionals exploring the applications of this and related compounds.
Introduction
Urea and its derivatives are a cornerstone in the field of medicinal chemistry, with the urea functional group being a key component in numerous clinically approved drugs.[1] The ability of the urea moiety to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets.[1] The incorporation of various substituents onto the urea core enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This compound (CAS No. 1194-06-5) is an organic compound that features a cyclopentyl group attached to a urea functional group.[2] This combination of a rigid, hydrophobic carbocycle with a polar, hydrogen-bonding urea moiety imparts a unique set of properties to the molecule. These characteristics have led to its investigation in various therapeutic areas, notably as an inhibitor of the NS3 protease of the hepatitis C virus (HCV), a crucial enzyme for viral replication.[2][3] This guide aims to provide a detailed and practical understanding of the core physical and chemical attributes of this compound to facilitate its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
General Properties
This compound presents as a white crystalline solid and is soluble in polar organic solvents.[2][4] Its core structure consists of a five-membered cyclopentyl ring bonded to a nitrogen atom of a urea group.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1194-06-5 | [2][4] |
| Molecular Formula | C₆H₁₂N₂O | [2][4] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | White crystalline solid | [2][4] |
| Boiling Point | 220.3 °C at 760 mmHg | [4] |
| Density | 1.08 g/cm³ | [4] |
| Refractive Index | 1.504 | [4] |
| Vapor Pressure | 0.114 mmHg at 25 °C | [4] |
| Flash Point | 87 °C | [4] |
Solubility
While generally described as soluble in polar organic solvents, quantitative solubility data is crucial for formulation development and in vitro assay design.[2] Further studies are required to determine the precise solubility of this compound in a range of pharmaceutically relevant solvents, including water, ethanol, dimethyl sulfoxide (DMSO), and acetone.
pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. The urea functional group is generally considered neutral, but one of the nitrogen atoms can be protonated under acidic conditions. The pKa of the conjugate acid of urea is approximately 0.1. The cyclopentyl group is not expected to significantly alter this value. Computational methods can be employed to predict the pKa of this compound with a reasonable degree of accuracy.[5]
Synthesis and Reactivity
The synthesis of N-substituted ureas can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis of this compound
A common and straightforward method for the synthesis of mono-substituted ureas is the reaction of an amine with an isocyanate.
Workflow for the Synthesis of this compound from Cyclopentyl Isocyanate
Caption: Synthesis of this compound via nucleophilic addition.
Experimental Protocol: Synthesis of this compound from Cyclopentyl Isocyanate and Ammonia
-
Reaction Setup: In a well-ventilated fume hood, dissolve cyclopentyl isocyanate (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Ammonia: Cool the solution to 0 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
An alternative route involves the reaction of cyclopentylamine with a source of isocyanic acid, such as the thermal decomposition of urea or the reaction of potassium cyanate with an acid.[6]
Chemical Reactivity and Stability
The stability of urea derivatives is influenced by factors such as temperature, pH, and the nature of the substituents.[7]
-
Thermal Decomposition: N-alkylureas can undergo thermal decomposition, typically through a four-center pericyclic reaction, to yield the corresponding isocyanate and amine.[8] For this compound, this would result in the formation of cyclopentyl isocyanate and ammonia.
-
Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions, although it is generally more stable than amides or esters. Hydrolysis of this compound would yield cyclopentylamine, ammonia, and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature.[7]
-
Reactivity of the Urea Moiety: The nitrogen atoms of the urea group can act as nucleophiles, and the carbonyl group can undergo reactions typical of amides.
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the cyclopentyl ring and the protons on the nitrogen atoms. The chemical shifts of the cyclopentyl protons will be influenced by the neighboring urea group.[9]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit signals for the carbonyl carbon of the urea group and the carbons of the cyclopentyl ring.[10][11][12] The chemical shift of the carbonyl carbon is typically in the range of 155-165 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C=O bonds of the urea moiety, as well as the C-H and C-C bonds of the cyclopentyl ring.[13][14][15]
Table 2: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3400-3200 (two bands) |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=O (Urea) | Stretching | 1680-1630 |
| N-H (Amide) | Bending | 1640-1550 |
| C-N | Stretching | 1400-1200 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (128.17). Common fragmentation pathways for N-alkylureas involve cleavage of the C-N bond and fragmentation of the alkyl group.[16][17][18]
Applications in Drug Development
The structural features of this compound make it an attractive scaffold for the design of therapeutic agents.
NS3 Protease Inhibition
This compound has been identified as an inhibitor of the hepatitis C virus (HCV) NS3 protease.[2] The NS3 protease is a serine protease that is essential for the replication of the virus.[3] Inhibitors of this enzyme block the proteolytic processing of the viral polyprotein, thereby preventing the formation of mature, functional viral proteins.[6][19] The urea moiety of this compound is likely to form key hydrogen bonding interactions with the active site residues of the protease, while the cyclopentyl group can engage in hydrophobic interactions within the enzyme's binding pocket.[20]
Logical Flow of NS3 Protease Inhibition
Caption: Mechanism of HCV replication inhibition by this compound.
Structure-Activity Relationships (SAR)
The development of urea-based inhibitors often involves systematic modification of the substituents to optimize potency, selectivity, and pharmacokinetic properties.[21][22] For this compound, modifications to the cyclopentyl ring (e.g., substitution, ring expansion or contraction) or the unsubstituted nitrogen of the urea group could be explored to enhance its therapeutic potential.
Analytical Methodologies
Reliable analytical methods are essential for the quality control and characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid, would be a suitable starting point for the analysis of this compound.[5]
Workflow for HPLC Analysis of this compound
Caption: HPLC analysis workflow for this compound.
Conclusion
This compound is a molecule of significant interest due to its unique combination of a hydrogen-bonding urea moiety and a hydrophobic cyclopentyl group. This guide has provided a comprehensive overview of its known physical and chemical properties, synthesis, and potential applications, particularly in the context of drug development as an NS3 protease inhibitor. While foundational data is available, further research is warranted to fully characterize its solubility, pKa, and detailed spectral properties. The information presented herein serves as a valuable resource for scientists working with this compound and related compounds, providing a solid basis for future research and development endeavors.
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The Cyclopentylurea Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Cyclopentylurea Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient lead generation. The this compound core, a seemingly simple combination of a five-membered aliphatic ring and a urea linker, has emerged as one such versatile scaffold. Its unique conformational properties, conferred by the cyclopentyl ring, combined with the hydrogen bonding capabilities of the urea moiety, provide a platform for the development of potent and selective modulators of various biological processes.
The cyclopentyl group, while a common feature in natural products, is increasingly utilized in synthetic medicinal chemistry to enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic profiles.[1] It can effectively occupy hydrophobic pockets in target proteins, and its non-planar structure can provide advantageous three-dimensional diversity compared to flat aromatic rings. When coupled with the urea functional group—a known pharmacophore that can act as a rigid hydrogen bond donor and acceptor—the resulting this compound scaffold becomes a powerful tool for establishing critical interactions with biological macromolecules.
This technical guide will provide an in-depth exploration of the biological activities of this compound compounds, with a particular focus on their roles as enzyme inhibitors and anticancer agents. We will delve into the mechanistic basis for these activities, provide detailed protocols for their evaluation, and discuss the structure-activity relationships (SAR) that govern their potency and selectivity.
Key Biological Activities of this compound Compounds
While the this compound scaffold is found in compounds with a wide range of biological activities, including anti-inflammatory and anti-infective properties, two areas where they have shown significant promise are in enzyme inhibition—specifically targeting urease—and in the modulation of protein kinases involved in cancer progression.[2][3]
Urease Inhibition: A Targeted Approach for Gastric and Urological Pathologies
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[4] This enzymatic activity is a critical virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[4] The ammonia produced by urease neutralizes the acidic environment of the stomach, allowing H. pylori to survive and colonize the gastric mucosa. Urease is also implicated in the formation of infection-induced urinary stones.[5] Consequently, the inhibition of urease is a key therapeutic strategy for combating these conditions.
Cyclopentyl-bearing thiourea derivatives have been identified as potent urease inhibitors, often exhibiting significantly greater activity than the standard inhibitor, thiourea.[6] The cyclopentyl group is thought to enhance binding to the enzyme's active site, while the thiourea moiety directly interacts with the nickel ions essential for catalysis.
The potency of cyclopentylthiourea derivatives as urease inhibitors is highly dependent on the nature of the substituents on the second nitrogen of the thiourea moiety. A general trend observed is that the presence of electron-withdrawing or electron-donating groups on an aromatic ring attached to the thiourea can significantly modulate the inhibitory activity. This suggests that both electronic and steric factors play a crucial role in the interaction with the urease active site. Kinetic studies have revealed that many of these compounds act as non-competitive or mixed-type inhibitors, indicating that they may bind to sites other than the substrate-binding pocket, or to both the free enzyme and the enzyme-substrate complex.[4]
| Compound Class | Key Structural Features | Representative IC50 Value (µM) | Reference |
| N-Acylthioureas | Cyclopentyl group, acyl substituent | 2.21 ± 0.62 | [7] from initial search |
| Tryptamine-derived ureas | Indole core, urea linker | 11.4 ± 0.4 | [4] |
| Tryptamine-derived thioureas | Indole core, thiourea linker | 13.7 ± 0.9 | [4] |
| N-monosubstituted thioureas | Single substituent on thiourea | 0.16 ± 0.05 | [6] |
Table 1: Comparative Urease Inhibitory Activity of (Thio)Urea Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the urease activity.
The causality behind choosing the Berthelot method lies in its reliability and sensitivity for colorimetrically quantifying the ammonia produced by urease activity.[5] This method allows for a straightforward, high-throughput screening of potential inhibitors by measuring the reduction in ammonia production.
Principle: This assay measures the concentration of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is directly proportional to the amount of ammonia produced and is measured spectrophotometrically.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Urease Solution: Prepare a stock solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Urea Solution: Prepare a stock solution of urea in the same buffer.
-
Test Compounds: Dissolve the this compound compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions as required.
-
Phenol Reagent (Reagent A): Dissolve phenol and sodium nitroprusside in deionized water.
-
Alkaline Hypochlorite Reagent (Reagent B): Dissolve sodium hypochlorite and sodium hydroxide in deionized water.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of Reagent A and 50 µL of Reagent B to each well to stop the reaction and initiate color development.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Controls:
-
Positive Control: Use a known urease inhibitor (e.g., thiourea) to validate the assay.[5]
-
Negative Control (100% enzyme activity): Replace the test compound with the solvent used for its dissolution.
-
Blank: Contains all reagents except the urease enzyme.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro urease inhibition assay.
Anticancer Activity: Targeting the Cell Cycle Machinery
The dysregulation of the cell cycle is a hallmark of cancer, and the enzymes that control cell cycle progression, particularly cyclin-dependent kinases (CDKs), are prime targets for therapeutic intervention.[10] Compounds incorporating a cyclopentyl group have demonstrated potent inhibitory activity against CDK4, a key regulator of the G1 to S phase transition in the cell cycle.[11]
The cyclin D1/CDK4 complex phosphorylates the retinoblastoma protein (pRb).[7][12] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and S-phase entry.[13] Phosphorylation of pRb by CDK4 releases E2F, allowing the cell cycle to proceed.[14][15] By inhibiting CDK4, cyclopentyl-containing compounds can prevent pRb phosphorylation, leading to cell cycle arrest in the G1 phase and thereby inhibiting the proliferation of cancer cells.
Several potent CDK4 inhibitors feature a pyridopyrimidine core with a cyclopentyl group at the N-8 position. This cyclopentyl moiety is thought to occupy a hydrophobic pocket in the kinase domain, contributing significantly to the compound's binding affinity and selectivity.[16] Inhibition of CDK4 by these compounds leads to a decrease in phosphorylated pRb, resulting in the accumulation of cells in the G1 phase of the cell cycle. This G1 arrest prevents cancer cells from replicating their DNA and dividing, ultimately leading to a reduction in tumor growth.
Caption: CDK4/pRb signaling pathway and its inhibition.
A. In Vitro Cytotoxicity Assessment (MTT Assay)
The choice to use cancer cell lines for initial toxicological and efficacy studies is based on their indefinite replicative capacity, which provides a consistent and reproducible biological model.[17][18][19] The MTT assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[13][20]
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of a 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
B. Cell Cycle Analysis by Flow Cytometry
To confirm that the cytotoxic effects of a compound are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed. This technique allows for the quantification of the DNA content in a population of cells, thereby revealing the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]
Principle: Propidium iodide is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase, having twice the DNA content of G0/G1 cells, will exhibit twice the fluorescence intensity. S-phase cells will have an intermediate fluorescence.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Culture and treat cancer cells with the this compound compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Cell Fixation:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[26]
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data from at least 10,000 cells per sample.
-
Generate a histogram of fluorescence intensity versus cell count.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any accumulation of cells in a specific phase.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Directions
The this compound scaffold has demonstrated significant potential in medicinal chemistry, serving as a foundation for the development of potent inhibitors of clinically relevant enzymes such as urease and cyclin-dependent kinase 4. The inherent properties of the cyclopentyl group, including its ability to confer metabolic stability and occupy hydrophobic pockets, combined with the hydrogen bonding capacity of the urea moiety, make this a privileged structure in drug design.
The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel this compound derivatives. The causality behind these experimental choices—from the high-throughput screening of urease inhibitors using the sensitive Berthelot method to the detailed mechanistic studies of anticancer activity through cytotoxicity assays and cell cycle analysis—is rooted in the need for reliable, reproducible, and mechanistically informative data.
Future research in this area will likely focus on expanding the diversity of the this compound library to explore a wider range of biological targets. The scaffold's ability to interact with both enzymes and potentially G protein-coupled receptors (GPCRs) suggests that its therapeutic applications are far from fully realized.[27][28][29][30] Further optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds, guided by detailed structure-activity relationship studies, will be crucial for translating the in vitro promise of this compound derivatives into clinically effective therapeutics.
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Cyclopentylurea's role in medicinal chemistry
An In-Depth Technical Guide: The Role of Cyclopentylurea in Medicinal Chemistry
Abstract
The urea functional group is a cornerstone of medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with biological targets.[1] When combined with a cyclopentyl moiety, it forms the this compound scaffold, a structure increasingly recognized for its utility in developing highly potent and selective therapeutic agents. The cyclopentyl group provides a unique combination of lipophilicity and conformational rigidity, which can be exploited to optimize binding affinity and improve pharmacokinetic profiles.[2] This guide provides a detailed exploration of the this compound core in drug design, covering its fundamental physicochemical properties, synthetic strategies, and its critical role in the development of potent enzyme inhibitors and receptor modulators. Through a detailed case study on soluble epoxide hydrolase (sEH) inhibitors, we will dissect the structure-activity relationships (SAR) and mechanistic principles that drive the efficacy of this versatile scaffold.
The this compound Scaffold: Synthesis and Core Properties
The strategic value of the this compound scaffold lies in the complementary nature of its two components. The urea group (-NH-CO-NH-) is a classic "bioisostere" for amide and carbamate groups but offers a distinct advantage: it possesses two hydrogen bond donors and one acceptor, enabling it to act as a strong "hydrogen bonding anchor" within a protein's active site.[1] The cyclopentyl ring, a non-polar carbocycle, is often used to engage with hydrophobic pockets in a target protein.[3] Its defined three-dimensional structure can help to lock the molecule into a bioactive conformation, an entropically favorable strategy for enhancing binding affinity.[4]
General Synthetic Strategies
The construction of N,N'-disubstituted unsymmetrical ureas is a fundamental transformation in medicinal chemistry. The most common and versatile method involves the reaction of an isocyanate with a primary or secondary amine. For this compound derivatives, this typically involves either cyclopentyl isocyanate as a starting material or the in-situ generation of an isocyanate from a corresponding amine.
A widely used laboratory-scale method avoids the direct use of hazardous phosgene gas and instead employs safer phosgene equivalents like N,N'-carbonyldiimidazole (CDI).[1] This two-step, one-pot procedure involves the activation of a primary amine with CDI to form an imidazolyl carbamate intermediate, which is then displaced by a second amine to yield the final urea product.
Experimental Protocol: Synthesis of a Generic this compound Derivative via CDI
Objective: To synthesize N-cyclopentyl-N'-(aryl)urea from cyclopentylamine and an aniline derivative.
Materials:
-
Cyclopentylamine
-
N,N'-Carbonyldiimidazole (CDI)
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware (round-bottom flask, separatory funnel, etc.)
Methodology:
-
Activation Step: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N,N'-carbonyldiimidazole (1.1 equivalents) in anhydrous THF.
-
Slowly add a solution of cyclopentylamine (1.0 equivalent) in anhydrous THF to the CDI solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of the imidazolyl carbamate intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Coupling Step: To the same flask, add the substituted aniline (1.0 equivalent).
-
Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-cyclopentyl-N'-(aryl)urea.
Synthesis Workflow Visualization
Caption: General workflow for CDI-mediated synthesis of this compound.
This compound Derivatives as Enzyme Inhibitors
Enzyme inhibitors are molecules that bind to enzymes and block their activity, forming a cornerstone of modern pharmacology.[5] The this compound scaffold is particularly effective in designing competitive inhibitors, which bind to the enzyme's active site and compete with the natural substrate.[6] The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[6]
Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a key enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibiting sEH raises endogenous EET levels, presenting a promising therapeutic strategy for treating hypertension, inflammation, and neuropathic pain.[7]
Mechanism of Inhibition: X-ray crystallography studies have revealed that urea-based inhibitors are exceptionally effective against sEH. The central carbonyl oxygen of the urea moiety acts as a hydrogen bond acceptor, forming crucial interactions with the hydroxyl groups of two tyrosine residues (Tyr381 and Tyr465) in the enzyme's catalytic pocket. Concurrently, one of the urea N-H groups serves as a hydrogen bond donor to the catalytic aspartate residue (Asp333).[7] The cyclopentyl group typically occupies a hydrophobic portion of the active site, contributing to the overall binding affinity.
Caption: Key interactions of a this compound inhibitor in the sEH active site.
Structure-Activity Relationship (SAR) Insights
SAR studies aim to understand how chemical structure relates to biological activity, guiding the optimization of lead compounds.[3][8] For sEH inhibitors, a clear SAR has emerged.
| Modification Area | Structural Change | Effect on Potency (IC₅₀) | Rationale |
| Urea Moiety | Replacement with amide | Decrease | Loss of a hydrogen bond donor reduces affinity for Asp333.[7] |
| Cyclopentyl Group | Change to smaller (cyclopropyl) or larger (cyclohexyl) rings | Variable | Potency depends on the optimal fit within the hydrophobic pocket.[4] |
| N'-Substituent (Aryl Ring) | Addition of electron-withdrawing groups (e.g., -CF₃, -CN) | Increase | Enhances the hydrogen bond donating capacity of the adjacent N-H group.[9] |
| N'-Substituent (Aryl Ring) | Addition of bulky groups | Decrease | Can cause steric hindrance, preventing optimal alignment in the active site. |
This table represents generalized SAR principles derived from multiple studies.
The Role of this compound in Receptor Modulation
Beyond enzymes, many drugs target cellular receptors. Ligands that bind to a receptor and activate it are called agonists, while those that bind but prevent activation are antagonists.[10] Antagonists have affinity for the receptor but lack efficacy.[10] The this compound scaffold can be incorporated into structures designed to act as either agonists or antagonists, depending on the overall molecular architecture and the specific receptor target.
The key is to design a molecule that complements the receptor's binding site. The cyclopentyl group can serve as a hydrophobic anchor, while the urea's hydrogen bonding capacity can satisfy polar interactions. By synthetically modifying the portion of the molecule extending from the urea, chemists can fine-tune the compound's properties to either stabilize the active (agonist) or inactive (antagonist) conformation of the receptor.
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Discovery and history of cyclic urea derivatives
An In-depth Technical Guide to the Discovery and History of Cyclic Urea Derivatives
Authored by a Senior Application Scientist
Foreword
The journey of a chemical scaffold from a laboratory curiosity to a cornerstone of modern therapeutics is a narrative of scientific ingenuity, persistent optimization, and profound biological insight. The story of cyclic urea derivatives is a quintessential example of this evolution. It begins with the very synthesis that shattered the doctrine of vitalism and extends to the front lines of the fight against HIV and cancer. This guide is crafted for the discerning researcher, the drug development professional, and the scientist who appreciates the intricate dance between chemical structure and biological function. We will not merely recount historical events; we will delve into the causality behind synthetic choices, the rationale of molecular design, and the self-validating logic of experimental protocols that have defined this remarkable class of compounds.
Foundational Discoveries: From Urea to a Cyclic Scaffold
The conceptual genesis of cyclic ureas is inextricably linked to the synthesis of urea itself. In 1828, Friedrich Wöhler's formation of urea from inorganic precursors, ammonium cyanate, irrevocably altered the course of chemistry by demonstrating that the molecules of life were not exclusive to living organisms.[1][2][3] This pivotal moment laid the intellectual groundwork for the deliberate synthesis of organic structures.
Nearly four decades later, in 1864, the German chemist Adolf von Baeyer achieved the next milestone: the synthesis of the first cyclic urea derivative, barbituric acid.[4][5][6][7] By condensing urea with malonic acid (derived from apples), Baeyer created the heterocyclic pyrimidine skeleton that would become the parent compound for an entire class of drugs.[4][6] While barbituric acid itself was not pharmacologically active, its discovery was the critical first step.[5]
It was Baeyer's student, Emil Fischer, who, along with Joseph von Mering in 1903, unlocked the therapeutic potential of this scaffold. By substituting alkyl groups at the C-5 position of the barbituric acid ring, they created Barbital, the first barbiturate drug, which was found to induce sleep.[5] This marked the beginning of the era of barbiturates as central nervous system depressants, a role they would dominate for half a century.
The Evolution of Synthetic Methodologies
Following the discovery of barbiturates, chemists explored methods to create simpler five- and six-membered cyclic ureas, which now serve as crucial industrial intermediates and building blocks for more complex molecules.[8]
Core Synthesis Strategies
The construction of the cyclic urea backbone generally relies on a few robust and versatile strategies. The most common approaches involve the reaction of a diamine with a carbonyl source.
| Method | Reactants | Carbonyl Source | Key Features | Reference(s) |
| Diamine Condensation | 1,2- or 1,3-Diamines | Urea | Simple, often high-yielding reaction at atmospheric pressure. Water can act as a crucial moderator. | [9] |
| Phosgenation | 1,2- or 1,3-Diamines | Phosgene (or equivalents) | Highly reactive but involves toxic reagents. Often used for industrial-scale synthesis. | [10][11] |
| Carbon Dioxide Cyclization | 1,2- or 1,3-Diamines | Carbon Dioxide (CO₂) | A "green" chemistry approach, often requiring high pressure and temperature, but utilizes a renewable C1 source. | [12][13] |
| Carbonate Cyclization | 1,2-Diamines or Diols | Alkylene Carbonates | Can proceed via reaction with ammonia or directly with the diamine. | [14] |
Below is a generalized workflow for the synthesis of five- and six-membered cyclic ureas.
Caption: Generalized synthetic pathways to cyclic ureas.
Protocol 1: Synthesis of Ethylene Urea from Ethylenediamine and Urea
This procedure is adapted from methods that have proven effective for both laboratory and commercial-scale synthesis, prized for its operational simplicity and high yield.[9] The key insight for this reaction's success was the recognition of water's role as a moderator, preventing the formation of high-melting, unidentified byproducts.[9]
Materials:
-
Ethylenediamine (1 mole)
-
Urea (1 mole)
-
Water
-
Reaction flask equipped with a mechanical stirrer, thermometer, and a distillation column (e.g., Vigreux) with a condenser.
Procedure:
-
Charging the Reactor: Charge the reaction flask with 1 mole of ethylenediamine and 1 mole of urea. Add a controlled amount of water to act as a reaction moderator.
-
Heating and Reaction: Begin stirring the mixture and heat it gradually. The reaction is typically carried out at elevated temperatures. Ammonia will begin to evolve as the reaction proceeds.
-
Monitoring the Reaction: The reaction of ethylenediamine with urea is highly satisfactory and can be carried out in a single step at atmospheric pressure, achieving yields of 98% or better.[9] The temperature is carefully controlled to drive the reaction to completion while minimizing side reactions.
-
Ammonia Removal: The evolving ammonia is removed from the reaction mixture via the distillation column. The progress of the reaction can be monitored by the amount of ammonia collected.
-
Isolation of Product: Once the evolution of ammonia ceases, the reaction is considered complete. The crude ethylene urea product is then cooled.
-
Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent, such as chloroform, to yield a white crystalline solid.[9]
A Privileged Scaffold in Medicinal Chemistry
The transition of cyclic ureas from industrial chemicals to high-value therapeutic agents was driven by the recognition of the scaffold's unique properties. Its rigid, planar structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.[15] Furthermore, the two amide N-H groups and the carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively, allowing for strong and specific interactions with protein active sites.[1][16][17]
Case Study 1: HIV Protease Inhibitors
The discovery of cyclic ureas as potent inhibitors of the HIV-1 protease (HIV-PR) is a landmark achievement in structure-based drug design.
Design Rationale & Mechanism of Action: High-resolution X-ray crystal structures of HIV-PR revealed a critical, structurally conserved water molecule in the active site.[18] This water molecule mediates hydrogen bonding between the flexible "flaps" of the enzyme and the inhibitor. The central hypothesis was that a cyclic urea scaffold could be designed to physically displace this water molecule, with the urea carbonyl mimicking its hydrogen bonding interactions.[18] This displacement provides a significant entropic advantage, contributing to very high binding affinity.[18] The inhibitor binds in the active site, preventing the protease from cleaving viral polyproteins into their functional components, thus halting the maturation of new, infectious virions.
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A Technical Guide to the Spectroscopic Characterization of Cyclopentylurea
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Cyclopentylurea, a molecule of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. By integrating theoretical underpinnings with established experimental protocols and detailed spectral interpretation, this guide serves as an authoritative resource for the analysis of this compound and related N-alkylated urea derivatives.
Introduction: The Structural Significance of this compound
This compound belongs to the class of N-alkylated ureas, a structural motif frequently encountered in pharmacologically active compounds and novel polymeric materials. The urea functional group, with its capacity for hydrogen bonding, and the cyclopentyl moiety, which imparts specific conformational constraints, together define the molecule's chemical and physical properties. Accurate and unambiguous structural confirmation is paramount for any research or development endeavor involving this molecule. Spectroscopic methods provide the necessary tools for this confirmation, offering a detailed picture of the molecular architecture. This guide will systematically explore the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Expertise & Experience: In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is primarily influenced by the electron density of its local environment. Protons attached to or near electronegative atoms or functional groups are "deshielded" and resonate at higher chemical shifts (downfield). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring, non-equivalent protons.
Experimental Protocol: ¹H NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for ureas, DMSO-d₆ is often preferred as the N-H protons are more likely to be observed as distinct signals rather than broad, exchangeable peaks.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation and Expected ¹H NMR Spectrum of this compound:
The structure of this compound suggests four distinct proton environments, as illustrated in the diagram below.
Caption: Structure of this compound with labeled proton environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | CH-N | ~3.8 - 4.2 | Multiplet | 1H |
| b | CH₂ (adjacent to CH-N) | ~1.5 - 1.9 | Multiplet | 4H |
| c | CH₂ (distant from CH-N) | ~1.3 - 1.6 | Multiplet | 4H |
| d | NH₂ | ~5.0 - 6.0 | Broad singlet | 2H |
| e | NH | ~5.5 - 6.5 | Broad singlet/triplet | 1H |
Note: Chemical shifts are predictions based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. The NH and NH₂ protons are often broad and may exchange with trace water in the solvent, potentially altering their appearance.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon is sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons, such as the one in the urea group, are significantly deshielded and appear at a high chemical shift.
Experimental Protocol: ¹³C NMR Spectroscopy of this compound
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation and Expected ¹³C NMR Spectrum of this compound:
Due to the symmetry of the cyclopentyl ring, we expect to see four distinct carbon signals for this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (Urea) | ~158 - 162 |
| CH-N | ~50 - 55 |
| CH₂ (adjacent to CH-N) | ~30 - 35 |
| CH₂ (distant from CH-N) | ~23 - 28 |
Note: These are predicted chemical shift ranges based on data for similar structures.[1][2][3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and the absorption of infrared radiation at these frequencies provides a "fingerprint" of the molecule's functional groups.
Experimental Protocol: IR Spectroscopy of this compound
-
Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Data Interpretation and Expected IR Spectrum of this compound:
The IR spectrum of this compound will be dominated by absorptions characteristic of the urea and cyclopentyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3200 | N-H stretch | Urea (NH and NH₂) |
| 2960 - 2850 | C-H stretch | Cyclopentyl (CH and CH₂) |
| ~1660 | C=O stretch (Amide I band) | Urea |
| ~1600 | N-H bend (Amide II band) | Urea |
| ~1465 | CH₂ scissoring | Cyclopentyl |
Note: The N-H stretching region may show multiple bands due to symmetric and asymmetric stretching of the NH₂ group and the single NH group. The C=O stretch is typically a strong, sharp absorption.[4][5][6]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Expertise & Experience: Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules like ureas as it typically results in a prominent protonated molecular ion peak ([M+H]⁺).
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Data Interpretation and Expected Mass Spectrum of this compound:
The molecular weight of this compound (C₆H₁₂N₂O) is 128.17 g/mol .
-
Molecular Ion Peak: In an EI spectrum, the molecular ion peak (M⁺) would be observed at m/z 128. In an ESI spectrum, the protonated molecular ion ([M+H]⁺) would be at m/z 129.
-
Fragmentation Pattern: The fragmentation of N-alkyl ureas is well-documented.[7][8][9] Common fragmentation pathways for this compound would likely involve:
-
Cleavage of the C-N bond between the cyclopentyl group and the urea nitrogen, leading to fragments corresponding to the cyclopentyl cation and the urea radical cation.
-
Loss of ammonia (NH₃) or isocyanic acid (HNCO).
-
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- 5. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for Cyclopentylurea
Abstract
Cyclopentylurea, a synthetic small molecule, represents a novel chemical entity with unexplored therapeutic potential. The urea functional group is a common motif in numerous clinically approved drugs, known for its ability to form stable hydrogen bonds with biological targets.[1] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of potential therapeutic targets for this compound. We will delve into a multi-faceted approach, combining computational, biochemical, and cell-based methodologies to elucidate its mechanism of action and uncover its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: The Therapeutic Potential of Urea-Containing Compounds
The urea moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its capacity to act as both a hydrogen bond donor and acceptor allows for robust interactions with protein targets, influencing drug potency and selectivity.[1] Urea derivatives have been successfully developed into a wide array of therapeutics, including anticancer, antibacterial, and antiviral agents.[1] The structural simplicity and synthetic accessibility of compounds like this compound make them attractive starting points for drug discovery campaigns. However, the initial challenge with any novel compound is the identification of its specific molecular target(s). This guide outlines a strategic workflow to deorphanize this compound, moving from broad, unbiased screening to specific target validation.
Foundational Strategy: A Multi-pronged Approach to Target Identification
The journey to identify a small molecule's target is rarely linear. A robust strategy employs a combination of direct and indirect methods to build a compelling case for a specific mechanism of action. We advocate for a parallel and integrated workflow that encompasses both affinity-based and label-free approaches.[2]
Our proposed strategy is built on three pillars:
-
Pillar 1: In Silico and Computational Analysis: Leveraging computational tools to predict potential targets and guide experimental design.
-
Pillar 2: Direct Target Engagement Assays: Employing biochemical and biophysical techniques to identify direct binding partners of this compound.
-
Pillar 3: Phenotypic and Functional Screening: Utilizing cell-based assays to understand the biological consequences of this compound treatment and infer its mechanism of action.
Below is a conceptual workflow diagram illustrating the interplay between these pillars.
Caption: A workflow for identifying therapeutic targets for this compound.
Pillar 1: In Silico and Computational Analysis
Before embarking on extensive wet-lab experiments, computational methods can provide valuable initial hypotheses about the potential targets of this compound.
Target Prediction through Chemical Similarity and Docking
-
Methodology: Utilize databases such as ChEMBL and PubChem to identify proteins that are known to bind to compounds structurally similar to this compound. Subsequently, perform molecular docking simulations to predict the binding affinity and pose of this compound within the active sites of these candidate proteins.
-
Causality: The principle of chemical similarity suggests that molecules with similar structures are likely to have similar biological activities. Molecular docking provides a physics-based estimation of the binding free energy, offering a quantitative measure to rank potential targets.
Pillar 2: Direct Target Engagement Assays
These methods aim to directly identify the proteins that physically interact with this compound.
Affinity Chromatography Coupled with Mass Spectrometry
This is a classic and powerful method for target identification.[3]
-
Protocol:
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm attached to a non-essential position, determined through preliminary Structure-Activity Relationship (SAR) studies.[3] Covalently attach this probe to a solid support, such as agarose beads.
-
Cell Lysate Incubation: Incubate the affinity matrix with a complex protein mixture, such as a cell lysate.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins by competing with an excess of free this compound or by changing the buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.[2]
-
-
Self-Validation: A crucial control experiment involves using an inactive analog of this compound as a negative control to distinguish true binding partners from non-specific interactors.[3]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle of ligand-induced protein stabilization.[2]
-
Protocol:
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
-
Causality: The binding of this compound to its target protein will increase the target's thermal stability, resulting in a shift in its melting curve to a higher temperature.[2]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that exploits ligand-induced stabilization, but with respect to protease digestion.[3]
-
Protocol:
-
Treatment: Incubate cell lysates with this compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease like pronase.
-
Analysis: Analyze the protein digestion patterns using SDS-PAGE and identify proteins that are protected from digestion in the presence of this compound by mass spectrometry.
-
-
Causality: The binding of this compound to its target can induce a conformational change that masks protease cleavage sites, thus protecting the target protein from degradation.[3]
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized ligand captures binding partners.[3] | High specificity, direct identification. | Requires chemical modification of the drug, potential for steric hindrance.[3] |
| CETSA | Ligand binding increases protein thermal stability.[2] | Label-free, can be performed in live cells.[2] | Not all ligand binding events result in a thermal shift. |
| DARTS | Ligand binding protects from protease digestion.[3] | Label-free, relatively simple to perform. | May not be sensitive enough for weak binders. |
Pillar 3: Phenotypic and Functional Screening
This approach focuses on the biological effects of this compound to infer its mechanism of action.
High-Content Phenotypic Screening
-
Methodology: Treat a panel of diverse cancer cell lines with this compound and use automated microscopy and image analysis to quantify a wide range of cellular parameters (e.g., cell cycle progression, apoptosis, cytoskeletal morphology, organelle health).
-
Causality: The specific phenotypic "fingerprint" induced by this compound can be compared to the fingerprints of compounds with known mechanisms of action using computational tools like the Connectivity Map.[4] This can provide strong hypotheses about the pathway being modulated.
Reporter Gene Assays
-
Methodology: Utilize cell lines containing reporter genes (e.g., luciferase, GFP) under the control of specific transcription factors or response elements (e.g., NF-κB, AP-1, HIF-1α).
-
Causality: A change in reporter activity in the presence of this compound indicates that the compound is modulating a specific signaling pathway. This can narrow down the list of potential targets to proteins within that pathway. For instance, if this compound inhibits NF-κB reporter activity, potential targets could include IKK, IκBα, or other upstream regulators.
Caption: Reporter gene assays to identify modulated signaling pathways.
Target Validation: From Hits to Confirmed Targets
Once a list of putative targets has been generated, rigorous validation is essential.
-
Direct Binding Confirmation: Use orthogonal biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the binding affinity (KD) of this compound to the purified candidate protein.
-
Target Engagement in Cells: Employ techniques like CETSA in a targeted manner to confirm that this compound engages the candidate protein in a cellular context.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the candidate target protein. If the cellular phenotype induced by this compound is rescued or mimicked by modulating the expression of the target protein, this provides strong evidence for a direct functional link.
Conclusion
The identification of therapeutic targets for a novel compound like this compound is a challenging but critical step in the drug discovery process. By employing the integrated, multi-pronged strategy outlined in this guide, researchers can systematically and efficiently navigate the complexities of target deorphanization. The combination of computational prediction, direct biochemical identification, and functional cellular analysis provides a robust framework for uncovering the mechanism of action of this compound and unlocking its therapeutic potential. The self-validating nature of using orthogonal methods is paramount to building a convincing case for a specific drug-target interaction and paving the way for future preclinical and clinical development.
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- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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In Silico Modeling of Cyclopentylurea Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The urea scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to form robust hydrogen bond networks with biological targets.[1][2] When incorporated with a cyclopentyl group, the resulting Cyclopentylurea moiety offers a compelling combination of structural rigidity and lipophilicity, making it an attractive scaffold for inhibitors targeting a range of enzymes, particularly protein kinases. This guide provides an in-depth technical overview of the in silico methodologies employed to model the interactions of this compound derivatives with their protein targets. We will delve into the causality behind key computational choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document will serve as a practical manual for employing molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate structure-activity relationships (SAR) and guide the rational design of novel this compound-based therapeutics.
Introduction: The Rationale for In Silico Modeling of this compound Derivatives
The this compound moiety is a privileged scaffold in drug discovery due to its unique combination of physicochemical properties. The urea group acts as a potent hydrogen bond donor and acceptor, often anchoring the ligand within the active site of a protein.[3][4] The cyclopentyl group introduces a degree of conformational constraint and hydrophobicity, which can enhance binding affinity and modulate pharmacokinetic properties. This compound derivatives have shown promise as inhibitors of various enzymes, including kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[5][6]
In silico modeling provides a powerful and cost-effective approach to understanding and predicting the interactions of these molecules at an atomic level.[7] By simulating the binding of this compound derivatives to their targets, we can:
-
Predict Binding Modes: Determine the likely orientation and conformation of the ligand within the active site.
-
Elucidate Structure-Activity Relationships (SAR): Understand how chemical modifications to the this compound scaffold affect binding affinity and selectivity.[8]
-
Guide Lead Optimization: Prioritize the synthesis of novel derivatives with improved potency and drug-like properties.
-
Screen Virtual Libraries: Identify novel this compound-based hits from large compound databases.
This guide will walk through a comprehensive in silico workflow, using a hypothetical this compound derivative targeting a representative protein kinase as a case study.
The In Silico Workflow: A Multi-faceted Approach
A robust in silico investigation of this compound interactions relies on a multi-step workflow that integrates several computational techniques. Each step provides unique insights, and together they form a comprehensive picture of the ligand-target interaction.
Caption: A comprehensive in silico workflow for modeling this compound interactions.
Experimental Protocols: A Step-by-Step Guide
Part 1: Target Selection and Preparation
Causality: The choice of a biological target is the most critical first step. For this compound derivatives, protein kinases are a highly relevant target class due to the prevalence of urea-based kinase inhibitors.[5][6] The selection should be based on therapeutic relevance and the availability of high-quality structural data.
Protocol:
-
Target Identification: Based on therapeutic area of interest (e.g., oncology), select a protein kinase with a known 3D structure. For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative example.
-
Data Retrieval: Download the crystal structure of CDK2 from the Protein Data Bank (PDB). Choose a high-resolution structure complexed with a ligand to ensure the active site conformation is well-defined.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for binding.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation.
-
Part 2: Ligand Preparation
Causality: The accuracy of the in silico model is highly dependent on the correct 3D representation of the this compound ligand. This includes generating a low-energy conformation and assigning correct atom types and partial charges.
Protocol:
-
2D to 3D Conversion: Sketch the 2D structure of the this compound derivative and convert it to a 3D structure using a molecular modeling software.
-
Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER) to obtain a low-energy conformation.
-
Charge Assignment: Calculate and assign partial charges to each atom of the ligand. This is crucial for accurately modeling electrostatic interactions.
Part 3: Molecular Docking
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9][10] This initial screening step allows for the rapid evaluation of a large number of potential binding poses and provides a static snapshot of the interaction.
Protocol:
-
Binding Site Definition: Define the binding site on the prepared CDK2 structure. This is typically a cavity encompassing the ATP-binding site where known inhibitors bind.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. For this example, a Lamarckian Genetic Algorithm is a robust choice.
-
Execution of Docking: Dock the prepared this compound ligand into the defined binding site of CDK2. Generate a diverse set of possible binding poses.
-
Pose Analysis and Scoring:
-
Analyze the generated poses based on their predicted binding affinity (scoring function).
-
Visually inspect the top-scoring poses to ensure they make sense chemically and biologically. Look for key interactions, such as hydrogen bonds formed by the urea moiety with the kinase hinge region.
-
| Pose ID | Docking Score (kcal/mol) | Key H-bond Interactions (Urea Moiety) |
| Pose_1 | -9.8 | Backbone NH of Leu83, Backbone C=O of Glu81 |
| Pose_2 | -9.5 | Backbone NH of Leu83, Sidechain of Lys33 |
| Pose_3 | -9.2 | Backbone C=O of Glu81, Sidechain of Gln131 |
Table 1: Example docking results for a hypothetical this compound derivative against CDK2.
Part 4: Molecular Dynamics (MD) Simulation
Causality: While docking provides a static picture, MD simulations introduce flexibility and the explicit effects of solvent, offering a more realistic and dynamic view of the ligand-protein complex.[1][11] MD simulations are essential for assessing the stability of the docked pose and refining the interaction profile.
Protocol:
-
System Setup:
-
Select the most promising docked pose of the this compound-CDK2 complex.
-
Solvate the complex in a periodic box of explicit water molecules.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform a multi-step energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Gradually heat the system to physiological temperature (300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions between the this compound derivative and CDK2 throughout the simulation.
-
Caption: Step-by-step protocol for Molecular Dynamics simulation.
Part 5: Pharmacophore Modeling
Causality: A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity.[12] It can be derived from the stable interactions observed during MD simulations and used to screen large virtual libraries for novel compounds with the potential to bind to the target.
Protocol:
-
Feature Identification: Based on the trajectory analysis from the MD simulation, identify the key interaction features of the this compound derivative. These will likely include:
-
Hydrogen bond donors and acceptors from the urea moiety.
-
A hydrophobic feature corresponding to the cyclopentyl ring.
-
Additional features depending on other substituents.
-
-
Model Generation: Generate a 3D pharmacophore model that incorporates these features with their specific spatial relationships.
-
Model Validation: Validate the pharmacophore model by screening a small database of known active and inactive compounds. A good model should be able to distinguish between these two sets.
-
Virtual Screening: Use the validated pharmacophore model to screen a large virtual compound library to identify novel potential hits.
Caption: A representative pharmacophore model for a this compound-based kinase inhibitor.
Concluding Remarks and Future Directions
This technical guide has outlined a comprehensive in silico workflow for modeling the interactions of this compound derivatives. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain deep insights into the binding mechanisms of these promising compounds. This knowledge is invaluable for guiding the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
The self-validating nature of this workflow, where the stability of docked poses is tested by MD simulations and the key interactions from MD are used to build predictive pharmacophore models, ensures a high degree of confidence in the results. As computational power continues to increase and algorithms become more sophisticated, the application of these in silico methods will become even more integral to the drug discovery process.
Future work in this area could involve the use of more advanced techniques such as free energy perturbation (FEP) for more accurate prediction of binding affinities and the application of machine learning models trained on large datasets of this compound derivatives to predict their activity and ADMET properties.
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- Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLoS ONE, 19(9), e0309995. [Link]
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- How Can Molecular Dynamics Simulations Be Used To Predict Relax
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Cyclopentylurea derivatives as enzyme inhibitors
An In-Depth Technical Guide: Cyclopentylurea Derivatives as Versatile Scaffolds for Enzyme Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with protein targets. When incorporated into a constrained cyclic framework, such as a cyclopentyl or cyclohexyl ring, the resulting urea derivatives gain favorable conformational properties, positioning them as potent and selective inhibitors for a range of enzymes. This guide provides a deep dive into the science of this compound derivatives, focusing on their design, synthesis, mechanism of action, and application as inhibitors of two therapeutically significant enzymes: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). We will explore the causal relationships behind structure-activity trends and provide detailed, field-proven protocols for their evaluation, offering a comprehensive resource for professionals in drug discovery and development.
The Emergence of Cyclic Ureas in Enzyme Inhibition
Enzyme inhibitors are fundamental tools in both biology and medicine, allowing for the modulation of physiological pathways implicated in disease.[1] The design of effective inhibitors hinges on achieving high affinity and selectivity for the target enzyme. The N,N'-disubstituted urea moiety has emerged as a privileged scaffold in this endeavor. Its defining feature is the central carbonyl group, which acts as a potent hydrogen bond acceptor, flanked by two nitrogen atoms that serve as hydrogen bond donors. This arrangement allows for a "three-point" interaction with enzyme active sites, often mimicking the transition state of the natural substrate or forming key interactions with catalytic residues.
Incorporating this urea into a cyclopentyl or related cycloalkyl structure introduces a degree of conformational rigidity. This pre-organization reduces the entropic penalty of binding to the enzyme's active site, often leading to a significant increase in binding affinity and inhibitory potency compared to more flexible, linear analogues.[2] This guide will focus on two enzyme classes where this chemical scaffold has proven particularly effective.
Target I: Soluble Epoxide Hydrolase (sEH) and the Regulation of Inflammatory Mediators
Biological Rationale for sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[3] Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are potent signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic properties.[2] The sEH enzyme terminates this signaling by hydrolyzing the epoxide group of EETs to form their corresponding, and significantly less active, dihydroxyeicosatrienoic acids (DHETs).[2][4]
By inhibiting sEH, the metabolic degradation of beneficial EETs is blocked. This leads to an accumulation of EETs in vivo, enhancing their pro-resolving and anti-inflammatory effects.[3] Consequently, sEH inhibitors are being actively investigated as a therapeutic strategy for a host of conditions, including hypertension, inflammatory pain, and chronic obstructive pulmonary disease (COPD).[4][5][6]
Caption: The sEH pathway and point of intervention.
Mechanism and Structure-Activity Relationship (SAR) of Urea-Based sEH Inhibitors
Urea-based derivatives are highly potent, competitive, and reversible inhibitors of sEH.[5][6] Their efficacy stems from the urea moiety's ability to fit snugly within the enzyme's catalytic pocket. X-ray crystallography and molecular docking studies have revealed the precise mechanism: the carbonyl oxygen of the urea forms two critical hydrogen bonds with the hydroxyl groups of two tyrosine residues (Tyr381 and Tyr465) in the active site, while one of the urea N-H groups donates a hydrogen bond to the catalytic aspartate residue (Asp333).[6]
The development of these inhibitors showcases a classic medicinal chemistry narrative of balancing potency with developability.
-
Potency-Driving Lipophilicity: Early inhibitors featured bulky, lipophilic groups like adamantane or cyclohexane attached to the urea.[2][7] These groups occupy a hydrophobic pocket in the enzyme, leading to very high potency (low nanomolar to picomolar IC₅₀ values).
-
The Solubility Challenge: This high lipophilicity, however, resulted in extremely poor water solubility, making the compounds difficult to formulate and limiting their use in in vivo studies.[2]
-
Optimization for Bioavailability: To overcome this, second-generation inhibitors were developed. The strategy involved replacing one of the lipophilic groups with a more polar "tail" containing a functional group like a carboxylic acid or an ester. This modification significantly improved water solubility and metabolic stability, leading to compounds with excellent oral bioavailability.[2]
Quantitative Data on sEH Inhibitors
The following table summarizes the inhibitory potency and physical properties of key N,N'-disubstituted urea inhibitors, illustrating the evolution from potent but insoluble early compounds to orally bioavailable drug candidates.
| Compound ID | R1 Group | R2 Group/Moiety | IC₅₀ (nM, human sEH) | Solubility (µg/mL) | Reference |
| ACU | Adamantyl | Cyclohexyl | ~3 | < 0.1 | [2] |
| DCU | Dicyclohexyl | Cyclohexyl | ~5 | < 0.1 | [2] |
| AUDA | Adamantyl | 12-(3-ethyl-ureido)-dodecanoic acid | ~20 | > 100 | [2] |
| t-AUCB | Adamantyl | trans-4-(cyclohexyloxy)benzoic acid | 1.3 ± 0.05 | > 10 | [2] |
Target II: Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System
Biological Rationale for FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase responsible for terminating the signaling of a class of endogenous lipids called N-acylethanolamines (NAEs).[8] The most well-studied of these is N-arachidonoyl ethanolamine, commonly known as anandamide (AEA).[9] Anandamide is an endocannabinoid that activates cannabinoid receptors (CB1 and CB2) to produce a range of physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.[8][9]
By inhibiting FAAH, the hydrolysis of anandamide is prevented, leading to a localized and sustained increase in its endogenous levels.[10] This "indirect agonism" amplifies the natural signaling of the endocannabinoid system. A key advantage of this approach over direct CB1 agonists (like THC from cannabis) is that it avoids widespread, non-physiological receptor activation, thereby producing therapeutic effects without the undesirable psychomimetic side effects, cognitive impairment, or potential for abuse.[8][9] This makes FAAH a highly attractive therapeutic target for pain, inflammation, and CNS disorders.[8][11]
Caption: High-level workflow for inhibitor development.
Protocol: Determination of IC₅₀ using a Fluorometric Assay
This protocol provides a self-validating framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme (e.g., sEH). The principle is to measure the rate of product formation in the presence of varying inhibitor concentrations.
Materials:
-
Recombinant human sEH enzyme
-
Assay Buffer: Sodium phosphate buffer (pH 7.4)
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or similar fluorogenic substrate
-
Test Compound (Inhibitor): Stock solution in DMSO
-
Positive Control Inhibitor: A known potent inhibitor (e.g., t-AUCB for sEH)
-
96-well black microplate
-
Fluorescence plate reader (e.g., Ex: 330 nm, Em: 465 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor. Prepare identical dilutions for the positive control.
-
Assay Plate Setup:
-
Wells 1-3 (Negative Control): Add 1 µL DMSO + 119 µL Assay Buffer. This represents 100% enzyme activity.
-
Wells 4-6 (Positive Control): Add 1 µL of each positive control dilution + 119 µL Assay Buffer.
-
Test Compound Wells: Add 1 µL of each test compound dilution to triplicate wells + 119 µL Assay Buffer.
-
Blank Wells (No Enzyme): Add 1 µL DMSO + 129 µL Assay Buffer. This measures background fluorescence.
-
-
Enzyme Addition: Add 10 µL of a pre-determined concentration of sEH enzyme to all wells except the blanks. The enzyme concentration should be chosen to yield a robust linear signal over 15-30 minutes.
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 30°C. Measure the fluorescence every 60 seconds for 20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the average rate of the blank wells from all other rates.
-
Normalize the data: Set the average rate of the negative control (DMSO) as 100% activity and the rate of the highest concentration of positive control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Self-Validation System:
-
The positive control must yield an IC₅₀ value within the expected range for the assay to be considered valid.
-
The Z'-factor for the assay (calculated from negative and positive controls) should be > 0.5, indicating a robust assay window.
-
The R² value of the curve fit should be > 0.95.
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses how quickly a compound is metabolized by liver enzymes, a key predictor of its in vivo half-life.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compound (1 mM stock in DMSO)
-
Positive Control Compound (e.g., Verapamil, known to be rapidly metabolized)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching and sample analysis.
-
LC-MS/MS system
Methodology:
-
Incubation Preparation: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Reaction Initiation: Add the test compound to the HLM solution to a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the metabolic reaction. Vortex gently.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a well of a 96-well plate containing a 3-fold volume (150 µL) of ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the ratio of the peak area of the test compound to the peak area of the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
The results are often expressed as percent remaining at the final time point or the calculated half-life.
-
Self-Validation System:
-
The positive control compound must show significant degradation (e.g., >80% metabolized by 30 minutes).
-
A control incubation without the NADPH regenerating system should show minimal degradation of the test compound, confirming the metabolism is NADPH-dependent.
Conclusion and Future Outlook
This compound derivatives represent a powerful and versatile class of enzyme inhibitors. Their success is rooted in a combination of the urea moiety's exceptional hydrogen bonding capability and the conformational benefits imparted by the cyclic scaffold. Through rational, structure-guided design, chemists have successfully optimized these molecules to inhibit key enzymes like sEH and FAAH, transforming early potent-but-problematic hits into drug candidates with promising therapeutic potential for inflammatory, cardiovascular, and central nervous system disorders. [2][6][12] The journey of these compounds from bench to clinic underscores the central tenets of modern drug discovery: a deep understanding of the target's biological context, the meticulous optimization of structure-activity and structure-property relationships, and the rigorous application of a suite of validated in vitro and in vivo assays. As synthetic methodologies become more advanced and our understanding of enzyme structure and dynamics deepens, the this compound scaffold will undoubtedly continue to serve as a valuable starting point for the development of next-generation enzyme inhibitors.
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A Senior Application Scientist's Guide to the Quantum Mechanical Analysis of Cyclopentylurea
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Urea derivatives represent a cornerstone in medicinal chemistry, valued for their versatile biological activities.[1] Cyclopentylurea, a specific member of this class, serves as a valuable scaffold in drug design due to its unique steric and electronic properties conferred by the cyclopentyl group.[2] Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for optimizing its interactions with biological targets.[2] This guide provides an in-depth protocol for conducting quantum mechanical (QM) calculations on this compound using Density Functional Theory (DFT). We will explore the theoretical underpinnings, detail a step-by-step computational workflow, and provide insights into interpreting the results for practical application in drug development. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The "Why" of Quantum Calculations for this compound
In the realm of drug discovery, a molecule's efficacy is fundamentally governed by its electronic structure and shape.[3] These characteristics dictate how it will interact with a target receptor, its solubility, and its metabolic stability.[2][4] While experimental methods provide invaluable data, computational chemistry, specifically quantum mechanics, offers a predictive lens into these properties before a compound is ever synthesized.[5]
Density Functional Theory (DFT) has emerged as a powerful and efficient QM method for these investigations, balancing computational cost with high accuracy for molecular systems.[6] For a molecule like this compound, DFT allows us to:
-
Determine the most stable 3D conformation: Understanding the lowest energy structure is crucial as it represents the most probable state of the molecule.
-
Analyze the electronic landscape: Mapping electron density and molecular orbitals helps identify reactive sites for metabolism or target binding.[3][7]
-
Predict spectroscopic properties: Computationally derived IR and NMR spectra can aid in the characterization of synthesized compounds.[8]
-
Quantify reactivity: Parameters like the HOMO-LUMO gap provide insights into the molecule's kinetic stability and potential to participate in chemical reactions.[9][10]
This guide will utilize the widely-adopted B3LYP functional combined with the 6-31G(d,p) basis set . This combination, often referred to as a "model chemistry," has historically been shown to provide a reliable balance of accuracy and computational efficiency for a wide range of organic molecules, making it an excellent starting point for this type of analysis.[11][12]
Theoretical & Methodological Framework
The Choice of Density Functional Theory (DFT)
At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] Unlike older methods like Hartree-Fock, DFT includes electron correlation, which is essential for accurately describing molecular properties, but does so in a computationally efficient manner by focusing on the electron density (ρ) rather than the complex many-electron wavefunction.[6] This efficiency makes it ideal for the drug design process.[6]
Justification of the B3LYP/6-31G(d,p) Model Chemistry
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional, meaning it mixes a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This approach often corrects for the tendency of other functionals to either over- or underestimate energies, providing robust results for thermochemistry and molecular geometries.[11]
-
6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The 6-31G(d,p) basis set is a Pople-style split-valence basis set.
-
6-31G: This indicates that core electrons are described by a single function (a contraction of 6 Gaussian functions), while valence electrons are described by two functions (a "split" of 3 and 1 Gaussians), allowing for more flexibility in describing chemical bonds.
-
(d,p): These are polarization functions. The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions are critical for describing the non-spherical nature of electron density in molecules with heteroatoms (like the oxygen and nitrogen in urea), leading to more accurate geometries and energies. Using a basis set without polarization functions, such as 6-311G, is generally not recommended for systems containing heteroatoms.[13]
-
The Computational Protocol: A Self-Validating Workflow
This section details the step-by-step process for performing a comprehensive QM analysis of this compound. We will use the Gaussian software package as a reference, as it is a widely used tool for such calculations.[8][14][15]
Step 1: Building the Initial Molecular Structure
The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software, such as GaussView (the graphical interface for Gaussian), ChemDraw, or Avogadro.[16]
-
Action: Construct the this compound molecule (CAS: 1194-06-5[2]) ensuring correct atom types and initial bonding. The cyclopentyl ring should be built in a reasonable conformation (e.g., envelope or twist). The initial geometry does not need to be perfect, as the subsequent optimization step will find the energy minimum.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is the most stable, or "ground state," conformation of the molecule.[5]
-
Protocol:
-
Save the initial structure as a Gaussian input file (.gjf or .com).
-
Set up the calculation route section. The keywords specify the method, basis set, and type of calculation.
-
#p: Requests "print" level output for more detail.
-
B3LYP/6-31G(d,p): Specifies our chosen model chemistry.
-
Opt: The keyword that requests a geometry optimization.
-
-
Submit the calculation to Gaussian.
-
-
Validation: The calculation has successfully converged when the output file shows that the forces on the atoms and the displacement for the next step are all below a certain threshold, meeting four specific convergence criteria.
Step 3: Frequency Analysis (Self-Validation)
A frequency calculation must be performed on the optimized geometry. This step is a critical self-validation measure.
-
Causality: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a true minimum but a saddle point (a transition state).
-
Protocol:
-
Use the optimized coordinates from the previous step.
-
Set up the calculation route section:
-
Freq: The keyword that requests a frequency calculation.
-
-
Submit the calculation.
-
-
Validation: Examine the output file for the calculated vibrational frequencies. If all frequencies are positive, the optimized structure is confirmed as a stable minimum. This validation is essential for the trustworthiness of all subsequent property calculations. The frequency calculation also provides thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Molecular Orbital and Electronic Property Analysis
With a validated ground-state structure, we can now calculate and analyze its electronic properties.
-
Protocol: This analysis is typically performed as part of the same job that did the optimization and frequency calculation, or as a separate single-point energy calculation on the final geometry. The necessary information is generated by default. To explicitly request population analysis for charge distribution, the Pop=Reg keyword can be added.
-
Key Properties to Analyze:
-
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals.[9] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[9]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[10] A large gap implies high kinetic stability, whereas a small gap suggests the molecule is more reactive.[17]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, which is invaluable for understanding potential sites for intermolecular interactions.
-
Atomic Charges: Calculating Mulliken or Natural Bond Orbital (NBO) atomic charges provides a quantitative measure of the electron distribution across the atoms in the molecule.
-
Visualization and Data Interpretation
Computational Workflow Diagram
The entire computational process can be visualized as a logical flow, ensuring each step builds upon a validated predecessor.
Caption: A self-validating workflow for quantum mechanical calculations.
Interpreting Quantitative Data
The output from these calculations provides a wealth of quantitative data. Summarizing this in tables allows for clear interpretation and comparison.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) | Significance in Drug Development |
|---|---|---|---|
| Energy of HOMO | (Sample Value) -0.245 | (Sample Value) -6.67 | Indicates electron-donating capability (nucleophilicity) |
| Energy of LUMO | (Sample Value) 0.051 | (Sample Value) 1.39 | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | (Sample Value) 0.296 | (Sample Value) 8.06 | Indicator of kinetic stability and chemical reactivity [10] |
| Dipole Moment | (Sample Value) 4.5 | (Sample Value) 4.5 D | Relates to polarity and solubility |
(Note: The sample values above are illustrative and would be replaced with actual output data from the calculation.)
Analysis in Context: A HOMO-LUMO gap of ~8.06 eV suggests a molecule with high kinetic stability. The HOMO is often localized on the urea moiety, indicating this is the most likely site for oxidative metabolism. The LUMO may be distributed around the carbonyl carbon, suggesting a site for potential nucleophilic attack. The significant dipole moment points towards good solubility in polar solvents, a key pharmacokinetic property.
Conclusion
This guide has outlined a robust, self-validating framework for the quantum mechanical analysis of this compound using DFT. By following this protocol, researchers can derive detailed insights into the molecule's geometric and electronic structure. This information is not merely academic; it provides a rational basis for understanding intermolecular interactions, predicting reactivity, and ultimately guiding the design of more potent and selective drug candidates. The fusion of theoretical calculations with empirical observation is a powerful paradigm in modern medicinal chemistry, accelerating the journey from molecular concept to clinical reality.
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An In-depth Technical Guide to Cyclopentylurea and Related Cyclic Ureas in Drug Discovery
This technical guide offers a comprehensive review of this compound and its related cyclic urea analogs, a class of compounds that has garnered significant interest within the scientific and drug development communities. The urea functionality is a privileged structure in medicinal chemistry, frequently utilized to forge critical drug-target interactions and optimize drug-like properties.[1][2] This document provides an expert-level synthesis of their chemical properties, synthesis, and pharmacological applications, designed for researchers, medicinal chemists, and drug development professionals.
The urea moiety is central to a multitude of bioactive compounds and clinically approved therapies.[1] Its value stems from the rigid, planar arrangement of the N-C(O)-N bond system, which serves as an excellent hydrogen bond donor and acceptor. This allows urea-containing molecules to form multiple, stable hydrogen bonds with biological targets like proteins and enzymes, which is fundamental to their biological activity.[1][2]
When incorporated into a cyclic structure, such as in this compound, the scaffold's properties are further refined:
-
Conformational Rigidity: The cyclic nature restricts the molecule's conformational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity and potency.
-
Modulated Physicochemical Properties: The cyclopentyl group, a non-polar, lipophilic moiety, can significantly influence pharmacokinetic properties such as solubility, permeability, and metabolic stability.[3] This makes it a valuable scaffold in drug design for tailoring a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Vectorial Orientation: The ring system provides a rigid framework to which other pharmacophoric groups can be attached, allowing for precise three-dimensional orientation of these groups to interact optimally with a target's binding site.
Synthesis of this compound Derivatives: A Methodological Overview
The synthesis of urea-containing compounds has evolved to improve safety and efficiency. While traditional methods often involved hazardous reagents like phosgene, modern approaches frequently utilize isocyanate intermediates, which are more convenient for generating a diverse library of derivatives.[1]
Experimental Protocol: Synthesis via Isocyanate Intermediate
This protocol details a common and reliable method for synthesizing N-substituted, N'-cyclopentyl ureas. The choice of this method is based on its versatility and the commercial availability of a wide range of amine nucleophiles, allowing for rapid exploration of structure-activity relationships (SAR).
Objective: To synthesize an unsymmetrical N,N'-disubstituted urea by reacting a primary amine with cyclopentyl isocyanate.
Materials:
-
Primary amine (e.g., aniline derivative) (1.0 eq)
-
Cyclopentyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Drying tube or inert gas (N₂ or Ar) atmosphere
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the primary amine.
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Begin stirring the solution at room temperature (20-25 °C).
-
Reagent Addition: Add cyclopentyl isocyanate to the stirred solution dropwise over 5-10 minutes. Causality Note: A slight excess of the isocyanate is used to ensure complete consumption of the primary amine, which can often be the more valuable starting material. The slow addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/hexanes. The reaction is complete when the spot corresponding to the starting amine is no longer visible. This usually takes 1-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude solid is often pure enough for initial screening. For higher purity, the product can be purified by either:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: Using silica gel and an appropriate eluent system as determined by TLC analysis.
-
Caption: A validated workflow for the synthesis of N,N'-disubstituted cyclopentylureas.
Pharmacological Applications and Case Studies
This compound derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] Below, we explore two prominent examples where this scaffold is key to the mechanism of action.
Case Study: Inhibition of Hepatitis C Virus (HCV) NS3 Protease
This compound has been identified as an inhibitor of the NS3 protease, an enzyme critical for the replication of the hepatitis C virus.[3] The NS3 protease is responsible for cleaving the viral polyprotein into mature, functional proteins. Inhibiting this enzyme effectively halts the viral life cycle.
The this compound moiety in these inhibitors typically serves as a core scaffold. The cyclopentyl group itself can make favorable hydrophobic interactions within the enzyme's active site, while the urea functional group forms key hydrogen bonds with amino acid residues, anchoring the inhibitor in place.
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Cyclopentylurea: A Comprehensive Technical Guide for Advanced Research
This in-depth guide provides a comprehensive technical overview of Cyclopentylurea, a molecule of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes critical information on its chemical identity, synthesis, and key applications, with a focus on the underlying scientific principles that guide its use in modern medicinal chemistry.
Core Chemical Identity of this compound
This compound, a derivative of urea featuring a cyclopentyl substituent, is a versatile building block in organic synthesis. Its unique combination of a rigid cycloalkane and a hydrogen-bond-donating-and-accepting urea moiety underpins its utility in the design of bioactive molecules.
Fundamental Chemical Identifiers
Accurate identification of a chemical entity is paramount for reproducible scientific research. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1194-06-5 | [1] |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 1-Cyclopentylurea, N-Cyclopentylurea | [1] |
| InChI | InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | [1] |
| InChIKey | CBEYJGNJOCTQGW-UHFFFAOYSA-N | |
| SMILES | C1CCC(C1)NC(=O)N |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various chemical and biological systems. It typically presents as a white crystalline solid and exhibits solubility in polar organic solvents.[1] The urea functional group, with its carbonyl (C=O) and two amine (NH2) groups, allows it to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.[1]
Synthesis of this compound: Methodologies and Mechanistic Rationale
The synthesis of this compound can be approached through several established routes, primarily involving the formation of the urea linkage. The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. Two common and reliable methods are detailed below.
Method 1: Reaction of Cyclopentylamine with an Isocyanate Precursor
This is a widely employed method for the synthesis of unsymmetrical ureas. The reaction proceeds via the nucleophilic addition of an amine to an isocyanate.
Caption: Synthesis of this compound via nucleophilic addition.
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylamine (1.0 equivalent) in a suitable solvent such as water or a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Isocyanate Source: To the stirred solution, add a solution of potassium isocyanate (1.1 equivalents) in water. The use of a slight excess of the isocyanate source ensures complete conversion of the starting amine.
-
Reaction Monitoring: The reaction is typically carried out at room temperature. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Product Isolation: Upon completion, the reaction mixture is often cooled in an ice bath to precipitate the product. The solid this compound is then collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product in high purity.
Causality Behind Experimental Choices: The choice of a polar solvent is crucial as it facilitates the dissolution of the ionic isocyanate precursor and the polar amine. The reaction is generally exothermic and proceeds readily at room temperature without the need for heating. Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures.
Method 2: Reaction of Cyclopentyl Isocyanate with Ammonia
An alternative approach involves the use of the more reactive cyclopentyl isocyanate and its reaction with ammonia.
Caption: Synthesis of this compound from cyclopentyl isocyanate.
-
Preparation of Ammonia Solution: Prepare a solution of ammonia in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), in a reaction vessel cooled in an ice bath.
-
Addition of Isocyanate: Slowly add a solution of cyclopentyl isocyanate (1.0 equivalent) in the same solvent to the ammonia solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
Reaction and Precipitation: A white precipitate of this compound will form immediately upon addition. Allow the reaction to stir for an additional 30 minutes to ensure complete reaction.
-
Isolation and Purification: The product is collected by vacuum filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.
Causality Behind Experimental Choices: Isocyanates are highly electrophilic and react readily with nucleophiles like ammonia. The reaction is typically fast and efficient. Using an aprotic solvent prevents the isocyanate from reacting with the solvent. The low temperature helps to control the exothermicity of the reaction.
The Role of this compound in Drug Discovery and Development
The structural motifs present in this compound—the cyclopentyl group and the urea functionality—are of significant interest in medicinal chemistry for their ability to impart favorable pharmacological properties to drug candidates.
The Cyclopentyl Moiety: A Bioisostere with Benefits
The cyclopentyl group is often incorporated into drug molecules as a bioisostere for other groups, such as a phenyl ring or a gem-dimethyl group. This substitution can lead to several advantages:
-
Improved Metabolic Stability: The saturated nature of the cyclopentyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.
-
Enhanced Lipophilicity: The introduction of a cyclopentyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.
-
Conformational Rigidity: The cyclic nature of the cyclopentyl group introduces a degree of conformational rigidity, which can lead to a more defined interaction with the target protein and potentially increase binding affinity and selectivity.
The Urea Moiety: A Key Player in Enzyme Inhibition
The urea functional group is a common feature in many enzyme inhibitors due to its ability to form multiple hydrogen bonds with the active site of a protein. Urea derivatives can act as substrate analogs, competitively inhibiting the enzyme.[1]
Caption: General mechanism of enzyme inhibition by urea derivatives.
Urea-based inhibitors often mimic the transition state of the enzymatic reaction, binding tightly to the active site and preventing the natural substrate from binding. The hydrogen bond donor and acceptor capabilities of the urea moiety are critical for this interaction, forming a stable complex with the enzyme.
Applications in Medicinal Chemistry
This compound and its derivatives have been explored as potential therapeutic agents in various disease areas, including:
-
Antiviral Agents: Some this compound derivatives have shown inhibitory activity against viral proteases, such as the NS3 protease of the hepatitis C virus.[1]
-
Anticancer Agents: The urea scaffold is present in numerous kinase inhibitors used in cancer therapy. Derivatives of this compound could potentially be developed as inhibitors of protein kinases involved in cancer cell proliferation and survival.
-
Other Therapeutic Areas: The versatility of the this compound scaffold makes it a promising starting point for the development of inhibitors for a wide range of enzymes implicated in various diseases.
Analytical Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the cyclopentyl and urea moieties and their connectivity.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea group, as well as C-H stretching and bending vibrations of the cyclopentyl ring.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid like this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[1]
References
Sources
A Comprehensive Technical Guide to Cyclopentylurea for Research Applications
This guide provides an in-depth overview of Cyclopentylurea (CAS No. 1194-06-5), a molecule of significant interest in contemporary chemical and biomedical research. Designed for researchers, scientists, and professionals in drug development, this document details its commercial availability, synthesis, purification, and analytical characterization. Furthermore, it delves into its established and potential research applications, with a particular focus on its role as a Hepatitis C Virus (HCV) NS3 protease inhibitor.
Introduction to this compound: A Versatile Scaffold
This compound, with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol , is an organic compound featuring a cyclopentyl group appended to a urea moiety.[1] This structural arrangement confers a unique combination of properties, including the potential for hydrogen bonding via the urea group and distinct steric and electronic characteristics imparted by the cyclopentyl ring.[1] These features make it a valuable scaffold in medicinal chemistry and drug design.[1] this compound typically presents as a white crystalline solid and exhibits solubility in polar organic solvents.[1]
Commercial Availability and Procurement
For researchers seeking to acquire this compound for their studies, a number of chemical suppliers offer this compound in various purities and quantities. The following table provides a summary of some of the key commercial vendors. It is recommended to request a certificate of analysis from the supplier to verify the purity of the specific lot.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | Inquire for details |
| BOC Sciences | 95% | Inquire for details[] |
| CymitQuimica | 97% | Inquire for details[1] |
| Santa Cruz Biotechnology | Research Grade | Inquire for details[3] |
| Ambeed, Inc. | >95% | Inquire for details |
| Toronto Research Chemicals | Research Grade | Inquire for details |
Note: Availability and purity levels are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis and Purification of this compound
While commercially available, researchers may opt to synthesize this compound in-house for various reasons, including cost-effectiveness for large-scale needs or for the preparation of analogs. A common and straightforward method involves the reaction of cyclopentylamine with a cyanate source, such as potassium cyanate, in an acidic aqueous medium.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Cyclopentylamine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) in deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the stirring solution. The reaction is exothermic, so it is advisable to cool the flask in an ice bath during the addition.
-
Addition of Cyanate: In a separate beaker, dissolve potassium cyanate (1.2 eq) in deionized water. Add this solution dropwise to the stirred cyclopentylamine hydrochloride solution at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[4][5]
Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of ureas. The ideal solvent system is one in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature.[4]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until a slight turbidity persists.
-
If the solution becomes too cloudy, add a small amount of hot ethanol until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized or purchased this compound, a combination of analytical techniques should be employed.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the cyclopentyl ring and the NH and NH₂ protons of the urea moiety. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. |
| ¹³C NMR | Resonances for the carbon atoms of the cyclopentyl ring and the carbonyl carbon of the urea group. |
| FTIR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C-H stretching of the cyclopentyl group (around 2800-3000 cm⁻¹).[6] |
| Mass Spec. | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (128.17). Fragmentation patterns will be consistent with the structure.[7][8] |
Physicochemical Properties
| Property | Value |
| CAS Number | 1194-06-5[9] |
| Molecular Formula | C₆H₁₂N₂O[9] |
| Molecular Weight | 128.17 g/mol [9] |
| Appearance | White crystalline solid[1] |
| Boiling Point | 220.3°C at 760 mmHg[] |
| Melting Point | Literature values may vary, experimental determination is recommended. |
| Solubility | Soluble in polar organic solvents.[1] |
Research Applications of this compound
This compound has emerged as a compound of interest primarily in the field of antiviral drug discovery.
Inhibition of Hepatitis C Virus (HCV) NS3 Protease
The most prominent research application of this compound is its role as an inhibitor of the HCV NS3 protease.[1][10] The NS3/4A serine protease is essential for the replication of the hepatitis C virus, as it is responsible for cleaving the viral polyprotein into functional non-structural proteins.[11][12] By inhibiting this enzyme, the viral life cycle is disrupted.
Mechanism of Action
Urea-based inhibitors are known to interact with the active site of the NS3 protease. The urea moiety can form a network of hydrogen bonds with key residues in the enzyme's active site, leading to potent inhibition. The cyclopentyl group likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity.
Caption: Inhibition of HCV replication by this compound via NS3 protease.
The binding of this compound to the active site of the NS3 protease blocks its catalytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[1][10]
Other Potential Applications
Beyond its antiviral activity, some studies suggest that this compound may possess anti-cancer properties by inhibiting protein synthesis in tumor cells and inducing apoptosis.[10] Additionally, there is evidence to suggest it may induce insulin resistance, a factor to be considered in its potential therapeutic applications.[10] These areas, however, require further investigation to be fully substantiated.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General safety practices include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a commercially available and synthetically accessible compound with significant potential in biomedical research, particularly as an inhibitor of the HCV NS3 protease. This guide has provided a comprehensive overview of its procurement, synthesis, purification, and analytical characterization, along with insights into its mechanism of action and other potential applications. By following the detailed protocols and understanding the scientific principles outlined herein, researchers can confidently and effectively utilize this compound in their scientific endeavors.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25740, N-Cyclopentyl-N'-phenylurea.
- Ali, A., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(10), 14486–14495.
- De Clercq, E., & Li, G. (2016). Approved antiviral drugs over the past 50 years. Clinical microbiology reviews, 29(3), 695-747.
- Lam, A. M., et al. (2011). A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target. Proceedings of the National Academy of Sciences, 108(51), 20461-20466.
- Romano, K. P., et al. (2019). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir.
- Tan, S. L. (Ed.). (2006). HCV NS3-4A Serine Protease. Springer Science & Business Media.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- LibreTexts Chemistry. (2023). Mass spectrometry 1.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram.
Sources
- 1. CAS 1194-06-5: CYCLOPENTYL-UREA | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 1194-06-5 CAS MSDS (CYCLOPENTYL-UREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Cyclopentylurea
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of cyclopentylurea, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. This guide is structured to provide a self-validating framework for the synthesis, incorporating in-text citations to authoritative sources and culminating in a complete reference list.
Introduction: The Significance of this compound
This compound and its derivatives are prevalent structural motifs in a wide array of biologically active compounds. The urea functional group is a key hydrogen bond donor and acceptor, contributing to the binding affinity of molecules with biological targets. The cyclopentyl moiety provides a desirable lipophilic character and conformational rigidity, which can enhance pharmacokinetic and pharmacodynamic properties. The synthesis of unsymmetrical ureas, such as this compound, has been a subject of considerable research, with methodologies evolving to improve efficiency, safety, and environmental impact.[1] Historically, the synthesis of urea derivatives has heavily relied on the reaction of amines with isocyanates.[1] While effective, this approach often involves hazardous reagents and may require multiple steps for the preparation of unsymmetrical ureas.[1] This protocol will focus on a common and accessible method for the laboratory-scale synthesis of this compound.
Reaction Scheme and Mechanism
The synthesis of this compound can be effectively achieved through the reaction of cyclopentylamine with a suitable carbonyl source. A common and straightforward approach involves the reaction of cyclopentylamine with urea. The proposed reaction mechanism proceeds through a nucleophilic attack of the amine on the carbonyl carbon of urea, followed by the elimination of ammonia.
Proposed Reaction Mechanism:
Caption: Proposed reaction mechanism for the synthesis of this compound from cyclopentylamine and urea.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Cyclopentylamine | C₅H₁₁N | 85.15 | ≥99% | Sigma-Aldrich |
| Urea | CH₄N₂O | 60.06 | ≥99.5% | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | ACS Grade | VWR |
| Methylene Chloride | CH₂Cl₂ | 84.93 | ACS Grade | VWR |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | MilliporeSigma |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of urea derivatives.[2]
Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add urea (1.0 eq).
-
Add acetone (approximately 10 mL per gram of urea) to the flask and stir to dissolve the urea.
-
In a separate container, dissolve cyclopentylamine (1.2 eq) in a small amount of acetone.
-
Slowly add the cyclopentylamine solution to the stirring urea solution at room temperature.
-
Attach a reflux condenser to the flask.
Reaction Execution
-
Heat the reaction mixture to reflux using a heating mantle and stir vigorously.
-
Maintain the reflux for 3 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 5-10% acetone in methylene chloride).
-
After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a residual oil or solid.[2]
-
Dissolve the residue in methylene chloride (20 mL).[2]
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 20 mL) to remove any unreacted urea and other water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel.[2]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of methylene chloride and load it onto the column.
-
Elute the column with a gradient of acetone in methylene chloride (e.g., starting with 100% methylene chloride and gradually increasing to 10% acetone).[2]
-
Collect the fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The expected chemical shifts and coupling constants should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): Mass spectral analysis should be performed to determine the molecular weight of the product and confirm its identity.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Cyclopentylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.
-
Methylene chloride is a volatile and potentially carcinogenic solvent. Use appropriate containment measures.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- PrepChem. (n.d.). Synthesis of N-(2-chloro-4-pyridinyl)-N'-cyclopentylurea.
- PrepChem. (n.d.). Synthesis of N'-cyclopentyl-urea.
- MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization.
Sources
Application Notes & Protocols: The Strategic Application of Urea-Based Linkers in Modern Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond the Conventional - The Rise of Urea-Based Linkers in Advanced Bioconjugates
In the landscape of bioconjugation, the linker is not merely a bridge but a critical determinant of a conjugate's therapeutic success. It governs stability, solubility, pharmacokinetics, and the precise release of a payload.[1] While many linker technologies have become commonplace, there is a growing interest in chemical moieties that offer enhanced stability and specific bonding capabilities. Among these, urea-based linkers are emerging as a robust and versatile platform, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).[2]
The urea functional group is prized in medicinal chemistry for its capacity to form multiple, stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[2] This same characteristic makes it an attractive component in linker design. The formation of a urea bond, for instance, through the reaction of an isocyanate with a primary amine on a biomolecule, results in a highly stable linkage.[3] This guide provides an in-depth exploration of urea-based linkers in bioconjugation, offering both the theoretical underpinnings and practical protocols for their implementation. We will also consider the strategic incorporation of cyclic scaffolds, such as a cyclopentyl group, within the linker design to enhance conformational rigidity and pharmacokinetic properties.
The Chemistry of Urea-Based Linkers: A Foundation of Stability and Versatility
The core of a urea-based linker is the carbonyl group flanked by two nitrogen atoms. This structure's ability to act as both a hydrogen bond donor and acceptor contributes to its stability and its utility in interacting with biological systems.[4] In the context of bioconjugation, a key advantage of the urea linkage is its resistance to enzymatic and chemical degradation under physiological conditions, making it a prime candidate for non-cleavable linker strategies.
Formation of Urea Linkages
The most common method for creating a urea linkage in bioconjugation involves the reaction of an isocyanate with a primary amine, such as the ε-amino group of a lysine residue on a protein.[3] This reaction is highly efficient and proceeds under mild conditions, which is crucial for maintaining the integrity of the biomolecule.
Another approach involves the use of a phosgene equivalent to couple two amines, though this method is less common in bioconjugation due to the toxicity of the reagents.[2] More modern and safer methods for synthesizing urea-containing compounds are continuously being developed.[2]
Workflow for Urea-Based Bioconjugation
Figure 1: A generalized workflow for the bioconjugation process utilizing a urea-based linker.
Protocol 1: General Procedure for Lysine-Targeted Bioconjugation using an Isocyanate-Functionalized Linker
This protocol outlines a general method for conjugating an isocyanate-containing linker to lysine residues on a monoclonal antibody (mAb).
1. Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Isocyanate-functionalized linker (e.g., a linker containing a cyclopentylurea moiety for conformational rigidity)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Reaction buffer: Borate buffer (50 mM, pH 8.5)
-
Quenching solution: Tris buffer (1 M, pH 8.0)
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Characterization instruments: UV-Vis spectrophotometer, Mass spectrometer, HPLC system
2. Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the mAb solution into the reaction buffer (Borate buffer, pH 8.5) using a desalting column or tangential flow filtration.
-
Adjust the concentration of the mAb to a working concentration (e.g., 5-10 mg/mL).
-
-
Linker Preparation:
-
Dissolve the isocyanate-functionalized linker in the anhydrous organic solvent to create a stock solution (e.g., 10 mM). This should be prepared fresh as isocyanates can be moisture-sensitive.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the mAb solution at a controlled molar ratio (e.g., 5-10 fold molar excess of linker to mAb). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) with gentle mixing for a defined period (e.g., 1-4 hours). The reaction progress can be monitored by analytical techniques like HPLC.
-
-
Quenching the Reaction:
-
Add the quenching solution (Tris buffer) to the reaction mixture to consume any unreacted isocyanate linker. Incubate for 30 minutes.
-
-
Purification of the Conjugate:
-
Purify the resulting antibody-drug conjugate (ADC) from excess linker and other reaction components using SEC or HIC. The choice of purification method will depend on the properties of the linker and payload.
-
-
Characterization of the Conjugate:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC-HPLC.
-
Confirm the identity and integrity of the conjugate by mass spectrometry.
-
The Role of Cyclic Scaffolds: A Case for this compound-Containing Linkers
While the urea bond provides stability, the overall architecture of the linker is also critical. Incorporating cyclic structures, such as a cyclopentyl group, can offer several advantages:
-
Conformational Rigidity: A cyclopentyl group introduces a degree of rigidity to the linker, which can help in maintaining a more defined distance between the biomolecule and the payload. This can be important for optimizing the interaction of the payload with its target.
-
Modulation of Physicochemical Properties: The hydrophobic nature of the cyclopentyl group can influence the solubility and pharmacokinetic properties of the bioconjugate. This needs to be balanced with other elements in the linker, such as PEG chains, to achieve the desired overall profile.
-
Metabolic Stability: The cyclic structure can shield adjacent bonds from enzymatic degradation, further enhancing the overall stability of the linker.
Chemical Structure of a Hypothetical this compound-Based Linker
Figure 2: General structure of a bifunctional linker incorporating a this compound moiety. R1 would be the reactive group for conjugation to the biomolecule (e.g., an isocyanate), and R2 would be the attachment point for the payload.
Data Presentation: Comparative Stability of Linker Types
The stability of a linker is often evaluated by its half-life in plasma. While specific data for this compound linkers is not available in the public domain, we can present a comparative table based on general linker chemistries to illustrate the expected high stability of a urea-based linkage.
| Linker Type | Linkage | Cleavage Mechanism | Typical Plasma Stability |
| Hydrazone | Hydrazone | pH-sensitive (acidic) | Low to Moderate |
| Disulfide | Disulfide | Redox-sensitive | Moderate |
| Peptide | Amide | Enzymatic (e.g., Cathepsin B) | Moderate to High |
| Urea-Based | Urea | Non-cleavable | High |
Table 1: A qualitative comparison of the stability of different linker chemistries in plasma. Urea-based linkers are categorized as non-cleavable and are expected to exhibit high stability.
Trustworthiness and Self-Validation in Protocols
Every step in the provided protocol is designed with self-validation in mind. For instance:
-
Controlled Stoichiometry: The precise molar ratio of linker to biomolecule is a critical parameter that must be optimized to control the final DAR. This is validated through rigorous characterization of the final product.
-
Purification Efficacy: The success of the purification step is immediately verifiable through analytical techniques like SEC-HPLC, which should show a clear separation of the conjugated product from unreacted components.
-
Comprehensive Characterization: The final characterization by multiple orthogonal methods (UV-Vis, MS, HPLC) provides a robust confirmation of the bioconjugate's identity, purity, and key quality attributes like DAR.
Conclusion and Future Directions
Urea-based linkers represent a promising avenue in the design of highly stable bioconjugates. Their robust chemical nature, coupled with the potential for incorporating structurally diverse elements like cyclic scaffolds, offers a powerful toolkit for medicinal chemists and drug developers. While the specific use of this compound as a linker is not yet widely documented, the foundational principles of urea chemistry in bioconjugation provide a strong basis for its potential application. As the demand for more stable and precisely engineered biotherapeutics grows, the exploration of novel linker chemistries, including those based on cyclic urea derivatives, will undoubtedly play a pivotal role in advancing the field.
References
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Source: PMC][Link]
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
- A Versatile Urea Type Linker for Functionalizing Natural Glycans and Its Validation in Glycan Arrays.
Sources
- 1. Cyclic urea and thiourea derivatives as inducers of murine erythroleukemia differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1194-06-5: CYCLOPENTYL-UREA | CymitQuimica [cymitquimica.com]
Cyclopentylurea: A Versatile Scaffold for Combinatorial Library Synthesis in Drug Discovery
Application Note & Protocols
Introduction: The Strategic Value of the Cyclopentylurea Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with desirable pharmacological profiles is a paramount challenge. Combinatorial chemistry has emerged as a powerful engine for this endeavor, enabling the rapid synthesis and screening of large, structurally diverse compound libraries.[1][2][3] Central to this strategy is the concept of the "privileged scaffold" – a core molecular framework that is capable of binding to multiple biological targets, thereby serving as a fertile starting point for the development of new therapeutics.[4] The N,N'-disubstituted urea moiety is a classic example of such a scaffold, prized for its ability to form stable hydrogen bonds with protein targets.[5] When combined with a cyclopentyl group, the resulting this compound scaffold offers a unique blend of structural rigidity and conformational flexibility, making it an attractive starting point for library design. The cyclopentyl group introduces a defined three-dimensional character that can effectively probe the binding pockets of target proteins, while the urea functionality provides crucial hydrogen bonding interactions. This application note provides a comprehensive guide to the synthesis and utilization of the this compound scaffold for the construction of combinatorial libraries, complete with detailed protocols and the scientific rationale underpinning the methodological choices.
Core Scaffold Synthesis: Establishing the Foundation
The efficient synthesis of the core this compound scaffold is the critical first step in library construction. A common and effective method involves the reaction of an isocyanate with a primary amine. For the purpose of creating a diverse library, the cyclopentyl group can be introduced via either cyclopentyl isocyanate or cyclopentylamine. A representative synthesis of an N-aryl-N'-cyclopentylurea is achieved by reacting a phenyl carbamate with cyclopentylamine.[6] This approach is amenable to a variety of substituted starting materials, allowing for the initial incorporation of diversity elements into the scaffold itself.
Protocol 1: Synthesis of N-(2-chloro-4-pyridinyl)-N'-cyclopentylurea
This protocol describes a solution-phase synthesis of a representative this compound scaffold.
Materials:
-
Phenyl N-(2-chloro-4-pyridinyl)carbamate
-
Cyclopentylamine
-
Acetone
-
Methylene chloride
-
Silica gel
Procedure:
-
Dissolve phenyl N-(2-chloro-4-pyridinyl)carbamate (1.0 eq) in acetone.
-
Add cyclopentylamine (1.2 eq) to the stirred solution.
-
Heat the reaction mixture under reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain a residual oil.
-
Dissolve the oil in a minimal amount of methylene chloride.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of acetone in methylene chloride.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the solid N-(2-chloro-4-pyridinyl)-N'-cyclopentylurea.[6]
-
Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Causality in Experimental Choices:
-
Refluxing in Acetone: Heating the reaction provides the necessary activation energy to drive the nucleophilic attack of the cyclopentylamine on the carbamate, leading to the formation of the urea bond. Acetone is a suitable solvent due to its appropriate boiling point and ability to dissolve the reactants.
-
Silica Gel Chromatography: This is a standard and effective method for purifying organic compounds. The choice of an acetone/methylene chloride gradient allows for the efficient separation of the desired product from unreacted starting materials and byproducts.
Combinatorial Library Design and Synthesis
With a robust method for scaffold synthesis in hand, the next stage is the construction of a combinatorial library. Both solid-phase and liquid-phase parallel synthesis are viable strategies.[2][7] Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.[7]
Solid-Phase Synthesis Workflow
The general workflow for the solid-phase synthesis of a this compound library involves anchoring a suitable building block to a solid support, followed by a series of chemical transformations to build the final compounds.
Diagram 1: Solid-Phase Synthesis Workflow for a this compound Library
Caption: A generalized workflow for the solid-phase synthesis of a this compound library.
Protocol 2: Parallel Solid-Phase Synthesis of an N-Aryl-N'-Cyclopentylurea Library
This protocol outlines a parallel synthesis approach to generate a library of this compound derivatives.
Materials:
-
2-Chlorotrityl chloride resin
-
Cyclopentylamine
-
A diverse set of aryl isocyanates (R-NCO)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Parallel synthesis reaction block
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM in the reaction vessels of the parallel synthesizer. Add a solution of cyclopentylamine (2.0 eq) and DIPEA (4.0 eq) in DCM to each reaction vessel. Agitate at room temperature for 4 hours. Wash the resin extensively with DCM, DMF, and methanol, then dry under vacuum.
-
Urea Formation: To each reaction vessel, add a solution of a unique aryl isocyanate (R-NCO) (1.5 eq) in DCM. Agitate at room temperature for 12-16 hours.
-
Washing: Wash the resin with DCM, DMF, and methanol to remove excess reagents.
-
Cleavage: Add a solution of 20% TFA in DCM to each reaction vessel. Agitate for 2 hours to cleave the products from the resin.
-
Work-up: Collect the cleavage solution and concentrate under a stream of nitrogen.
-
Purification and Analysis: Purify the individual library members by high-performance liquid chromatography (HPLC) and characterize by mass spectrometry.
Self-Validating System:
-
Kaiser Test: After the initial coupling of cyclopentylamine, a small sample of the resin can be tested with ninhydrin (Kaiser test). A negative result (no blue color) indicates the successful coupling of the primary amine.
-
Test Cleavage: A small aliquot of the resin can be subjected to the cleavage conditions, and the resulting product analyzed by mass spectrometry to confirm the success of the urea formation step before proceeding with the entire library.
Potential Applications and Biological Relevance
Derivatives of urea are known to exhibit a wide range of biological activities.[8] The introduction of the cyclopentyl group can enhance lipophilicity and improve cell permeability, potentially leading to compounds with improved pharmacokinetic properties. Libraries based on the this compound scaffold can be screened against a variety of biological targets. For instance, N-aryl-N'-(2-chloroethyl)ureas have been identified as antimitotic agents that function by alkylating β-tubulin.[9] Furthermore, other aryl urea derivatives have shown promise as anticancer, antibacterial, and antidepressant agents.[8]
Table 1: Potential Therapeutic Targets for this compound Libraries
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Oncology | Tubulin, Protein Kinases | Aryl urea derivatives have shown antimitotic and kinase inhibitory activity.[9][10] |
| Infectious Diseases | Bacterial Enzymes (e.g., DNA gyrase) | The urea scaffold can be modified to target essential bacterial enzymes. |
| Neuroscience | Receptors and Transporters | The structural features of this compound may allow for interaction with CNS targets. |
Conclusion
The this compound scaffold represents a promising starting point for the construction of combinatorial libraries aimed at the discovery of new drug candidates. Its straightforward synthesis, coupled with the potential for diversification at multiple positions, makes it a versatile tool for medicinal chemists. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this valuable scaffold and to potentially uncover novel bioactive compounds.
References
- PrepChem. Synthesis of N-(2-chloro-4-pyridinyl)-N'-cyclopentylurea. [Link]
- Desai, N. C., Trivedi, A. R., & Karia, D. C. (2015). Combinatorial chemistry: A novel method in drug discovery and its application. Journal of Applied Pharmaceutical Science, 5(8), 134-141.
- Good, L., & Nielsen, T. E. (2019). Combinatorial Chemistry in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 645-657.
- Open Access Journals.
- PrepChem. Synthesis of N'-cyclopentyl-urea. [Link]
- PubMed. Liquid-phase parallel synthesis of ureas. [Link]
- PubMed. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)
- ACS Publications. Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. [Link]
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930.
- Wikipedia.
- PubMed.
- National Institutes of Health.
- Toth, M. V., & Hu, L. (2016). Urea derivatives in modern drug discovery and medicinal chemistry. Future medicinal chemistry, 8(14), 1639-1665.
- MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Google Patents. RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.
- PubMed. Synthesis and anticancer activity of novel cyclic N-hydroxyureas. [Link]
- Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Liquid-phase parallel synthesis of ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combinatorial liquid-phase synthesis of structurally diverse benzimidazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. prepchem.com [prepchem.com]
- 7. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening Assays for Cyclopentylurea Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors
Abstract
This guide provides a comprehensive framework for the high-throughput screening (HTS) of Cyclopentylurea derivatives as potential inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] We present detailed, field-proven protocols for two complementary HTS assays: a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess anti-proliferative activity in a relevant biological context. This document is intended for researchers, scientists, and drug development professionals engaged in oncology drug discovery.
Introduction: Targeting the Cell Cycle with CDK4/6 Inhibitors
The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. In the G1 phase, a critical checkpoint known as the restriction point (R) governs the cell's commitment to enter the S phase and complete cell division.[3] The progression through this checkpoint is driven by the activity of Cyclin D-CDK4/6 complexes, which phosphorylate the Retinoblastoma protein (Rb).[1][4] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry and DNA replication.[5][6]
In many cancers, aberrant signaling pathways lead to the overexpression of Cyclin D or loss of endogenous inhibitors, resulting in hyperactive CDK4/6, constitutive Rb phosphorylation, and uncontrolled cell proliferation.[7][8] Therefore, selective inhibition of CDK4/6 is a validated therapeutic strategy.[9] Palbociclib, the first-in-class CDK4/6 inhibitor, demonstrated the clinical potential of this approach and contains a structural motif that provides a rationale for screening novel urea-based scaffolds like this compound derivatives.[10][11]
This application note details robust HTS methodologies to identify and characterize novel this compound-based CDK4/6 inhibitors.
Part 1: Primary Biochemical Screen — CDK4/Cyclin D1 Kinase Inhibition Assay
Principle of the Assay
The primary screen aims to identify compounds that directly inhibit the kinase activity of the CDK4/Cyclin D1 complex. We employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[12] The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal directly proportional to the kinase activity.[13] Inhibitors of CDK4 will reduce the amount of ADP produced, resulting in a lower luminescent signal.
CDK4/6 Signaling Pathway
The diagram below illustrates the canonical Rb-E2F pathway targeted by CDK4/6 inhibitors.
Caption: Canonical Rb-E2F pathway and the inhibitory action of CDK4/6 inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Recombinant Human CDK4/Cyclin D1, active | SignalChem | C19-18G |
| Retinoblastoma protein (Rb), C-terminal fragment | SignalChem | R01-54G |
| Dithiothreitol (DTT), 1M | Sigma-Aldrich | 43815 |
| ATP, Ultra-Pure | Promega | V9151 |
| White, Opaque, 384-well Assay Plates | Corning | 3570 |
| Palbociclib (Positive Control) | Selleckchem | S1116 |
Detailed Protocol: Biochemical HTS
This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL.
-
Compound Plating:
-
Prepare a 10 mM stock of this compound derivatives and the positive control (Palbociclib) in 100% DMSO.
-
Using an acoustic liquid handler, dispense 5 nL of compound stock into the assay plate wells for a final screening concentration of 10 µM.
-
Dispense 5 nL of DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.
-
-
Enzyme and Substrate Preparation (Kinase Reaction Mix):
-
Prepare 1X Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Prepare a 2X Enzyme/Substrate Mix in Kinase Reaction Buffer containing:
-
50 ng/µL Rb substrate
-
10 ng/µL CDK4/Cyclin D1 enzyme
-
-
Rationale: Using a 2X mix allows for the addition of an equal volume of ATP solution to start the reaction, ensuring accurate final concentrations.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the 2X Enzyme/Substrate Mix to each well containing the pre-dispensed compounds. For "No Enzyme" control wells, add 2.5 µL of a mix containing only the Rb substrate.
-
Prepare a 2X ATP solution (50 µM) in Kinase Reaction Buffer.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. The final ATP concentration will be 25 µM, which is near the Km for many kinases and provides good sensitivity for inhibitor detection.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[13]
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.[14]
-
Measure luminescence using a plate reader (e.g., BMG PHERAstar).
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Use the signals from the control wells to normalize the data from the test wells.
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))
-
-
Hit Identification:
-
A "hit" is defined as a compound that exhibits inhibition greater than a set threshold, typically >50% or 3 standard deviations above the mean of the neutral (DMSO) controls.
-
-
Dose-Response and IC₅₀ Determination:
-
Active hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀).
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic model.
-
| Compound ID | Single Point % Inhibition (10 µM) | IC₅₀ (nM) |
| Palbociclib | 98.2% | 11 ± 2.1 |
| CPU-001 | 85.7% | 75 ± 8.4 |
| CPU-002 | 12.3% | > 20,000 |
| CPU-003 | 91.4% | 43 ± 5.6 |
Part 2: Secondary Cellular Screen — Cell Proliferation Assay
Principle of the Assay
The secondary screen validates the biochemical hits in a more physiologically relevant system. The goal is to determine if compounds can inhibit the proliferation of a cancer cell line that is dependent on CDK4/6 activity, such as the estrogen receptor-positive (ER+) breast cancer cell line, MCF-7.[4] We utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[15] A reduction in cell viability following compound treatment reflects the anti-proliferative effect of the inhibitor.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| MCF-7 Human Breast Cancer Cell Line | ATCC | HTB-22 |
| EMEM Medium | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| White, Opaque, 384-well Cell Culture Plates | Corning | 3570 |
Detailed Protocol: Cellular HTS
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 1,000 cells in 25 µL of culture medium per well into a 384-well plate.
-
Rationale: Seeding density is optimized to ensure cells are in the exponential growth phase during the incubation period and that the signal falls within the linear range of the assay.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds from the primary screen.
-
Add 25 nL of compound solution to the cell plates using an acoustic liquid handler.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[16] This ensures optimal enzyme activity for the detection reagent.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[16]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[17]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Growth Inhibition:
-
% Growth Inhibition = 100 * (1 - (Signal_Test - Signal_T0) / (Signal_Vehicle - Signal_T0))
-
Where Signal_T0 is the signal from a control plate measured at the time of compound addition (Day 0). This accounts for the starting cell number and allows for differentiation between cytostatic and cytotoxic effects.
-
-
Dose-Response and GI₅₀ Determination:
-
The concentration that causes 50% growth inhibition (GI₅₀) is calculated by fitting the dose-response data to a four-parameter logistic model.
-
| Compound ID | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (nM) |
| Palbociclib | 11 ± 2.1 | 95 ± 15 |
| CPU-001 | 75 ± 8.4 | 650 ± 45 |
| CPU-003 | 43 ± 5.6 | 380 ± 31 |
A significant shift between biochemical IC₅₀ and cellular GI₅₀ may indicate issues with cell permeability, metabolic instability, or efflux.
Integrated HTS Workflow
The following diagram outlines the integrated workflow for identifying and validating this compound derivatives as CDK4/6 inhibitors.
Caption: Integrated HTS workflow from primary screen to lead progression.
References
- Wikipedia. (2023, November 28). Palbociclib.
- Gong, J., et al. (2017). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Letters, 14(3), 2533–2538.
- ResearchGate. (n.d.). A simplified overview of the Rb/E2F pathway.
- ResearchGate. (n.d.). Mechanism of action of CDK 4/6 inhibitors.
- Pharmacy Times. (2018, July 12). A Quick Overview of CDK4/6 Inhibitor Palbociclib.
- Paderi, A., et al. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. The Annals of Pharmacotherapy, 49(10), 1151–1158.
- Chen, Y., et al. (2021). CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). Oncology Reports, 46(5), 234.
- Breastcancer.org. (2023, October 26). What Are CDK4/6 Inhibitors?
- White, J., et al. (2005). Developmental activation of the Rb-E2F pathway and establishment of cell cycle-regulated cyclin-dependent kinase activity during embryonic stem cell differentiation. Oncogene, 24(16), 2747–2757.
- Targeted Oncology. (2017, December 19). Rationale For CDK4&6 Inhibition in Breast Cancer.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
- Kido, K., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(6), 639–647.
- Fassl, A., et al. (2022). Mechanisms of therapeutic CDK4/6 inhibition in breast cancer. Molecular Cancer, 21(1), 1-19.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-90.
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Institut Curie. (n.d.). Comprehensive Map of Molecular Interactions in RB/E2F Pathway.
- Kent, L. N., & Leone, G. (2019). The E2F paradox: an exit from cell cycle control. Trends in cell biology, 29(11), 863-875.
- Danaher Life Sciences. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & biology, 18(5), 656–667.
- ResearchGate. (n.d.). The canonical RB-E2F pathway in control of G1 to S phase transition.
- Danaher Life Sciences. (2024, April 24). Best Practices for Sample Preparation & Assay Development.
- National Center for Biotechnology Information. (n.d.). Assay Guidance Manual.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- DISPENDIX. (2024, April 24). Essential Considerations for Successful Assay Development.
Sources
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Palbociclib - Wikipedia [en.wikipedia.org]
- 11. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
Quantitative Analysis of Cyclopentylurea in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyclopentylurea in human plasma. This compound, a small polar molecule, presents unique challenges for retention in reversed-phase chromatography and requires a well-developed sample preparation protocol to minimize matrix effects. This guide provides a comprehensive protocol, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters for accurate and precise quantification. The method described herein is suitable for pharmacokinetic studies and other drug development applications. All protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Introduction: The Rationale for a Dedicated this compound Assay
This compound and its derivatives are of increasing interest in pharmaceutical research. Accurate quantification of these compounds in biological matrices is paramount for evaluating their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). The inherent polarity of this compound makes it challenging to retain on traditional C18 columns, often leading to poor peak shape and co-elution with endogenous interferences.[6][7] Furthermore, the complexity of plasma necessitates an effective sample preparation strategy to remove proteins and phospholipids that can cause ion suppression and compromise assay sensitivity and reproducibility.[8][9][10]
This application note addresses these challenges by presenting a detailed LC-MS/MS method that combines a straightforward protein precipitation sample preparation with a compatible chromatographic separation and highly selective mass spectrometric detection. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and sensitivity for the quantification of this compound.[11][12][13][14][15]
Experimental Workflow: A Step-by-Step Guide
The overall workflow for the quantification of this compound in human plasma is depicted below. Each stage is designed to ensure the integrity and reproducibility of the results.
Caption: Overall workflow for this compound quantification.
Materials and Reagents
| Reagent/Material | Grade |
| This compound | Reference Standard (>98% purity) |
| [¹³C,¹⁵N₂]-Cyclopentylurea | Internal Standard (>98% purity, isotopic purity >99%) |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm |
| Human Plasma (K₂EDTA) | Bioanalytical Grade |
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[8][16][17] Acetonitrile is a commonly used precipitating agent that provides efficient protein removal.[18][19][20]
Protocol:
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.[20]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution ([¹³C,¹⁵N₂]-Cyclopentylurea at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins. The 3:1 ratio of acetonitrile to plasma ensures efficient protein removal.[18]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.[20]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Given the polar nature of this compound, a C18 column with aqueous stability (C18 AQ) is recommended to prevent phase collapse and ensure reproducible retention times with highly aqueous mobile phases.[7]
| Parameter | Condition |
| Column | C18 AQ, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See table below |
Gradient Elution Program:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Electrospray ionization in positive mode (ESI+) is suitable for the ionization of urea derivatives.[21][22][23] The quantification is performed using Multiple Reaction Monitoring (MRM).[11][12][13]
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendation |
MRM Transitions:
The proposed MRM transitions are based on the predicted fragmentation of this compound and its stable isotope-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 129.1 | 70.1 | 100 | 15 |
| [¹³C,¹⁵N₂]-Cyclopentylurea (IS) | 132.1 | 72.1 | 100 | 15 |
Note: These values should be optimized for the specific instrument used.
Method Validation
The developed method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3][4][5] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Calibration Curve: A calibration curve should be prepared with at least six non-zero standards, covering the expected concentration range. The curve should be fitted using a weighted (1/x²) linear regression.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: Evaluated to ensure that the extraction efficiency is consistent and that ion suppression or enhancement from the plasma matrix is minimal.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure the integrity of the analyte in the biological matrix.
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. The calibration curve is used to interpolate the concentration of the unknown samples.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation and a robust chromatographic separation with highly selective mass spectrometric detection makes this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The detailed protocol and validation guidelines ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots. (n.d.). National Institutes of Health.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Admescope.
- What is Solid Phase Extraction (SPE)? (n.d.). Organomation.
- An Introduction to Solid Phase Extraction (SPE). (2017, January 10). Bio-Analysis Centre.
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Application Notes and Protocols for Cyclopentylurea Derivatives in Neurodegenerative Disease Research
Introduction: A New Therapeutic Avenue for Neurodegenerative Diseases
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge, characterized by the progressive loss of nerve cells and a corresponding decline in cognitive and motor function.[1] Despite decades of research, developing effective disease-modifying therapies has proven difficult.[2] A promising strategy involves targeting key enzymatic pathways that are dysregulated in these conditions. One such critical target is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase whose overexpression and hyperactivity are linked to the pathophysiology of multiple neurodegenerative disorders.[3][4]
Cyclopentylurea derivatives have emerged as a compelling class of small molecules designed to inhibit GSK-3β. This guide provides a comprehensive overview of their mechanism of action and detailed protocols for their synthesis, characterization, and evaluation in preclinical models of neurodegenerative disease.
The Central Role of GSK-3β in Neurodegeneration
GSK-3β is a crucial enzyme involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[5] In the context of neurodegeneration, its over-activation contributes to pathology through several mechanisms:
-
Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the abnormal hyperphosphorylation of the tau protein.[6] This modification causes tau to detach from microtubules, leading to microtubule instability and the aggregation of tau into neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.[7][8]
-
Amyloid-β (Aβ) Production: GSK-3β activity can influence the processing of Amyloid Precursor Protein (APP), promoting the production of toxic Aβ peptides that form amyloid plaques.[4]
-
Neuroinflammation: The kinase is a key player in inflammatory signaling pathways within the brain, and its inhibition can reduce the production of pro-inflammatory cytokines.[4][9]
-
Wnt Signaling Pathway: GSK-3β is a negative regulator of the Wnt/β-catenin signaling pathway, which is essential for neuronal survival and function. Inhibition of GSK-3β can stabilize β-catenin, promoting the transcription of neurotrophic factors.[10]
By inhibiting GSK-3β, this compound derivatives offer a multi-pronged therapeutic approach to tackle the complex pathology of neurodegenerative diseases.
Caption: GSK-3β signaling cascade in neurodegeneration and the inhibitory action of this compound derivatives.
Part 1: Synthesis and Analytical Characterization
The rational design of potent and selective GSK-3β inhibitors is paramount. The this compound scaffold is designed to fit into the ATP-binding pocket of the kinase, with the urea moiety forming key hydrogen bonds with hinge region residues like Val135, a common interaction for kinase inhibitors.[4][10]
Protocol 1: General Synthesis of N-(4-chlorophenyl)-N'-cyclopentylurea
This protocol describes a standard, reliable method for synthesizing a model this compound derivative. The choice of reactants allows for broad applicability in creating a library of analogs for structure-activity relationship (SAR) studies.
Materials:
-
Cyclopentylamine
-
4-chlorophenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve cyclopentylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Reactant Addition: Cool the solution to 0°C using an ice bath. Add 4-chlorophenyl isocyanate (1.05 eq), dissolved in a minimal amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes.
-
Scientific Rationale: The reaction is exothermic; slow, cooled addition prevents side reactions. The slight excess of the isocyanate ensures the complete consumption of the starting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to elute the final product.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield the N-(4-chlorophenyl)-N'-cyclopentylurea product as a white solid.
Protocol 2: Analytical Characterization
Confirming the identity and purity of synthesized compounds is a critical quality control step before biological evaluation.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
System: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV detector at 254 nm.
-
Acceptance Criterion: Purity ≥95% for use in biological assays.[11]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the compound.
-
Method: Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Interpretation: Verify that the chemical shifts, integration, and coupling patterns of the protons match the expected structure of the this compound derivative.
3. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
-
Result: The observed m/z value should correspond to the calculated molecular weight of the target compound.
Part 2: In Vitro Evaluation Workflow
In vitro assays are essential for the initial screening of compound libraries to identify hits, confirm the mechanism of action, and determine potency before advancing to more complex models.[1][2][12]
Caption: A sequential workflow for the in vitro screening of this compound derivatives.
Protocol 3: GSK-3β Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Pipette a small volume (e.g., 50 nL) of each concentration into the assay plate.
-
Enzyme Addition: Add a solution of GSK-3β enzyme in kinase buffer to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add a solution containing the substrate peptide and ATP to initiate the kinase reaction.
-
Scientific Rationale: The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure that competitive inhibitors can be accurately assessed.
-
-
Reaction Incubation: Incubate for 1 hour at room temperature.
-
Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
| Compound ID | Scaffold | R-Group | IC₅₀ (nM) vs GSK-3β |
| CPU-001 | N-phenyl-N'-cyclopentylurea | 4-Cl | 75 |
| CPU-002 | N-phenyl-N'-cyclopentylurea | 4-F | 120 |
| CPU-003 | N-pyridyl-N'-cyclopentylurea | 2-NH₂ | 45 |
| Staurosporine | (Control) | N/A | 5 |
Table 1: Example data from a primary GSK-3β kinase inhibition screen.
Protocol 4: Cell-Based Neuroprotection Assay
This assay assesses whether a compound can protect neurons from a disease-relevant toxic insult, providing a more physiologically relevant context than a biochemical assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line.[12]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Toxic stimulus: Aβ₂₅₋₃₅ peptide or H₂O₂.[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well clear tissue culture plates.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 10 µM) for 2 hours.
-
Scientific Rationale: Pre-treatment allows the compound to enter the cells and engage its target (GSK-3β) before the toxic insult is applied.
-
-
Induce Toxicity: Add the toxic stimulus to the wells. For example, add Aβ₂₅₋₃₅ peptide to a final concentration of 25 µM or H₂O₂ to 150 µM.[13] Include control wells with vehicle only (no toxin) and toxin only (no compound).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assess Viability: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm. Express the viability of compound-treated wells as a percentage of the vehicle-only control.
Protocol 5: Tau Phosphorylation Western Blot
This assay provides direct evidence that the compound is hitting its intended target (GSK-3β) within the cell, leading to a downstream reduction in tau phosphorylation.
Materials:
-
SH-SY5Y cells or primary neurons.
-
Okadaic acid (a phosphatase inhibitor that induces hyperphosphorylation).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Anti-phospho-Tau (AT8), Anti-total-Tau, Anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat with test compounds for 2 hours, then add okadaic acid (e.g., 20 nM) for 4 hours to induce tau hyperphosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate overnight with primary antibodies (e.g., AT8 at 1:1000). Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescence substrate and image the blot.
-
Data Analysis: Quantify the band intensity for phospho-tau and total tau using densitometry software. Normalize the phospho-tau signal to the total tau signal and/or the β-actin loading control. A successful compound will show a dose-dependent decrease in the phospho-tau/total-tau ratio.
Part 3: In Vivo Evaluation in Animal Models
Promising candidates from in vitro testing must be evaluated in living organisms to assess their efficacy, pharmacokinetics (PK), and safety.[14][15]
Caption: Workflow for the in vivo evaluation of a lead this compound derivative.
Protocol 6: Pharmacokinetic (PK) Profiling
The primary goal is to determine if the compound can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system (CNS).[16]
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Compound Administration: Administer a single dose of the test compound to a cohort of mice via oral gavage (PO) and another cohort via intravenous injection (IV).
-
Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. At the final time point, euthanize the animals and harvest the brains.
-
Sample Processing: Separate plasma from the blood. Homogenize the brain tissue.
-
Analysis: Extract the compound from the plasma and brain homogenates and quantify its concentration using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including:
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Brain-to-Plasma Ratio (Kp): The ratio of the drug concentration in the brain versus the plasma, indicating BBB penetration. A ratio > 0.5 is often considered favorable for a CNS drug.
-
Protocol 7: Efficacy in a Transgenic Mouse Model of Alzheimer's
This protocol uses a genetically engineered mouse model that develops key features of Alzheimer's pathology to test if chronic treatment with a compound can reverse or halt disease progression.
Animals:
-
5XFAD transgenic mice, which rapidly develop amyloid plaques and associated cognitive deficits. Start treatment at 3-4 months of age, before significant cognitive decline.
Procedure:
-
Chronic Dosing: Administer the test compound or vehicle to cohorts of 5XFAD mice daily for 3 months via oral gavage.
-
Behavioral Testing (at end of treatment):
-
Morris Water Maze: Assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. A successful compound should result in treated 5XFAD mice finding the platform faster than vehicle-treated mice.
-
Y-Maze: Assess short-term working memory based on the mouse's natural tendency to explore novel arms of a maze.
-
-
Histopathological Analysis:
-
After behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and prepare cryosections or paraffin-embedded sections.
-
Immunohistochemistry: Stain sections with antibodies against Aβ (e.g., 6E10) and phospho-tau (AT8) to quantify plaque and tangle pathology, respectively.
-
Thioflavin S Staining: Use this fluorescent dye to specifically stain dense-core amyloid plaques.
-
-
Data Analysis: Quantify the plaque burden and phospho-tau pathology using image analysis software. Compare the results between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A successful compound will significantly reduce pathological markers and improve cognitive performance.
References
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- Neurodegenerative Disease Models. InVivo Biosystems.
- In vitro neurology assays. InnoSer.
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- Animal Models of Neurodegenerative Disease: Insights from In vivo Imaging Studies. SpringerLink.
- Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
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- Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC - NIH.
- Putative binding mode of the described GSK3β inhibitors. ResearchGate.
- Tau-targeting therapies for Alzheimer disease. PMC - NIH.
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- Protocol for synthesis of compounds. (a) scheme 1 (b) scheme 2. ResearchGate.
- Experimental models and behavioural tests used in the study of Parkinson's disease. PubMed.
- [Experimental Models of Parkinson's Disease]. PubMed.
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Application Note: A Multi-Parametric Approach to Evaluating Cyclopentylurea Cytotoxicity Using Cell-Based Assays
For Research Use Only.
Abstract
This application note provides a comprehensive guide for researchers and drug development scientists on assessing the cytotoxic potential of Cyclopentylurea. Recognizing that cytotoxicity is a complex process involving multiple cellular pathways, we present a multi-parametric strategy employing a suite of robust, validated cell-based assays. This guide moves beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design. We provide detailed, step-by-step protocols for three foundational assays that measure distinct cellular health endpoints: metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). By integrating the data from these complementary methods, researchers can build a more complete and mechanistically informative profile of this compound's cytotoxic effects.
Introduction: The Critical Need for Cytotoxicity Profiling
This compound represents a class of small molecules with potential biological activities. A fundamental step in the preclinical evaluation of any novel compound is the characterization of its safety profile, beginning at the cellular level. Cytotoxicity assays are indispensable tools in this process, providing quantitative data on a compound's ability to cause cell damage or death.[1][2] This information is crucial for determining therapeutic windows, identifying potential off-target effects, and guiding further development.[3]
A single cytotoxicity assay, however, often provides a limited view of a compound's mechanism of action.[4] A compound might inhibit cell proliferation (cytostatic effect) or induce cell death (cytotoxic effect) through various mechanisms, such as necrosis or apoptosis.[2][5] Therefore, a more robust approach involves deploying multiple assays in parallel to interrogate different aspects of cellular health. This guide details a workflow for a comprehensive initial cytotoxicity screen of this compound.
The following workflow provides a high-level overview of the experimental process described in this note.
Caption: High-level workflow for multi-parametric cytotoxicity assessment.
Scientific Principles: Interrogating Mechanisms of Cell Death
To design a robust cytotoxicity study, it is essential to understand the primary ways a compound can kill a cell. The two major forms of cell death are necrosis and apoptosis.
-
Necrosis: This is considered an "uncontrolled" form of cell death, often resulting from acute injury, such as exposure to a high concentration of a toxic substance. It is characterized by the swelling of the cell and organelles, followed by the rupture of the plasma membrane. This breach of membrane integrity leads to the release of intracellular contents, including enzymes like Lactate Dehydrogenase (LDH), into the surrounding environment, which can trigger an inflammatory response.[1]
-
Apoptosis: This is a highly regulated and "programmed" form of cell death essential for normal tissue development and homeostasis. Morphologically, it involves cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases . Specifically, Caspase-3 and Caspase-7 are "executioner" caspases that cleave numerous cellular substrates, leading to the orderly dismantling of the cell.[6]
By choosing assays that specifically measure markers for each of these processes, we can begin to understand how this compound might be inducing cytotoxicity. The diagram below illustrates how different assays map to these distinct cell death pathways.
Caption: Mapping cellular pathways to specific assay readouts.
Experimental Protocols
General Materials & Setup
-
Cell Line: A well-characterized cell line relevant to the research context (e.g., A549 human lung carcinoma, HepG2 human hepatoma, MCF-7 human breast cancer). Ensure cells are healthy, in the logarithmic growth phase, and free of mycoplasma.
-
Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plates: Sterile, 96-well flat-bottom tissue culture-treated plates.
-
This compound: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO. Prepare serial dilutions in complete culture medium immediately before use. Ensure the final solvent concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[8]
Materials:
-
MTT Reagent: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or DMSO.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent).
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7][9]
-
Incubation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of Solubilization Solution (or DMSO) to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking or pipetting.[8]
-
Measurement: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) within 1 hour.[8]
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate % Viability: [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] * 100.
-
Plot % Viability vs. log[this compound] to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[10] The LDH assay is a colorimetric method that quantitatively measures this released LDH activity.[11] The assay involves a coupled enzymatic reaction where LDH reduces NAD⁺ to NADH, which then reduces a tetrazolium salt to a colored formazan product, measured spectrophotometrically.[12]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, Thermo Fisher Scientific).
-
Microplate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Setup: Prepare a duplicate 96-well plate identical to the one used for the MTT assay.
-
Controls: In addition to the experimental wells, prepare the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer 45 minutes before the end of incubation.[13]
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the compound incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[12] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mixture as per the kit manufacturer's protocol. Add 50-100 µL (as specified) of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[11][12]
-
Stop Reaction: Add the Stop Solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate % Cytotoxicity: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of the key executioner caspases, caspase-3 and caspase-7. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7.[14] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of active caspase-3 and -7 in the sample.[14][15]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar luminescent caspase assay.
-
Opaque-walled, white 96-well plates suitable for luminescence.
-
Luminometer plate reader.
Procedure:
-
Setup: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[16]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix gently on a plate shaker at 300-500 rpm for 1-2 minutes.
-
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the luminescence of the medium-only blank from all readings.
-
Calculate Fold Change in Activity: (Luminescence of Treated Cells) / (Luminescence of Vehicle Control).
-
A significant increase (e.g., >2-fold) in luminescence indicates the induction of apoptosis.
Data Integration and Mechanistic Interpretation
Table 1: Example Data Set for this compound (48h Treatment)
| This compound (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 100 ± 4.5 | 2.1 ± 1.1 | 1.0 ± 0.2 |
| 1 | 98 ± 5.1 | 3.5 ± 1.5 | 1.3 ± 0.3 |
| 10 | 85 ± 6.2 | 8.9 ± 2.4 | 3.8 ± 0.5 |
| 50 | 48 ± 5.8 | 25.4 ± 4.1 | 6.5 ± 0.8 |
| 100 | 22 ± 3.9 | 65.7 ± 5.5 | 3.1 ± 0.6 |
| 250 | 5 ± 1.8 | 91.2 ± 6.3 | 1.5 ± 0.4 |
Interpretation of Example Data:
-
Low to Mid Concentrations (10-50 µM): A significant drop in viability (MTT) corresponds with a strong increase in caspase-3/7 activity, while LDH release remains relatively low. This pattern strongly suggests that at these concentrations, this compound induces cell death primarily through apoptosis .
-
High Concentrations (100-250 µM): Viability continues to drop sharply, but now there is a dramatic increase in LDH release, indicating widespread loss of membrane integrity. Interestingly, the caspase-3/7 signal decreases from its peak. This suggests a switch to a predominantly necrotic mechanism of cell death at higher concentrations. The decrease in caspase signal could be due to rapid cell lysis before the apoptotic cascade can be fully executed or the degradation of the caspase enzymes themselves.
Conclusion
This application note outlines a robust, multi-parametric strategy for the initial cytotoxic characterization of this compound. By concurrently measuring metabolic activity, membrane integrity, and caspase activation, researchers can obtain reliable quantitative data (e.g., IC₅₀ values) and gain valuable initial insights into the compound's mechanism of action. This integrated approach provides a solid foundation for more advanced mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and reactive oxygen species (ROS) detection, ultimately leading to a more complete understanding of the compound's biological effects.
References
- Title: Cell Viability Assays Source: NCBI Bookshelf - Assay Guidance Manual URL:[Link]
- Title: MTT Proliferation Assay Protocol Source: ResearchG
- Title: LDH cytotoxicity assay Source: Protocols.io URL:[Link]
- Title: Caspase 3/7 Activity Source: Protocols.io URL:[Link]
- Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC - NIH URL:[Link]
- Title: LDH Assay Source: Cell Biologics Inc. URL:[Link]
- Title: Cell Viability and Cytotoxicity Assay Source: Cell Biolabs, Inc. URL:[Link]
- Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick GmbH URL:[Link]
- Title: Cell Cytotoxicity Assay, Cell Toxicity Assay Source: NorthEast BioLab URL:[Link]
- Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL:[Link]
- Title: Caspase-3, 7 Activity Assay Kit Source: Boster Biological Technology URL:[Link]
- Title: Understanding Cytotoxicity Source: Virology Research Services URL:[Link]
- Title: Can someone advise me how to interpret my results of cytotoxicity using MTT assay?
Sources
- 1. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
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- 4. researchgate.net [researchgate.net]
- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
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- 13. cellbiologics.com [cellbiologics.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. promega.com [promega.com]
Application Note & Protocol: Preclinical Efficacy Testing of Cyclopentylurea in Animal Models of Urea Cycle Disorders
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of Cyclopentylurea, a novel investigational compound. Given the absence of established data on this compound, we hypothesize its mechanism of action as a nitrogen scavenger, a class of drugs used to treat urea cycle disorders (UCDs). UCDs are a group of inherited metabolic diseases that lead to the accumulation of toxic ammonia in the blood (hyperammonemia).[1][2] This guide details the strategic selection of appropriate animal models, comprehensive experimental designs, and detailed, step-by-step protocols for assessing the therapeutic potential of this compound in mitigating hyperammonemia. All procedures emphasize scientific integrity and adherence to ethical guidelines for animal research.
Introduction to this compound: A Hypothesized Nitrogen Scavenger
This compound is a novel small molecule with a structural resemblance to components of the urea cycle. While its precise mechanism of action is under investigation, its chemical structure suggests a potential role in facilitating the excretion of waste nitrogen, thereby bypassing defects in the urea cycle.
2.1 Hypothesized Mechanism of Action
We hypothesize that this compound acts as a nitrogen scavenger. Unlike endogenous urea cycle function, which converts ammonia into urea, nitrogen scavengers provide an alternative pathway for nitrogen disposal.[3][4] For instance, drugs like sodium phenylbutyrate are metabolized to phenylacetate, which conjugates with glutamine (a major carrier of waste nitrogen) to form phenylacetylglutamine. This compound is then excreted in the urine, effectively removing two nitrogen atoms from the body.[3][5] We propose that this compound is similarly metabolized and conjugates with an abundant nitrogen-carrying amino acid, such as glutamine or glycine, to form a readily excretable, non-toxic compound.
Caption: Hypothesized mechanism of this compound (CPU) as a nitrogen scavenger.
Strategic Selection of an In Vivo Model
The choice of animal model is critical for accurately assessing the efficacy of a potential UCD therapeutic. Mouse models that recapitulate the clinical and biochemical phenotypes of human UCDs are invaluable.[6] For Ornithine Transcarbamylase Deficiency (OTCD), the most common UCD, the Sparse fur with abnormal skin and hair (spf-ash) mouse is a well-characterized and widely used model.[7][8][9]
3.1 Recommended Model: The spf-ash Mouse
The spf-ash mouse has a spontaneous mutation in the Otc gene, resulting in reduced enzyme activity (approximately 5% of wild-type levels).[9] While these mice have a mild phenotype under a standard diet, they exhibit key biochemical markers of OTCD, such as orotic aciduria and an altered plasma amino acid profile (e.g., low citrulline, high glutamine).[7] Crucially, they develop significant hyperammonemia when challenged with a high-protein diet or an ammonia load, making them an excellent model for testing the efficacy of nitrogen-scavenging drugs.[10][11][12]
| Model | Genetic Basis | Key Phenotype | Suitability for Efficacy Testing | References |
| spf-ash Mouse | Spontaneous missense mutation in Otc gene | Mild phenotype on standard diet; orotic aciduria; develops severe hyperammonemia upon challenge. | Excellent. Allows for testing drug efficacy in preventing or treating acute hyperammonemic episodes. | [7][9][11] |
| NAGS Knockout Mouse | Complete knockout of N-acetylglutamate synthase | Neonatal lethality due to severe hyperammonemia. Can be rescued with N-carbamylglutamate (NCG). | Good. Useful for studying severe, inducible hyperammonemia by withdrawing rescue treatment. | [13] |
| ASS1 Knockout Mouse | Knockout of argininosuccinate synthetase 1 | Recapitulates Citrullinemia Type 1; severe neonatal phenotype. | Good. Valuable for studying distal UCDs and therapies targeting this specific enzyme deficiency. | [14][15] |
| Conditional Otc Knockout | Tamoxifen-inducible knockout of Otc | Allows for induction of severe OTCD in adult mice, avoiding neonatal lethality. Highly reproducible. | Excellent. Provides a platform to study therapies in a model of severe, late-onset disease. | [16] |
Table 1: Comparison of Relevant Animal Models for Urea Cycle Disorders.
Experimental Design & Protocols
All animal experiments must be conducted in accordance with institutional guidelines and should adhere to the ARRIVE guidelines for reporting in vivo research.[17][18][19][20][21]
4.1 Key Efficacy Endpoints
-
Primary Endpoint: Plasma ammonia concentration.
-
Secondary Endpoints: Survival rate during challenge, plasma amino acid profiles (glutamine, citrulline, arginine), urinary orotic acid levels, body weight, and clinical signs of hyperammonemia (e.g., ataxia, seizures).[22][23]
4.2 Experimental Workflow The overall workflow involves acclimatization, baseline measurements, randomization into treatment groups, drug administration, and subsequent challenge and endpoint analysis.
Sources
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- 16. Characterization of a novel conditional knockout mouse model to assess efficacy of mRNA therapy in the context of severe OTC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Adenovirus-mediated in vivo gene transfer rapidly protects ornithine transcarbamylase-deficient mice from an ammonium challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation of Cyclopentylurea for In Vivo Studies
Introduction: The Challenge of Formulating Novel Lipophilic Compounds
This guide provides a systematic, experience-driven approach to developing a viable formulation for a compound like Cyclopentylurea. It emphasizes a logical, step-by-step workflow from initial property assessment to the preparation and characterization of common formulation types suitable for early-stage in vivo research.
Foundational Step: Pre-formulation Assessment
Before any formulation work begins, a thorough characterization of the compound's physicochemical properties is mandatory.[5] This data-driven approach prevents wasted resources and informs the selection of the most promising formulation strategy.
Essential Physicochemical Characterization
A small amount of the active pharmaceutical ingredient (API) should be allocated for the following tests:
-
Aqueous Solubility: Determine solubility at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand if the compound is ionizable and if pH modification can be used as a formulation strategy. The urea functional group itself is very weakly basic, but other functionalities could be present.
-
Solubility in Common Vehicles: Assess solubility in a panel of pharmaceutically acceptable solvents and co-solvents. This is the most direct path to identifying a potential vehicle system.
-
Log P / Log D: The partition coefficient (Log P) or distribution coefficient (Log D at physiological pH) is a critical indicator of lipophilicity. A high Log P value strongly suggests that lipid-based or co-solvent formulations will be more successful than simple aqueous vehicles.
-
Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can identify the melting point, crystallinity, and presence of polymorphs, which can significantly impact solubility and dissolution rate.[7]
Table 1: Hypothetical Pre-formulation Data for this compound
This table presents example data to guide the formulation decision process.
| Parameter | Value | Implication for Formulation |
| Molecular Weight | 128.17 g/mol | Low molecular weight is generally favorable for absorption. |
| Appearance | White crystalline solid[8] | Indicates the need to overcome crystal lattice energy for dissolution. |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Poorly soluble; simple aqueous solution is not feasible. |
| Solubility in PEG 400 | ~50 mg/mL | Good solubility; suggests a co-solvent system is a strong candidate. |
| Solubility in Corn Oil | ~20 mg/mL | Moderate solubility; suggests a lipid-based formulation is possible. |
| Calculated Log P | ~1.5 - 2.0 | Lipophilic nature confirms the need for solubility enhancement. |
| Melting Point (DSC) | ~130-135 °C | Moderately high melting point suggests a stable crystal lattice. |
Strategic Formulation Selection Workflow
Based on the pre-formulation data, a logical decision-making process can be followed to select the most appropriate formulation strategy. The primary goal for early preclinical studies is often to achieve maximum exposure for safety and efficacy testing.[4]
Figure 1: Decision workflow for selecting a formulation strategy.
Detailed Formulation Protocols
The following protocols are robust starting points for common oral formulations intended for rodent studies.[9][10] All preparations should be conducted using appropriate personal protective equipment (PPE) and sterile components where necessary.[11]
Protocol 1: Co-solvent-Based Solution for Oral Administration
This approach is often the fastest and most straightforward for lipophilic compounds and is ideal when a true solution is desired to eliminate dissolution as a rate-limiting step for absorption.[12]
Objective: To prepare a clear, homogenous solution of this compound for oral gavage.
Materials & Equipment:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water or saline
-
Glass vials, magnetic stirrer, analytical balance, volumetric pipettes
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and water (e.g., 60:40 v/v). The ratio can be adjusted based on solubility data. For very poorly soluble compounds, a non-aqueous vehicle of PEG 400 and PG (e.g., 80:20 v/v) can be used.[12]
-
Solubilization: Accurately weigh the required amount of this compound powder and place it in a glass vial.
-
Mixing: Add the co-solvent vehicle to the vial. Stir using a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming (30-40°C) can be applied to expedite dissolution, but the solution must remain stable upon cooling to room temperature.
-
Final Volume Adjustment: Once fully dissolved, add any remaining vehicle to reach the final target concentration and volume.
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the solution in a tightly sealed, light-protected glass vial. Storage at 2-8°C is recommended, but a stability check should be performed to ensure the compound does not precipitate at lower temperatures.
Table 2: Example Co-solvent Formulation (10 mg/mL)
| Component | Quantity (for 10 mL) | Purpose |
| This compound | 100 mg | Active Pharmaceutical Ingredient (API) |
| PEG 400 | 6 mL | Primary Solvent / Solubilizer[13] |
| Sterile Water | 4 mL | Co-solvent / Vehicle[14] |
Protocol 2: Aqueous Suspension for Oral Administration
Suspensions are necessary when high doses are required that exceed the solubility limits of acceptable vehicle volumes.[5] The key to a successful suspension is ensuring particle size is minimized and the final product is easily re-suspendable for uniform dosing.[15]
Objective: To prepare a uniform, re-suspendable formulation for administering high doses of this compound.
Materials & Equipment:
-
This compound powder
-
Suspending agent: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) or 0.5% (w/v) Methylcellulose
-
Wetting agent (optional): 0.1% (v/v) Polysorbate 80 (Tween® 80)
-
Purified water
-
Mortar and pestle, magnetic stirrer, homogenizer (optional)
Step-by-Step Methodology:
-
Particle Size Reduction (Micronization): If the API consists of large crystals, gently grind the this compound powder in a mortar and pestle to a fine, uniform powder. This increases the surface area and improves dissolution and suspension uniformity.[16]
-
Vehicle Preparation: Prepare the suspending vehicle by slowly adding the Na-CMC or Methylcellulose to the purified water while stirring vigorously with a magnetic stirrer. Continue stirring until a clear, viscous solution is formed. This may take several hours.
-
Wetting/Levigation: Accurately weigh the micronized this compound. In a separate small container, add a small amount of the suspending vehicle (or a few drops of Tween 80 if used) to the powder to form a thick, smooth paste. This process, known as levigation, ensures that individual particles are wetted and prevents clumping when added to the bulk vehicle.[13]
-
Dispersion: Gradually transfer the paste into the bulk suspending vehicle while stirring continuously. Use a small amount of the vehicle to rinse the container to ensure a complete transfer of the API.
-
Homogenization (Optional): For improved uniformity and stability, the suspension can be briefly treated with a high-shear homogenizer.
-
Quality Control: The final suspension should appear uniform. A key test is re-suspendability: after settling, the sediment should be easily and fully re-dispersed with gentle shaking.
-
Storage: Store in a sealed container at 2-8°C. Always shake well before each use to ensure dose uniformity.
Formulation Characterization and Quality Control
Proper characterization ensures the formulation is safe, stable, and will perform as expected in vivo.
-
Visual Appearance: The most basic QC test. Solutions should be clear and free of particulates. Suspensions should be uniform upon shaking and free of large agglomerates.
-
pH Measurement: Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 4-8 for oral administration).
-
Particle Size Analysis: For suspensions, particle size distribution is a critical quality attribute that affects stability and absorption.[17][18] Techniques like laser diffraction can be used to ensure particles are within the desired range (typically <20 µm).
-
Dose Uniformity: For suspensions, it is crucial to verify that the concentration of this compound is consistent throughout the formulation after shaking. This can be done by taking samples from the top, middle, and bottom of the container and analyzing the concentration via HPLC.
Best Practices for Administration: Oral Gavage in Rodents
Proper administration technique is as critical as the formulation itself.
-
Animal Restraint: Use proper and firm restraint to immobilize the head and align the esophagus.[19][20]
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice).[9][21] The length should be pre-measured from the animal's mouth to the last rib to ensure delivery to the stomach without causing perforation.[10]
-
Procedure: Insert the needle gently along the roof of the mouth and advance it into the esophagus. The needle should pass with no resistance. Never force the needle. [19] Administer the formulation slowly to prevent reflux.
-
Volume: Dosing volumes should not exceed 10 mL/kg for rodents, with smaller volumes (e.g., 5 mL/kg) being preferable to minimize the risk of aspiration.[9]
Figure 2: Standard workflow for oral gavage administration.
References
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- Gullapalli, R. P. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- ONdrugDelivery. FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE.
- San Diego State University. Oral Gavage - Rodent.
- Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212).
- Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- MedicinesComplete. Pharmaceutical Excipients.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Semantic Scholar. Handbook of Pharmaceutical Excipients.
- American Pharmaceutical Review. (2011, January 1). Physical Characterization of Nano Particulates Used in the Pharmaceutical Industry.
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- PubChem - NIH. N-Cyclopentyl-N'-phenylurea.
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- Google Books. Handbook of Pharmaceutical Excipients.
- ResearchGate. Commonly Used Excipients in Pharmaceutical Suspensions.
- Pharmlabs. Excipients.
- Solubility of Things. Urea.
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- Academia.edu. Handbook of - Pharmaceutical Excipients.
- Academia.edu. Handbook of Pharmaceutical Excipients.
- PubMed Central. Particle Detection and Characterization for Biopharmaceutical Applications: Current Principles of Established and Alternative Techniques.
- Hebei Guangxing Chemical Co., Ltd. (2026, January 6). Urea Structure and Its Impact on Solubility-pharma ingredients.
- Dash, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH.
- Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Creative Bioarray. Pre-Clinical Formulation Development.
- Social Science Research Institute. Preclinical Regulatory Requirements.
- ResearchGate. (2015). Particle Size Analysis in Pharmaceutics: Principles, Methods and Applications.
- PubMed Central. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- University of Washington Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations.
- Lab Manager Magazine. (2025, May 22). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations.
- FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- ResearchGate. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
- Sciencemadness Wiki. (2022, July 10). Urea.
- Wikipedia. Urea.
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Analytical techniques for Cyclopentylurea purity assessment
An In-Depth Guide to the Analytical Purity Assessment of Cyclopentylurea
Abstract
This application note provides a comprehensive framework for the analytical purity assessment of this compound, a key chemical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical mandate from regulatory bodies like the FDA.[1] This guide moves beyond simple procedural lists to detail the causality behind methodological choices, offering a multi-faceted strategy that combines chromatographic, spectroscopic, and thermal techniques. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Simultaneous Thermal Analysis (TGA/DSC). The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for the definitive characterization of this compound purity and impurity profiles.
Introduction: The Imperative for Purity
This compound is a substituted urea derivative whose structural motif appears in various biologically active molecules and serves as a valuable building block in organic synthesis. The purity of such an intermediate is paramount; it directly influences the yield and impurity profile of subsequent synthetic steps and, in a pharmaceutical context, the safety and efficacy of the final drug product.[1][2]
A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment is an orthogonal investigation where multiple analytical methods, each probing different physicochemical properties, are employed to build a comprehensive and trustworthy purity profile. This note outlines such an integrated strategy.
The Cornerstone Technique: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the principal technique for purity determination due to its high resolving power, sensitivity, and quantitative accuracy for a wide range of organic molecules.[1][3] Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideally suited for this compound.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for small organic molecules. Its nonpolar nature provides effective retention for this compound, allowing for separation from more polar (earlier eluting) and less polar (later eluting) impurities.
-
Mobile Phase: A gradient of a weak organic solvent (e.g., water) and a strong organic solvent (e.g., acetonitrile or methanol) is employed. Starting with a higher water content allows for the retention and separation of polar impurities, while gradually increasing the organic content elutes the main analyte and then any nonpolar impurities.
-
pH Control: The mobile phase pH is controlled (e.g., using 0.1% trifluoroacetic acid or phosphoric acid) to suppress the ionization of any acidic or basic functional groups on the analyte or impurities. This ensures consistent retention times and sharp, symmetrical peak shapes.[4]
-
Detection: this compound contains a carbonyl chromophore, making it suitable for UV detection. The wavelength is set at the absorbance maximum (λmax) to ensure the highest sensitivity for both the main component and related impurities.
Protocol 2.1: RP-HPLC Purity Assay and Impurity Profiling
Objective: To quantify the purity of this compound and detect related impurities.
A. Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.[5]
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
This compound Reference Standard.
-
HPLC-grade Acetonitrile (ACN), Water, and Trifluoroacetic Acid (TFA).
B. Standard & Sample Preparation:
-
Diluent: Prepare a mixture of Water:ACN (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
C. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% TFA in Water | Acidified aqueous phase for peak shape control. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acidified organic phase. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Gradient | 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B) | Broad gradient to elute a wide range of potential impurities. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength for detecting the urea chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
D. System Suitability & Analysis:
-
Inject the standard solution five times.
-
Verify that the system suitability criteria are met (e.g., %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000).[7]
-
Inject the sample solution in duplicate.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Orthogonal & Confirmatory Techniques
To ensure the purity value from HPLC is accurate and not masking co-eluting or non-UV active impurities, orthogonal methods are essential.
Gas Chromatography (GC): Assessing Volatile Impurities
GC is ideal for separating and quantifying volatile and semi-volatile compounds that are thermally stable.[8] This makes it a perfect complementary technique to HPLC for analyzing residual synthesis solvents or volatile by-products. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of these components.[9]
Causality of Method Design:
-
Derivatization: Ureas can have poor peak shape in GC due to their polarity. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H groups to nonpolar N-Si(CH₃)₃ groups, improving volatility and chromatographic performance.[10]
-
Detector: A Flame Ionization Detector (FID) is used for robust quantification of organic compounds, while an MS detector is used for identification.[8]
Protocol 3.1.1: GC-MS Analysis of Volatile Impurities
Objective: To identify and quantify residual solvents and other volatile impurities.
A. Instrumentation & Materials:
-
GC system with FID or MS detector and a split/splitless injector.
-
Capillary Column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film).[11]
-
BSTFA with 1% TMCS, Pyridine, this compound sample.
B. Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
C. Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | MS Scan Range: 40-500 m/z |
D. Analysis:
-
Identify the main peak corresponding to the silylated this compound.
-
Analyze other peaks by comparing their mass spectra against a library (e.g., NIST) to identify residual solvents or by-products.
Structural Confirmation & Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most powerful tool for impurity identification.[2] By coupling the separation power of HPLC with the detection and structural elucidation capabilities of MS, we can obtain the exact mass of impurities, which allows for the determination of their elemental composition.
Causality of Method Design:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically forming protonated molecules [M+H]⁺ in positive ion mode.[12]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument provides accurate mass measurements (<5 ppm error), enabling the confident assignment of molecular formulas to unknown impurity peaks.[13]
Protocol 4.1.1: LC-HRMS for Impurity Identification
Objective: To determine the molecular formula of impurities detected by HPLC.
-
Instrumentation: HPLC system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Methodology: Use the same chromatographic conditions as the HPLC Purity Protocol (Section 2.1).
-
Data Acquisition: Acquire data in positive ESI mode over a mass range of m/z 50-1000.
-
Interpretation:
-
Extract the accurate mass for each impurity peak detected in the chromatogram.
-
Use the instrument's software to generate possible elemental compositions for each mass.
-
Propose impurity structures based on known synthetic pathways and degradation products. For instance, an impurity with a mass 14 Da higher than the parent might suggest a methylated analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation.[14][15] A ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming its identity and revealing the presence of impurities with proton signals different from the main component. Furthermore, quantitative NMR (qNMR) can be used as a primary method for purity determination without the need for a specific reference standard of the analyte.[16]
Protocol 4.2.1: ¹H NMR for Identity and Purity
Objective: To confirm the structure of this compound and detect impurities.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Structural Confirmation: Verify that the chemical shifts, integrations, and coupling patterns of the signals match the expected structure of this compound.
-
Purity Assessment: Look for small, unassigned peaks. The integration of these peaks relative to the main component's signals can provide a semi-quantitative estimate of impurity levels. Common impurities like residual solvents (e.g., ethyl acetate, hexane) are easily identified by their characteristic chemical shifts.
-
Thermal and Physicochemical Characterization
Simultaneous Thermal Analysis (TGA/DSC)
This technique provides information on melting point, thermal stability, and the presence of non-chromatographable substances like water and residual inorganic materials.[17][18]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated.[19] For a pure, crystalline compound, this reveals a sharp endotherm corresponding to its melting point. Impurities typically cause a broadening and depression of the melting peak.[20]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[19] It is highly effective for quantifying the total amount of volatile content (water and solvents) and identifying thermal decomposition points.[20]
Protocol 5.1.1: TGA/DSC Analysis
Objective: To determine melting point and quantify volatile content.
-
Instrumentation: Simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, 50 mL/min.
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
-
Data Interpretation:
-
TGA Thermogram: Any mass loss below ~120 °C typically corresponds to water or volatile solvents. Mass loss at higher temperatures indicates decomposition.
-
DSC Thermogram: The peak of the endotherm indicates the melting point.
-
Integrated Analytical Workflow
The power of this multi-technique approach lies in its integration. No single result is taken in isolation. The workflow ensures that the purity value is comprehensive and trustworthy.
Caption: Integrated workflow for this compound purity assessment.
By combining the quantitative results from HPLC with data on volatiles (GC, TGA), structural identity (NMR, MS), and thermal properties (DSC), a complete mass balance can be achieved, leading to a highly confident and defensible purity value.
References
- Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Research.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Impurities Profiling of Method Development and Validation of Etravirine (ETR)
- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research.
- US Pharmacopeia (USP). USP.
- Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- TGA-DSC.
- Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit.
- Mass spectrometry of the photolysis of sulfonylurea herbicides in Prairie w
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- (PDF) Identification and structure elucidation by NMR spectroscopy.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- Gas & Ion Chromotagraphy Testing | HPLC Lab Services. Robertson Microlit.
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging.
- Mass Spectrometry of Cycloalkanes. YouTube.
- NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study.
- Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration.
- Isotope-dilution gas chromatography-mass spectrometry method for the analysis of hydroxyurea. PubMed.
- Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Thermo Fisher Scientific.
- Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
- Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-c
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library.
- Mass Spectrometry of Esterified Cyclodextrins. MDPI.
- Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.
- Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Male
- Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub.
- Development and validation of RP-HPLC method for pitavastatin calcium in bulk and formulation using experimental design. Future Journal of Pharmaceutical Sciences.
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- 20. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
Cyclopentylurea in Organic Synthesis: Application Notes and Protocols for Advanced Research
Introduction: The Cyclopentyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of specific structural motifs to optimize pharmacological properties is a cornerstone of rational drug design. Among these, the cyclopentyl group has emerged as a valuable component, prized for its ability to impart a favorable balance of lipophilicity, metabolic stability, and conformational rigidity to bioactive molecules. Cyclopentylurea, as a stable and versatile reagent, serves as a key building block for introducing this desirable moiety. Its application is particularly prominent in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[1][2] The urea functional group itself is a privileged structure in drug design, capable of forming crucial hydrogen bond interactions with protein targets.[3][4]
This comprehensive guide provides detailed application notes and protocols for the use of this compound and its precursors in the synthesis of complex organic molecules, with a focus on methodologies relevant to drug development professionals. We will delve into the mechanistic underpinnings of key transformations, provide step-by-step experimental procedures, and present data in a clear, accessible format to empower researchers in their synthetic endeavors.
Core Application: Synthesis of Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors.[5][6] The introduction of a cyclopentyl group at the N-8 position of this heterocyclic system has been shown to be critical for the potency and selectivity of several clinical candidates and approved drugs, such as the CDK4/6 inhibitor Palbociclib.[1][7] While many synthetic routes to these molecules utilize cyclopentylamine as the key reagent, this section will provide protocols for both the established cyclopentylamine-based route and a proposed direct N-arylation of this compound.
Protocol 1: Synthesis of a Key Palbociclib Intermediate via Cyclopentylamine
This protocol details the synthesis of 8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one, a key intermediate in the synthesis of Palbociclib.[2] The introduction of the cyclopentyl group is achieved through a nucleophilic substitution reaction with cyclopentylamine.
Experimental Workflow:
Caption: Synthetic workflow for a key Palbociclib intermediate.
Step-by-Step Procedure:
-
Synthesis of 2-chloro-N-cyclopentyl-5-methylpyrimidin-4-amine:
-
To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in n-butanol, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Add cyclopentylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the desired product.
-
-
Heck Reaction:
-
Combine 2-chloro-N-cyclopentyl-5-methylpyrimidin-4-amine (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq) in a sealed tube.
-
Add triethylamine (2.0 eq) as the base and solvent.
-
Heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
-
-
Ring Closure to form the Pyrido[2,3-d]pyrimidine Core:
-
Dissolve the product from the Heck reaction in anhydrous THF.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Subsequent Oxidation and Bromination:
-
The resulting pyrido[2,3-d]pyrimidin-7(8H)-one can then be subjected to standard oxidation (e.g., with m-CPBA) of a thioether at the 2-position, followed by bromination (e.g., with NBS) at the 6-position to yield the final key intermediate.[2]
-
Quantitative Data Summary:
| Step | Key Reagents | Typical Yield |
| Nucleophilic Substitution | Cyclopentylamine, DIPEA | 85-95% |
| Heck Reaction | Methyl acrylate, Pd(OAc)₂, P(o-tol)₃ | 70-85% |
| Ring Closure | NaH | 60-75% |
Protocol 2: Proposed Direct N-Arylation of this compound
This protocol outlines a potential synthetic route for the direct coupling of this compound with a suitable heterocyclic halide, leveraging a copper-catalyzed Goldberg-Buchwald type reaction. This approach offers a more convergent synthesis of N-aryl-N'-cyclopentylurea derivatives.[8]
Reaction Scheme:
Caption: General scheme for the direct N-arylation of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.2 eq), the aryl or heteroaryl bromide (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Add a suitable ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) (0.2 eq).[8]
-
Evacuate and backfill the tube with argon (repeat three times).
-
-
Reaction Execution:
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 110-130 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Application in Multicomponent Reactions: Building Molecular Diversity
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules from simple starting materials in a single step.[9][10] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used to generate libraries of peptidomimetics and other structurally diverse compounds.[11][12] While this compound itself is not a direct component in these reactions, its precursor, cyclopentylamine, is an excellent substrate. The resulting products can then be further elaborated to introduce the urea functionality.
Conceptual Protocol: Ugi Four-Component Reaction with Cyclopentylamine
This conceptual protocol illustrates how cyclopentylamine can be employed in an Ugi four-component reaction to generate a complex scaffold, which can then be a precursor to a this compound-containing molecule.[13]
Ugi Reaction Mechanism Overview:
Caption: Simplified mechanism of the Ugi four-component reaction.
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and cyclopentylamine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
-
Addition of Components:
-
To the reaction mixture, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq). The addition of the isocyanide is often exothermic and should be done with care.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can often be purified by precipitation from a suitable solvent system or by column chromatography.
-
The resulting α-acylamino amide product contains the cyclopentylamino moiety, which can be a handle for further synthetic transformations, including the introduction of a urea group if desired, for example, through a Curtius rearrangement of a carboxylic acid derivative followed by trapping with an amine.
Conclusion and Future Outlook
This compound and its direct precursor, cyclopentylamine, are valuable reagents in organic synthesis, particularly for the construction of biologically active molecules. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to incorporate the this compound motif into their synthetic targets. The direct N-arylation of this compound represents a promising area for further methods development, potentially offering more streamlined and efficient access to a wide range of N-aryl-N'-cyclopentylurea derivatives. As the demand for novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Palbociclib (PD-0332991), a potent and selective inhibitor of cyclin-dependent kinase 4/6, demonstrates inhibition of Rubinstein-Taybi syndrome-associated cell growth. Oncotarget, 6(32), 32705–32717.
- A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.
- The synthetic strategies for the preparation of Palbociclib.
- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK.
- Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4)
- Passerini reaction. Wikipedia. [Link]
- Ugi reaction. Wikipedia. [Link]
- A new route for the synthesis of Palbociclib. Semantic Scholar. [Link]
- Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]
- The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]
- Ugi Reaction. Organic Chemistry Portal. [Link]
- Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Deriv
- Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. Europe PMC. [Link]
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
- Passerini Reaction. Organic Chemistry Portal. [Link]
- Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors.
- Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Deriv
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
- The 100 facets of the Passerini reaction.
- Passerini reaction. Slideshare. [Link]
- Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-. SciSpace. [Link]
- Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- (PDF) Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
- Recent Progress Concerning the N-Aryl
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- 4. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Ugi Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopentylurea Synthesis
Welcome to the technical support center for Cyclopentylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
General Principles for Yield Optimization
The successful synthesis of this compound, like many substituted ureas, hinges on careful control of reaction parameters. The most common and direct route involves the reaction of cyclopentylamine with an isocyanate or an isocyanate equivalent.[1][2] Understanding the factors that influence this reaction is key to maximizing your yield.
Key parameters to consider include:
-
Purity of Reactants: The presence of moisture can significantly reduce yield as isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[3][4] Ensure all reactants, solvents, and glassware are anhydrous.[5]
-
Reaction Temperature: Many urea formation reactions are exothermic. While some may require initial cooling to control the reaction rate and prevent side reactions, others may need heating to proceed to completion.[6] Temperature optimization is crucial.
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF) are commonly used.[1]
-
Stoichiometry: Precise control of the reactant ratios is essential to avoid the formation of byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue and can often be traced back to a few key areas.[5][7]
Potential Causes & Solutions:
-
Moisture Contamination: As mentioned, isocyanates are highly sensitive to water.[5]
-
Solution: Use anhydrous solvents and reagents. Dry glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal Temperature: The reaction temperature may be too high or too low.
-
Poor Reagent Quality: The purity of your starting materials, particularly the isocyanate source, is critical.
-
Solution: Use freshly opened or purified reagents. Ensure the cyclopentylamine is of high purity.
-
Q2: I am observing significant amounts of a byproduct. How can I identify and minimize it?
The most common byproduct in this synthesis is the symmetrically disubstituted urea, 1,3-dithis compound.
Cause & Minimization:
-
Formation of Symmetric Urea: This occurs if the isocyanate intermediate reacts with the starting amine before the intended reaction.[1][6] This is particularly problematic in methods where an isocyanate is generated in situ.
-
Solution: Carefully control the order and rate of reagent addition. If generating an isocyanate from cyclopentylamine using a reagent like triphosgene, ensure the subsequent amine is added promptly to trap the intermediate.[1] In some cases, using a slight excess of the isocyanate source can drive the desired reaction to completion.
-
-
Biuret Formation: At elevated temperatures, the isocyanate can react with the newly formed this compound to create a biuret structure.[4][9]
-
Solution: Maintain a controlled reaction temperature. Avoid excessive heating during the reaction or workup.
-
Q3: The purification of my product is difficult. What are the best practices?
Purification challenges often arise from the product's solubility or the presence of salt byproducts.[6]
Solutions:
-
Crystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery of pure crystals.
-
Flash Chromatography: For non-crystalline products or to remove stubborn impurities, flash chromatography on silica gel is a standard technique.[10]
-
Aqueous Workup: If your reaction generates water-soluble byproducts (like salts), an aqueous workup can be effective. However, be mindful of the potential for product loss if your this compound has some water solubility.[6]
| Purification Method | Pros | Cons |
| Recrystallization | Highly effective for crystalline solids; can yield very pure product. | Can have lower recovery; finding the right solvent can be time-consuming. |
| Flash Chromatography | Versatile for many compounds; good for separating complex mixtures.[10] | Can be solvent- and time-intensive; potential for product loss on the column. |
| Aqueous Extraction | Good for removing inorganic salts.[6] | Risk of product loss if it is water-soluble; requires use of organic solvents. |
Frequently Asked Questions (FAQs)
Q: Can I synthesize this compound without using toxic reagents like phosgene? A: Yes, there are several safer, phosgene-free alternatives. The most common method is the reaction of cyclopentylamine with an isocyanate.[1] Other modern methods include catalytic carbonylation of amines or using CO2 as a carbonyl source, though these may require specialized equipment and catalysts.[11][12] Using reagents like 1,1'-carbonyldiimidazole (CDI) is another effective and safer approach.[1]
Q: What is the best solvent for this reaction? A: There is no single "best" solvent, as the optimal choice can depend on the specific reagents used. However, aprotic solvents like THF, DCM, and DMF are generally good starting points.[1] In some newer, greener methods, even water has been used successfully.[13] It is often beneficial to screen a few solvents to find the one that gives the best performance for your specific conditions.[8]
Q: How do I know when my reaction is complete? A: The most reliable way is to monitor the disappearance of the limiting starting material using TLC or LC-MS.[6] For TLC, you can visualize the spots using a UV lamp or a potassium permanganate stain.
Detailed Experimental Protocol: Cyclopentylamine with Potassium Isocyanate
This protocol provides a straightforward and relatively safe method for synthesizing this compound.
Materials:
-
Cyclopentylamine
-
Potassium isocyanate (KOCN)
-
1N Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 equivalent) in a 1N aqueous HCl solution.
-
To this stirred solution, add potassium isocyanate (1.1 equivalents) portion-wise at room temperature.
-
Continue stirring the reaction mixture. The reaction progress can be monitored by TLC. For many amines, the urea product will begin to precipitate out of the solution.[6]
-
Once the reaction is complete (typically after a few hours, as indicated by the consumption of cyclopentylamine), collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water, followed by a wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield this compound.
This method is advantageous as it often avoids the need for column chromatography, providing a high-purity product through simple filtration.[13]
References
- Kim, S. H., & Hong, S. H. (2016). Commercially available ruthenium pincer complexes as catalysts enable an urea synthesis directly from methanol and amine without additive. Organic Letters, 18(2), 212-215.
- Tantishaiyakul, V., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(8), 2297.
- Ghosh, S., et al. (2024). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Authorea Preprints.
- Balaraman, E., et al. (2017). Ruthenium-Catalyzed Urea Synthesis by N–H Activation of Amines. ACS Catalysis, 7(6), 3843-3847.
- ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Portal.
- Li, F., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 13(5), 1184-1190.
- Digital Commons @ NJIT. (n.d.). Substituted ureas. Digital Commons @ NJIT.
- MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI.
- ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. ResearchGate.
- ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate.
- ResearchGate. (2025). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate.
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(40), 22703-22710.
- PubMed Central. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. PubMed Central.
- ResearchGate. (n.d.). Optimization of the reaction conditions a. ResearchGate.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions. [a]. ResearchGate.
- Royal Society of Chemistry. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Royal Society of Chemistry.
- Reddit. (2020). Synthesis - General tips for improving yield? Reddit.
- Reddit. (2018). Common ways to lose product and reduce yield? Reddit.
- Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Bitesize Bio.
- VectorBuilder. (n.d.). Troubleshooting Low DNA Yield From Plasmid Preps. VectorBuilder.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. thieme-connect.com [thieme-connect.com]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Cyclopentylurea
Introduction: Understanding Cyclopentylurea Solubility
This compound is a compound of interest in medicinal chemistry and drug discovery.[1] Structurally, it possesses a hydrophobic cyclopentyl group and a more polar urea moiety capable of hydrogen bonding.[1] This amphipathic nature results in poor aqueous solubility, a common hurdle for researchers during in-vitro assays, formulation development, and preclinical studies. When a compound's thermodynamic solubility is exceeded, it can lead to precipitation, causing inaccurate and unreliable experimental results.
This guide provides a comprehensive, question-and-answer-based resource for overcoming the solubility challenges associated with this compound in aqueous media. We will explore the causative factors behind its poor solubility and offer a tiered approach to systematically enhance it, from simple adjustments to more advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound? A1: While specific quantitative data for this compound's water solubility is not readily published, its structure—a non-ionizable, partially hydrophobic molecule—suggests it is a poorly soluble compound, likely falling into BCS Class II or IV.[2][3] Researchers should assume from the outset that direct dissolution in aqueous buffers at concentrations required for most cell-based or biochemical assays will be challenging.
Q2: My this compound isn't dissolving in my buffer, even with sonication and heating. What's happening? A2: This is a classic sign that you are far exceeding the compound's thermodynamic solubility limit. While sonication and gentle heating can increase the rate of dissolution, they do not significantly increase the equilibrium solubility of a crystalline compound.[4][5] If the compound remains as a visible solid or precipitates upon cooling, you have created a supersaturated solution that is inherently unstable. The core issue is the unfavorable energetics of solvating the hydrophobic cyclopentyl group with water.
Q3: Can I just make a concentrated stock in 100% DMSO and dilute it into my aqueous medium? A3: This is a common and acceptable starting point, but it has critical limitations. This compound is soluble in polar organic solvents like DMSO.[1] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. This can cause the compound to crash out or precipitate, an issue known as "solvent-shifting." The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control with the same final DMSO concentration.
Q4: Should I try adjusting the pH of my buffer? A4: For this compound, pH adjustment is unlikely to be an effective strategy.[6][] Solubility enhancement via pH modification is primarily effective for ionizable compounds (weak acids or bases).[6][8] this compound lacks acidic or basic functional groups and is considered a neutral molecule. Therefore, altering the pH of the medium will not convert it to a more soluble salt form and will have a negligible impact on its intrinsic solubility.
Part 2: Troubleshooting Workflow & Detailed Protocols
When initial attempts to dissolve this compound fail, a systematic approach is necessary. The following sections provide tiered strategies, from the simplest to the more complex, along with the rationale and step-by-step protocols.
Troubleshooting Decision Pathway
Below is a workflow to guide your experimental choices.
Caption: A step-by-step decision tree for solubilizing this compound.
Strategy 1: Co-solvency
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][9] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, making it energetically more favorable for the compound to dissolve.[4][9] This is often the simplest and most direct method for moderately hydrophobic compounds.[5][6]
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[4][]
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock of this compound (e.g., 20 mM) in 100% of each co-solvent to be tested (Ethanol, PG, PEG 400).
-
Prepare Co-solvent Blends: In separate tubes, prepare a range of aqueous buffer/co-solvent blends (e.g., 95:5, 90:10, 80:20 v/v).
-
Test Solubility: Add a small aliquot of the this compound stock solution (from Step 1) to each corresponding co-solvent blend (from Step 2) to achieve the desired final concentration. For example, add 5 µL of 20 mM stock to 995 µL of a 95:5 buffer:co-solvent blend.
-
Observe and Incubate: Vortex each sample vigorously. Incubate at room temperature for at least 1 hour.
-
Assess Clarity: Visually inspect for precipitation or turbidity against a dark background. A successful formulation will be a clear, homogenous solution. For quantitative analysis, you can measure turbidity using a spectrophotometer at 600 nm.
Data Summary Table: Expected Solubility Enhancement
| Co-solvent System (v/v with Aqueous Buffer) | Expected Fold Increase in Solubility (Relative to Buffer) | Key Considerations |
|---|---|---|
| 5% Ethanol | 2-5x | Generally well-tolerated in cell assays. |
| 10% Ethanol | 5-15x | May cause cellular stress; requires careful vehicle controls. |
| 10% Propylene Glycol | 5-20x | A common pharmaceutical excipient. |
| 20% PEG 400 | 20-100x | More viscous; can be very effective for hydrophobic compounds.[4] |
Note: These are estimated values and must be determined empirically.
Strategy 2: Micellar Solubilization using Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic shell.[10][12] Poorly soluble compounds like this compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, leading to a significant increase in apparent solubility.[13][14]
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Stocks: Prepare 10% (w/v) stock solutions of each surfactant in your aqueous buffer.
-
Prepare Test Concentrations: Create a dilution series of each surfactant in the buffer, with concentrations ranging from well below to well above their known CMC (e.g., 0.001%, 0.01%, 0.1%, 1.0%). The CMC for Tween® 80 is ~0.0013%.
-
Add Compound: Add solid this compound to each surfactant solution to a concentration that is 5-10x higher than your target final concentration.
-
Equilibrate: Agitate the samples (e.g., on a rotator) for 24 hours at a controlled temperature to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet any undissolved compound.
-
Analyze Supernatant: Carefully remove the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV). The concentration in the supernatant represents the solubility in that specific surfactant solution.
Strategy 3: Inclusion Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone structure.[15][16] They feature a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[15][17] The hydrophobic cyclopentyl moiety of this compound can fit inside this cavity, forming a non-covalent "inclusion complex."[15][18] This complex has a hydrophilic exterior, rendering the guest molecule soluble in water.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[15]
Mechanism of Cyclodextrin Inclusion
Caption: this compound (guest) enters the hydrophobic cavity of Cyclodextrin (host).
Experimental Protocol: Phase Solubility Study
-
Prepare CD Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Excess Compound: Add an excess amount of solid this compound to each CD solution. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 48-72 hours until equilibrium is reached.
-
Sample and Filter: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solid.
-
Quantify: Dilute the filtrate appropriately and determine the concentration of this compound by HPLC-UV.
-
Plot Data: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship indicates the formation of a 1:1 complex, and the slope can be used to determine the binding constant. This plot will directly show you how much solubility is gained at each CD concentration.
References
- Micellar solubilization. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed Central. [Link]
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2018). International Journal of Drug Delivery Technology. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (2012).
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022). PubMed Central. [Link]
- SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEX
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
- Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. [Link]
- Micellar solubilization of drugs. (2007). University of Alberta Libraries. [Link]
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]
- Solubilization – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026. [Link]
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
- A schematic diagram of the micelle (solubilization) mechanism of surfactant aided soil removal. (2020).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2018). Touro Scholar. [Link]
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- solubility enhancement and cosolvency by madhavi. (2016). Slideshare. [Link]
- N-Cyclopentyl-N'-phenylurea. (n.d.). PubChem. Retrieved January 9, 2026. [Link]
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). CHIMIA. [Link]
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012).
- Cyclopentyl-urea. (n.d.). MySkinRecipes. Retrieved January 9, 2026. [Link]
- Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. (1996). Life Sciences. [Link]
Sources
- 1. CAS 1194-06-5: CYCLOPENTYL-UREA | CymitQuimica [cymitquimica.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. brieflands.com [brieflands.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
- 10. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micellar solubilization of drugs. [sites.ualberta.ca]
- 12. researchgate.net [researchgate.net]
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- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
Cyclopentylurea stability in different pH and temperature conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Cyclopentylurea. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. We will explore the causality behind its degradation pathways and provide robust, self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound, like other urea derivatives, is hydrolysis. This reaction involves the cleavage of the amide bonds by water, a process that can be significantly accelerated by acidic or basic conditions.[1] The hydrolysis of the urea moiety ultimately yields cyclopentylamine, carbon dioxide, and ammonia.[2][3] At elevated temperatures, thermal decomposition can also occur, potentially leading to a different profile of degradation products.[4][5]
Q2: At what pH range is this compound expected to be most stable?
Based on the behavior of similar urea compounds, this compound is expected to be most stable in a slightly acidic to neutral pH range, approximately pH 4 to 8.[6] In strongly acidic or alkaline solutions, the rate of hydrolysis increases significantly.[7][8] The lowest degradation rate is often observed around pH 6.0.[6]
Q3: How does temperature influence the stability of this compound?
Temperature is a critical factor in the stability of this compound. The rate of degradation, particularly hydrolysis, increases with rising temperature.[6][9] This relationship generally follows the Arrhenius equation, where a 10°C increase in temperature can lead to a several-fold increase in the degradation rate. Therefore, for long-term storage of this compound solutions, refrigeration or freezing is recommended.
Q4: Why is it crucial to perform forced degradation studies?
Forced degradation (or stress testing) is a regulatory requirement and a fundamental part of drug development.[10][11] These studies serve multiple purposes:
-
Pathway Elucidation: They help identify the likely degradation products, which is essential for understanding the molecule's intrinsic stability.[12]
-
Method Development: They are critical for developing and validating stability-indicating analytical methods—assays that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[13][14]
-
Formulation and Packaging: The data informs the development of stable formulations and helps in selecting appropriate packaging and storage conditions.[12][15]
Q5: What are the expected primary hydrolysis products of this compound?
Under hydrolytic stress (acidic or basic), the urea functional group is cleaved. The expected primary degradation products are cyclopentylamine and isocyanic acid . Isocyanic acid is unstable in aqueous solution and rapidly hydrolyzes to form carbon dioxide and ammonia .
Troubleshooting Guide: Common Experimental Issues
Issue 1: My this compound sample is degrading unexpectedly fast in my formulation, even at neutral pH.
-
Possible Cause 1: Excipient Reactivity. Certain excipients can catalyze degradation. For example, buffers containing phosphate can sometimes influence reaction rates.[16] Sugars with reducing ends can participate in Maillard reactions with amine-containing degradants.
-
Troubleshooting Steps:
-
Review Excipients: Conduct a compatibility study by preparing binary mixtures of this compound with each excipient in your formulation.
-
Isolate the Cause: Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyze for degradation. This will help identify the problematic excipient.
-
Consider pH Shifts: Some excipients can alter the micro-pH of the formulation over time, even if the initial bulk pH is neutral.[17] Measure the pH of the formulation throughout the stability study.
-
Issue 2: I am not observing significant degradation (e.g., <5%) in my forced degradation studies.
-
Possible Cause 1: Insufficient Stress. The conditions (acid/base concentration, temperature, duration of exposure) may not be harsh enough to induce degradation of a relatively stable molecule. Industry-accepted degradation levels are typically between 5-20%.[11]
-
Troubleshooting Steps:
-
Increase Stress Severity: Incrementally increase the concentration of the acid/base, raise the temperature, or extend the exposure time. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60°C to 80°C.
-
Check Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of quantitation (LOQ) to detect small amounts of degradation products.
-
Confirm Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can artificially slow down degradation kinetics in solution.
-
Issue 3: My HPLC analysis shows a loss of the main this compound peak, but no new degradation peaks are appearing.
-
Possible Cause 1: Degradants are not Retained or Detected. The degradation products may be highly polar (e.g., small amines, ammonia) and elute in the solvent front of a standard reversed-phase HPLC method. Alternatively, they may lack a chromophore and be invisible to a UV detector.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Use a more polar column or a mobile phase with a lower organic content to retain polar compounds. Consider HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative.
-
Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).
-
Perform a Mass Balance Calculation: The sum of the assay of the parent compound and the known degradants should be close to 100%. A significant deviation suggests that not all degradants are being accounted for.
-
Data Presentation: Stability & Degradation
Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours | Degradation into cyclopentylamine and CO₂/ammonia |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 40 - 60 °C | 1 - 12 hours | Rapid degradation, potentially faster than acidic conditions |
| Oxidation | 3% - 30% H₂O₂ | Room Temp - 40 °C | 12 - 48 hours | Potential for N-oxidation or other oxidative pathways |
| Thermal | Dry Heat | 80 - 105 °C | 24 - 72 hours | Assess solid-state thermal stability |
| Photostability | ICH Q1B Option II | Room Temperature | Per ICH Q1B | Assess light sensitivity |
Note: These are starting points. Conditions should be adjusted to achieve the target degradation of 5-20%.[11]
Table 2: Hypothetical pH-Rate Profile for this compound Hydrolysis at 50°C
| pH | Buffer System | Observed Rate Constant (k_obs, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | HCl/KCl | 0.095 | 7.3 |
| 4.0 | Acetate | 0.012 | 57.8 |
| 6.0 | Phosphate | 0.005 | 138.6 |
| 7.4 | Phosphate | 0.015 | 46.2 |
| 9.0 | Borate | 0.110 | 6.3 |
| 11.0 | Carbonate | 0.450 | 1.5 |
This data is illustrative and demonstrates the typical "V-shape" profile of urea derivatives, with maximum stability near pH 6.
Visualizations: Workflows and Mechanisms
Caption: Workflow for a Forced Degradation Study.
Caption: Primary Hydrolytic Degradation Pathways.
Detailed Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
1. Objective: To develop a robust, stability-indicating HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.
2. Materials & Equipment:
-
HPLC system with UV/PDA detector (and preferably MS detector)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Formic acid, Ammonium acetate
-
Reagents for stress studies (HCl, NaOH, H₂O₂)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or lambda max of this compound)
-
Injection Volume: 10 µL
4. Forced Degradation Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C.
-
Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Control: Mix 1 mL of stock with 1 mL of water. Keep at the same condition as the stressed sample.
-
At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary (e.g., add equivalent NaOH to acid sample), and dilute to a final concentration of ~0.1 mg/mL for injection.
5. Method Validation (Specificity):
-
Inject the control and all stressed samples.
-
Success Criteria: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent this compound peak (Resolution > 1.5).
-
Peak Purity: Use a PDA detector to assess peak purity of the parent peak in the presence of degradants to ensure no co-elution.
Protocol 2: Isothermal pH-Rate Profile Study
1. Objective: To determine the degradation rate constant (k) of this compound at various pH values at a constant temperature.
2. Materials:
-
Calibrated pH meter
-
Constant temperature oven or water bath (e.g., 60°C)
-
Buffer solutions (e.g., pH 2, 4, 6, 7.4, 9, 11) prepared with low UV-absorbing components.
-
Validated stability-indicating HPLC method (from Protocol 1).
3. Procedure:
-
Prepare a series of buffer solutions covering the desired pH range.
-
Bring all buffers to the study temperature (e.g., 60°C).
-
Prepare a concentrated stock of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Spike a small volume of the stock solution into each pre-heated buffer to achieve the target final concentration (e.g., 0.1 mg/mL). Ensure the volume of organic solvent is minimal (<1%) to avoid altering the buffer properties.
-
Immediately withdraw the "time zero" (T₀) sample from each solution, quench the reaction if necessary (e.g., by cooling and neutralizing), and analyze by HPLC.
-
Store all solutions at the constant temperature.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the expected degradation rate at each pH.
-
Analyze all samples using the stability-indicating HPLC method to determine the remaining concentration of this compound.
4. Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration (ln[C]) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).[18][19]
-
Finally, plot log(k_obs) versus pH to generate the pH-rate profile, which will visually identify the pH of maximum stability.
References
- Fisher, B. D., & Smith, P. F. (2008). Urea Hydrolysis Rate in Soil Toposequences as Influenced by pH, Carbon, Nitrogen, and Soluble Metals. Journal of Environmental Quality.
- ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different conditions.
- Udert, K. M., et al. (2017). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology.
- Royal Society of Chemistry. (n.d.). Rate of hydrolysis of urea. Education in Chemistry.
- International Society for Pharmaceutical Engineering. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Engineering.
- Páez-Mozo, E. A., et al. (2009). pH Wave-Front Propagation in the Urea-Urease Reaction. Biophysical Journal.
- Fidaleo, M., & Lavecchia, R. (2003). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly.
- Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Sciences.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog.
- Roy, A. K., & Guillory, J. K. (1995). The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. International Journal of Pharmaceutics.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- MySkinRecipes. (n.d.). Cyclopentyl-urea.
- Milani, M., & Khavasi, H. R. (2002). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Inorganic Chemistry.
- Zhang, J., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules.
- US Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations.
- KP Pharmaceutical Technology, Inc. (n.d.). Stability Testing.
- Lin, C. H., et al. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science.
- De-Juan, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals.
- LibreTexts Chemistry. (2025). Hydrolysis Reactions.
- Awad, W., et al. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. e-Publications@Marquette.
- Awad, W., et al. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. CORE.
- ResearchGate. (2010). Investigation of the thermal degradation of polyurea: The effect of ammonium polyphosphate and expandable graphite.
- Al-Jedai, A., et al. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PLOS ONE.
- Jaigirdar, M. (2024). Excipient Reactivity and Drug Stability in Formulations. AAPS Newsmagazine.
- Barstis, T. L. O., et al. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A.
- Zhang, H., et al. (2020). Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4. Molecules.
- Organic Chemistry Explained. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube.
- Cai, Q., et al. (2007). Kinetics and time-temperature equivalence of polymer degradation. Biomacromolecules.
- Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech.
- Lin, Y. C., et al. (2015). Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions. Environmental Science and Pollution Research International.
- Fisher, G. J., & Johns, V. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry.
- Witek, K., et al. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules.
- ResearchGate. (1994). Stability of cyclophosphamide in lyophilized cakes. II. Urea, polyvinylpyrrolidone, and dextran as excipients.
- Sooksai, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics.
- Al-Shdefat, R., et al. (2024). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Investigation of the Thermal Degradation of Polyurea: The Effect of Am" by Walid Awad and Charles A. Wilkie [epublications.marquette.edu]
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- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4 [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of Cyclopentylurea by Chromatography
Welcome to the technical support center for the chromatographic purification of cyclopentylurea. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and similar polar molecules. We will move from frequently asked questions for rapid problem-solving to in-depth troubleshooting guides and detailed experimental protocols, providing the scientific rationale behind each step to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of this compound.
Q1: Why is my this compound eluting immediately (in the void volume) on my C18 reversed-phase (RP) column?
A: This is a very common issue. This compound is a highly polar compound due to its urea functional group, which is a strong hydrogen bond donor and acceptor.[1] Standard C18 columns separate compounds based on hydrophobicity.[2][3] Highly polar molecules like this compound have very weak interactions with the non-polar C18 stationary phase and are instead swept through the column with the polar mobile phase, resulting in little to no retention.[4][5]
Q2: What is the best chromatographic technique for purifying this compound?
A: For preparative scale, Normal-Phase (NP) flash chromatography is an excellent starting point for initial cleanup. For higher purity and analytical work, Normal-Phase HPLC (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are the recommended techniques.[5][6][7] The choice between them depends on the required purity, sample matrix, and available equipment.
Q3: I am using Normal-Phase chromatography, but my peak shapes are poor (broad and tailing). What's causing this?
A: Peak tailing in NP chromatography for urea-containing compounds is often caused by strong, undesirable secondary interactions between the polar urea group and acidic silanol groups on the surface of the silica stationary phase.[8] Other causes can include using an inappropriate sample solvent or column overloading.
Q4: My retention times are inconsistent from run to run in my NP-HPLC/HILIC method. Why?
A: Both NP-HPLC and HILIC are highly sensitive to the water content in the mobile phase.[8][9] Small variations in atmospheric humidity or solvent preparation can alter the hydration layer on the stationary phase, leading to significant shifts in retention time. Meticulous mobile phase preparation and rigorous column equilibration are critical for reproducibility.[8]
Part 2: Chromatography Selection Guide
Choosing the correct chromatographic mode is the most critical decision for successfully purifying polar compounds. The following decision tree and comparison table are designed to guide your selection process.
// High Purity Path purity_check -> hplc_decision [label="High Purity (>98%)\nAnalytical Quantification"]; hplc_decision [label="Available Equipment?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hplc_decision -> hilic [label="HPLC/UHPLC with\nAqueous/Organic Buffers"]; hilic [label="Use HILIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; hilic_exp [label="Excellent for very polar compounds.\nHigh sensitivity with MS.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; hilic -> hilic_exp [style=dashed, arrowhead=none];
hplc_decision -> np_hplc [label="Standard HPLC with\nOrganic Solvents"]; np_hplc [label="Use Normal-Phase HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; np_hplc_exp [label="Good resolution for polar compounds.\nRequires non-polar solvents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; np_hplc -> np_hplc_exp [style=dashed, arrowhead=none];
// Bulk Purification Path purity_check -> flash_chrom [label="Bulk Purification\nInitial Cleanup (<95%)"]; flash_chrom [label="Use Normal-Phase Flash Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; flash_exp [label="Cost-effective for large scale.\nLower resolution.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; flash_chrom -> flash_exp [style=dashed, arrowhead=none];
// End nodes end_hilic [label="Purified Product\n(HILIC Protocol)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end_np_hplc [label="Purified Product\n(NP-HPLC Protocol)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end_flash [label="Partially Purified Product\n(Flash Protocol)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
hilic -> end_hilic; np_hplc -> end_np_hplc; flash_chrom -> end_flash; } ` Caption: Decision tree for selecting the appropriate chromatographic method.
Table 1: Comparison of Chromatographic Modes for this compound Purification
| Feature | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amino)[10] | Polar (e.g., Silica, Diol, Amide)[9] |
| Mobile Phase | Polar (Water/Acetonitrile) | Non-polar (Hexane/Ethyl Acetate) | Polar (High % Acetonitrile/Water)[7] |
| Elution Order | Non-polar elutes last | Polar elutes last[3] | Polar elutes last |
| Suitability for this compound | Very Poor (little to no retention)[4] | Good to Excellent | Excellent (strong retention)[11] |
| Pros | High reproducibility, wide availability. | Direct scalability from TLC, good for isomer separation.[2] | High sensitivity with ESI-MS, excellent for polar analytes.[11] |
| Cons | Not suitable for very polar compounds. | Sensitive to water content, uses less common solvents. | Longer equilibration times, sensitive to sample solvent.[9] |
Part 3: In-Depth Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving common chromatographic issues.
Problem: No compound is eluting from the normal-phase column.
-
Cause: The mobile phase is too non-polar (too weak) to move the highly polar this compound off the polar stationary phase.[12]
-
Solution:
-
Verify Solvent System: Double-check that you prepared the mobile phase correctly. A common mistake is reversing the proportions of the polar and non-polar solvents.[12]
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the ethyl acetate percentage in 5-10% increments. If you reach 100% ethyl acetate and still see no elution, a more polar "modifier" solvent like methanol or isopropanol may be needed.
-
Protocol: Create a gradient elution method starting from your initial conditions and ramping up to a much more polar mixture (e.g., 90:10 Ethyl Acetate/Methanol) to ensure the compound is eluted. This can then be optimized into a step gradient or isocratic method.
-
Problem: HILIC method shows poor peak shape or split peaks.
-
Cause 1: Inappropriate Sample Solvent. In HILIC, the sample solvent must be weaker (i.e., have a higher organic content) than the mobile phase. Dissolving the sample in a high-water content diluent will cause severe peak distortion because the water acts as a very strong solvent, interfering with the analyte's interaction with the stationary phase.[9]
-
Solution: Dissolve the sample in a solvent that matches the initial mobile phase composition (e.g., 90% acetonitrile / 10% water) or is even higher in organic content.
-
-
Cause 2: Insufficient Column Equilibration. The water layer on the HILIC stationary phase is critical for the separation mechanism and takes time to form.[7][9] Insufficient equilibration leads to drifting retention times and poor peak shapes.
-
Solution: Equilibrate the HILIC column with at least 10-20 column volumes of the initial mobile phase before the first injection. When changing mobile phases, always perform a thorough equilibration.
-
Problem: I can't separate my this compound from a key impurity.
-
Cause: The chosen solvent system and/or stationary phase do not provide sufficient selectivity for the two compounds.
-
Solution:
-
Change Mobile Phase Selectivity (NP-HPLC): Keep the strong solvent (e.g., ethyl acetate) percentage the same but swap the non-polar base solvent (e.g., from hexane to dichloromethane). Alternatively, add a third solvent with different properties (e.g., 1-5% methanol or isopropanol) to the binary mixture. This alters the interactions and can often resolve co-eluting peaks.
-
Change Stationary Phase (NP-HPLC/HILIC): If mobile phase optimization fails, switch to a different polar stationary phase. In normal phase, moving from silica to an amino (NH2) or cyano (CN) column can provide a different selectivity. In HILIC, switching from bare silica to an amide or diol phase can resolve difficult pairs.[9]
-
Adjust pH (HILIC): The retention of ionizable compounds in HILIC is highly dependent on pH. Adjusting the pH of the aqueous portion of the mobile phase can alter the charge state of your analyte or impurities, dramatically affecting retention and selectivity.[13]
-
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for purifying this compound.
Protocol 1: Preparative Purification by Normal-Phase Flash Chromatography
This method is ideal for purifying gram-scale quantities of crude this compound after synthesis.
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various mobile phase systems. Start with a non-polar system like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity.
-
Goal: Find a solvent system that gives your target compound (this compound) an Rf value of approximately 0.3-0.4.[12] This provides the best balance for separation on a column.
-
-
Column Packing:
-
Select a silica gel flash column appropriately sized for your sample load (typically, use a silica-to-sample mass ratio of 50:1 to 100:1).
-
Wet-pack the column using the initial, non-polar mobile phase determined from your TLC analysis. Ensure there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane).
-
Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to dryness. This creates a dry-loaded sample.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform, flat band.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
You can run an isocratic elution (using the same solvent mixture throughout) or a step-gradient, where you incrementally increase the polarity of the mobile phase to first elute less polar impurities, followed by your target compound.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
-
Protocol 2: High-Purity Purification by HILIC
This HPLC-based method is suited for achieving >98% purity, ideal for drug development and analytical reference standards.
-
System Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Column: A HILIC stationary phase (e.g., bare silica, amide, or diol), 4.6 x 150 mm, 5 µm.
-
-
Column Equilibration (CRITICAL):
-
Purge the pump lines with the prepared mobile phases.
-
Equilibrate the column with 95% Mobile Phase B at a flow rate of 1.0 mL/min for at least 20 minutes (or 20 column volumes). A stable baseline is essential before injection.[9]
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase conditions (95:5 Acetonitrile:Water) to a concentration of ~1 mg/mL. Do not dissolve in pure water or buffer.
-
-
Method Development (Gradient Elution):
-
Inject 5-10 µL of the sample.
-
Run a scouting gradient to determine the elution profile. A typical gradient is:
-
0-10 min: 95% B to 50% B
-
10-12 min: Hold at 50% B
-
12.1-15 min: Return to 95% B (re-equilibration)
-
-
Detection: Use a UV detector (e.g., 210 nm, as ureas have a weak chromophore) or, ideally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for better sensitivity.[6][14]
-
-
Method Optimization:
-
Based on the scouting gradient, develop an optimized isocratic or shallow gradient method that provides the best resolution between this compound and any impurities.
-
For preparative scale-up, maintain the same conditions but use a larger diameter column and proportionally increase the flow rate and injection volume.
-
References
- SIELC Technologies. Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. [Link]
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Czauderna, M., et al. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19–27. [Link]
- ResearchGate. Why is normal phase chromatography good for use on polar analytes?[Link]
- Waters Corporation.
- Wikipedia.
- Chemistry For Everyone.
- PubMed. Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis. [Link]
- YouTube. Troubleshooting in Urea-PAGE. [Link]
- Chromatography Forum.
- Restek. HPLC Troubleshooting Guide. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Chemistry LibreTexts. 2.
- University of Rochester, Department of Chemistry.
- Phenomenex. Troubleshooting Guide. [Link]
- YouTube.
- LCGC International.
- Agilent. PURITY AND IMPURITY ANALYSIS. [Link]
- Chemistry LibreTexts.
- Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
- Agilent. Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. [Link]
- YouTube. How To Recrystallize A Solid. [Link]
- Agilent.
- PubMed Central.
- MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
- Cytiva. Fundamentals of mixed mode (multimodal)
- Asian Journal of Chemistry.
- PNAS.
- Polypeptide.
- MarChem. Cyclopentane - Solvent. [Link]
- Bio-Rad.
- PubMed. Solvent effects on chemical processes. 10. Solubility of alpha-cyclodextrin in binary aqueous-organic solvents: relationship to solid phase composition. [Link]
- PMC - NIH. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity. [Link]
- PMC - NIH.
- ResearchGate. In which organic solvent hydroxypropyl beta cyclodextrin is insoluble?[Link]
Sources
- 1. CAS 1194-06-5: CYCLOPENTYL-UREA | CymitQuimica [cymitquimica.com]
- 2. jordilabs.com [jordilabs.com]
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- 9. agilent.com [agilent.com]
- 10. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]
Technical Support Center: Synthesis of Cyclopentylurea Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of cyclopentylurea derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your experiments. As your Senior Application Scientist, I've designed this resource to provide not only solutions but also the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common issues encountered during the synthesis of this compound derivatives, particularly when using the popular and straightforward isocyanate route.
Q1: My reaction to form a this compound derivative is sluggish, and I'm observing low yield. What are the likely causes?
A1: Low yields in urea synthesis are often traced back to a few key factors. Let's break them down:
-
Reagent Purity: The purity of your starting materials, especially the cyclopentyl isocyanate and the amine, is paramount. Isocyanates are highly reactive and can be degraded by moisture. Ensure your reagents are anhydrous and stored under an inert atmosphere.[1]
-
Solvent Choice: The reaction is typically performed in a suitable aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[2] The choice of solvent can influence the solubility of your starting materials and the final product. If your product is precipitating out of solution prematurely, it can hinder the reaction's completion.
-
Reaction Temperature: While many urea syntheses proceed readily at room temperature, some less reactive amines may require gentle heating to drive the reaction to completion.[2] However, excessive heat can promote side reactions.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[4]
Q2: I've isolated my crude product, but it's contaminated with a significant amount of a white, insoluble solid. What is this byproduct and how can I remove it?
A2: The white, insoluble solid is most likely a symmetrically substituted urea, such as N,N'-dithis compound. This is a common byproduct, and its formation can be attributed to a few scenarios.
Mechanism of Symmetric Urea Formation:
If your cyclopentyl isocyanate is exposed to water, it can hydrolyze to form cyclopentylamine. This newly formed amine can then react with another molecule of cyclopentyl isocyanate to produce the symmetric N,N'-dithis compound.[5][6]
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: The most effective way to prevent this side reaction is to maintain strictly anhydrous conditions. Oven-dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Order of Addition: Adding the isocyanate dropwise to a solution of the amine can help to ensure that the isocyanate preferentially reacts with the desired amine rather than any trace amounts of water or newly formed cyclopentylamine.[2]
Removal of Symmetric Urea Byproduct:
Fortunately, symmetrically substituted ureas like N,N'-dithis compound often have low solubility in many common organic solvents.[7] This property can be exploited for purification:
-
Filtration: The crude product can often be washed with a solvent in which the desired product is soluble, but the symmetric urea is not. Chilled diethyl ether or acetonitrile are often effective for this purpose.[7] The symmetric urea can then be removed by simple filtration.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective method for purifying the desired this compound derivative.[1]
Q3: My NMR and Mass Spectrometry data suggest the presence of a byproduct with a higher molecular weight than my target molecule. What could this be?
A3: A higher molecular weight byproduct often points to the formation of a biuret .
Biuret Formation:
A biuret is formed when a urea molecule reacts with another molecule of isocyanate.[8] The N-H proton of the already formed urea can act as a nucleophile, attacking the electrophilic carbon of the isocyanate. This side reaction is more likely to occur if there is an excess of the isocyanate or if the reaction is heated for an extended period.[3][8]
Minimizing Biuret Formation:
-
Stoichiometry Control: Use a 1:1 stoichiometry of the amine and cyclopentyl isocyanate. If one of the reagents is particularly valuable, a slight excess (1.05-1.1 equivalents) of the less expensive reagent can be used to ensure the complete conversion of the limiting reagent.
-
Temperature Management: Avoid excessive heating. Most urea formations from isocyanates are exothermic and proceed efficiently at room temperature.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC. Once the limiting reagent has been consumed, work up the reaction to prevent further side reactions.
Section 2: Advanced Troubleshooting - Delving Deeper
This section is for when the usual suspects have been ruled out and a more in-depth analysis is required.
Q4: I am using a phosgene-free method involving a carbamate precursor, but the reaction is not proceeding as expected. What are the potential pitfalls of this approach?
A4: While phosgene-free methods are attractive for safety reasons, they can present their own set of challenges. The reaction of an amine with a carbamate to form a urea is often reversible, especially with less reactive carbamates like phenyl carbamates.[2]
Key Considerations for Carbamate-Based Syntheses:
| Parameter | Recommendation & Rationale |
| Carbamate Choice | Isopropenyl carbamates are often preferred as they react irreversibly.[2] Phenyl carbamates are more prone to reversibility and side product formation.[2] |
| Temperature | Elevated temperatures are often required to drive the reaction towards the urea product. This is because the reaction may proceed through an isocyanate intermediate, which is formed at higher temperatures.[9] |
| Base | A base is often required to facilitate the formation of the isocyanate intermediate from the carbamate.[9] |
| Byproducts | Be aware of the potential for unreacted starting materials and side products arising from the decomposition of the carbamate. |
Q5: My purification by column chromatography is proving difficult, with the product and a major impurity co-eluting. What alternative purification strategies can I employ?
A5: When chromatographic separation is challenging, consider exploiting the chemical properties of your target molecule and the impurities.
-
Acid-Base Extraction: If your this compound derivative has no acidic or basic functional groups, and the impurity does, you can use acid-base extraction to separate them. For example, if you have unreacted amine starting material, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, making it water-soluble and allowing for its removal in the aqueous phase.
-
Recrystallization: This is a powerful purification technique if you can find a suitable solvent or solvent system. Experiment with a range of solvents of varying polarities. Sometimes a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide the best results.
-
Derivative Formation: In some challenging cases, it may be possible to selectively react the impurity to form a derivative that has significantly different physical properties (e.g., solubility, boiling point), allowing for easier separation. This is a more advanced technique and should be considered when other methods have failed.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a this compound Derivative from Cyclopentyl Isocyanate
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add cyclopentyl isocyanate (1.0-1.05 eq) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
If a precipitate (the desired product) has formed, collect it by vacuum filtration and wash with a small amount of cold solvent.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Protocol 2: Removal of N,N'-Dithis compound by Trituration
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent in which the desired product is highly soluble (e.g., DCM or ethyl acetate).
-
Precipitation: Slowly add a non-polar solvent in which the N,N'-dithis compound is insoluble (e.g., hexanes or diethyl ether) until a precipitate is observed.
-
Stirring: Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to maximize the precipitation of the byproduct.
-
Filtration: Collect the precipitated N,N'-dithis compound by vacuum filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the purified this compound derivative.
References
- Urea - Wikipedia.
- Urea Formation - Common Conditions. Organic Chemistry Portal.
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - MDPI.
- Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Urea formation by reaction between a isocyanate group and water. - ResearchGate.
- US3674847A - Process for urea production in combination with ammonia synthesis - Google Patents.
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e) - ResearchGate.
- Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. ResearchGate.
- 1.2.1 - Isocyanate Reactions - poliuretanos.
- Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchGate.
- Synthetic studies on cyclopentane derivatives. Pt. 1. Alternative routes to dl-prostaglandin-B1 and dihydrojasmone - PubMed.
- US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds - Google Patents.
- CN1962630A - N'-dicyclohexyl thiourea preparation method - Google Patents.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI.
Sources
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- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
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- 5. researchgate.net [researchgate.net]
- 6. poliuretanos.net [poliuretanos.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopentylurea Synthesis
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of Cyclopentylurea. Here, we dissect the reaction, troubleshoot common experimental hurdles, and present optimized protocols to ensure reproducible, high-yield outcomes. Our approach is grounded in mechanistic principles to empower users to make informed decisions during their synthetic campaigns.
Section 1: Reaction Fundamentals and Mechanistic Insights
The synthesis of monosubstituted ureas such as this compound is most reliably achieved through the nucleophilic addition of ammonia to an isocyanate.[1] While seemingly straightforward, the high reactivity of the isocyanate functional group necessitates rigorous control over reaction conditions to prevent the formation of undesired byproducts.
Primary Synthesis Pathway:
The core reaction involves the attack of the lone pair of electrons from ammonia on the electrophilic carbonyl carbon of cyclopentyl isocyanate. This forms a zwitterionic intermediate that rapidly tautomerizes to the stable urea product.
Key Competing Side Reactions:
The primary challenge in this compound synthesis is mitigating the formation of two major side products: 1,3-dithis compound and biuret.
-
1,3-Dithis compound Formation: This is the most common impurity and typically arises from moisture contamination.[2] Cyclopentyl isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to yield cyclopentylamine and carbon dioxide.[3][4] This newly formed cyclopentylamine is a potent nucleophile that can react with another molecule of cyclopentyl isocyanate, leading to the symmetrical diarylurea.
-
Biuret Formation: At elevated temperatures or in the presence of excess isocyanate, the N-H proton of the already-formed this compound can be deprotonated, and the resulting nucleophile can attack another molecule of cyclopentyl isocyanate.[5][6] This leads to the formation of a biuret, a common side reaction in polyurea synthesis.[5]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a problem-solution format.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Yield | 1. Moisture Contamination: Isocyanate has preferentially reacted with water.[2] | Action: Rigorously dry all glassware (oven-dried at 120°C) and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress. |
| 2. Incorrect Stoichiometry: Insufficient ammonia allows the intermediate cyclopentylamine (from trace water) to compete, forming 1,3-dithis compound. | Action: Use a significant excess of the ammonia source (e.g., bubbling ammonia gas through the solution or using a saturated solution of ammonia in an anhydrous solvent). This ensures the isocyanate is quenched by ammonia before it can react with any amine byproducts. | |
| 3. Suboptimal Temperature: Reaction may be too cold, slowing the rate, or too hot, promoting side reactions. | Action: The reaction is exothermic. Initiate the reaction at 0°C by adding the isocyanate dropwise to the ammonia solution. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours to ensure completion.[1] | |
| Major Impurity Detected (Typically higher M.W. than product) | Formation of 1,3-Dithis compound: This confirms significant moisture contamination.[2] The molecular weight will be (2 * Cyclopentyl) + Urea backbone. | Action: In addition to implementing rigorous anhydrous techniques, consider using a freshly opened bottle of anhydrous solvent. If using ammonia gas, pass it through a drying tube (e.g., containing KOH pellets) before introducing it to the reaction. |
| Product "Oils Out" During Recrystallization | Supersaturation Above Melting Point: The dissolved solid is coming out of solution as a liquid because the solution is too concentrated at a temperature above the product's melting point. | Action: Add more of the primary solvent (the one in which the compound is more soluble) to the hot mixture until the oil redissolves completely. Alternatively, use a larger total volume of solvent for the recrystallization.[2] |
| Reaction Stalls or is Incomplete | Poor Reagent Quality: The cyclopentyl isocyanate may have degraded due to improper storage. | Action: Check the purity of the isocyanate via IR spectroscopy (a sharp, strong peak around 2250 cm⁻¹ is characteristic of the N=C=O stretch). If degraded, purify by distillation under reduced pressure or use a new batch. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound synthesis? A: Aprotic, anhydrous solvents are essential. Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent choices as they are inert to the reactants and readily dissolve the isocyanate.[1] Diethyl ether can also be used. The key is to ensure the solvent is rigorously dried before use.
Q2: How can I monitor the reaction's progress effectively? A: Thin Layer Chromatography (TLC) is a simple method. Spot the reaction mixture against a standard of cyclopentyl isocyanate. The disappearance of the isocyanate spot indicates the reaction is complete. Alternatively, Infrared (IR) spectroscopy is highly effective. The complete disappearance of the strong isocyanate peak around 2250 cm⁻¹ is a definitive indicator of reaction completion.
Q3: What is the most effective method for purifying the final product? A: Recrystallization is typically the best method.[2] this compound has moderate polarity. A mixed solvent system like ethanol/water or ethyl acetate/hexanes often works well. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution. If significant amounts of 1,3-dithis compound are present, column chromatography may be necessary, though optimizing the reaction to prevent its formation is a more efficient strategy.
Q4: What are the critical safety precautions for handling cyclopentyl isocyanate? A: Isocyanates are toxic, potent respiratory sensitizers, and can cause severe skin and eye irritation. All manipulations must be performed in a certified chemical fume hood.[7] Always wear appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat.[8][9] Ensure an eyewash and safety shower are accessible.
Q5: Can I use aqueous ammonia or ammonium hydroxide? A: No. This is a critical point of failure. The large excess of water in aqueous ammonia will rapidly hydrolyze the cyclopentyl isocyanate to cyclopentylamine, leading to 1,3-dithis compound as the major product.[3] You must use anhydrous ammonia, either as a gas or as a solution in a suitable anhydrous organic solvent.
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling the key reaction variables.
1. Preparation and Setup:
-
Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a dropping funnel, and a septum overnight at 120°C.
-
Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
Maintain a positive inert atmosphere throughout the reaction.
2. Reagent Preparation:
-
Prepare a solution of anhydrous ammonia by bubbling dry ammonia gas through anhydrous THF at 0°C until saturation is reached. Alternatively, use a commercially available solution of ammonia in an appropriate solvent.
-
In the dropping funnel, prepare a solution of cyclopentyl isocyanate (1.0 equivalent) in anhydrous THF.
3. Reaction Execution:
-
Cool the ammonia/THF solution to 0°C in an ice bath.
-
Add the cyclopentyl isocyanate solution dropwise from the dropping funnel to the stirred ammonia solution over 30-45 minutes. Maintain the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 2-4 hours. Monitor the reaction via TLC or IR spectroscopy for the disappearance of the isocyanate.
4. Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude white solid can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.[2]
Section 5: Data Summary & Parameter Optimization
The following table summarizes the expected impact of key reaction parameters on the synthesis outcome. This data is derived from established chemical principles for urea synthesis.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome & Rationale |
| Ammonia Stoichiometry | 1.5 equivalents | >5 equivalents (e.g., saturated solution) | Outcome B: Higher yield and purity. A large excess of ammonia kinetically favors the desired reaction, outcompeting the reaction of isocyanate with any amine byproduct. |
| Solvent Condition | Technical grade THF (not dried) | Anhydrous THF (from a still or new bottle) | Outcome B: Drastically reduced formation of 1,3-dithis compound. Eliminating water prevents the primary pathway for side-product formation.[2] |
| Temperature Control | Isocyanate added quickly at room temp. | Isocyanate added dropwise at 0°C, then warm to RT. | Outcome B: Better purity. Controlled addition at low temperature manages the reaction's exotherm, preventing localized heating that could promote biuret formation. |
| Atmosphere | Open to air | Inert (Nitrogen or Argon) | Outcome B: Higher purity. An inert atmosphere is crucial to exclude atmospheric moisture, which is a significant source of water contamination.[2] |
Section 6: Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common synthesis problems.
Section 7: References
-
Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Omega.
-
Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. PubMed.
-
Troubleshooting low yield in m-tolylurea synthesis. Benchchem.
-
SAFETY DATA SHEET - Cyclopentyl isocyanate. Sigma-Aldrich.
-
Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. ResearchGate.
-
Cyclopentyl Isocyanate Safety Guide. Scribd.
-
SAFETY DATA SHEET - Cyclopentyl isocyanate. Fisher Scientific.
-
Improved Synthesis of Unsymmetrical Ureas via Carbamates. Thieme.
-
Urea Formation - Common Conditions. Organic Chemistry Data.
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI.
-
Urea formation by reaction between a isocyanate group and water. ResearchGate.
-
Isocyanates: Working Safely. California Department of Public Health.
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate.
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries.
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- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. fishersci.com [fishersci.com]
- 9. lakeland.com [lakeland.com]
Technical Support Center: Crystallization of Cyclopentylurea
Welcome to the technical support center for Cyclopentylurea crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and employing systematic troubleshooting strategies, you can achieve robust and reproducible crystallization processes, leading to the desired crystal form with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common problem where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This typically occurs when the level of supersaturation is too high, or when the solute molecules have difficulty organizing into a crystal lattice.[2] For this compound, the flexible cyclopentyl group might contribute to this behavior.
Causality and Troubleshooting:
-
High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can generate supersaturation too quickly, favoring the formation of a disordered oil over an ordered crystal lattice.
-
Solution: Employ a slower cooling rate.[3] A gradual temperature decrease allows molecules more time to orient themselves correctly. Consider a multi-step cooling profile.
-
-
Solvent Choice: The solvent system plays a crucial role. If the solvent is too good, the compound may remain in solution even at high concentrations. Conversely, a very poor solvent can cause rapid precipitation.
-
Seeding: The absence of nucleation sites can lead to a buildup of high supersaturation, resulting in oiling out.
Q2: I am observing poor crystal morphology (e.g., needles, plates). How can I obtain more equant (uniform) crystals?
A2: Crystal morphology is influenced by factors such as the solvent, cooling rate, and impurities. Needle or plate-like crystals can lead to difficulties in filtration, drying, and formulation.
Causality and Troubleshooting:
-
Solvent Effects: The solvent can interact with different crystal faces, either promoting or inhibiting growth in certain directions.[4]
-
Solution: Experiment with different solvents. A solvent that reduces the growth rate of the fastest-growing crystal faces can lead to more equant crystals.
-
-
Cooling Rate: A rapid cooling rate can lead to the formation of less stable, kinetically favored morphologies like needles.[11]
-
Stirring: Inadequate mixing can lead to localized areas of high supersaturation, which can affect crystal habit.
-
Solution: Optimize the stirring rate to ensure a homogenous solution temperature and concentration. Be aware that very high shear rates can sometimes lead to crystal breakage.
-
-
Additives: Trace amounts of impurities or specifically added habit modifiers can adsorb to certain crystal faces and alter the growth rates.
-
Solution: If all else fails, consider a screen of structurally similar molecules as additives to see if they can influence crystal habit.
-
Q3: I suspect I have different polymorphic forms of this compound. How can I control which form crystallizes?
A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different physical properties. Controlling polymorphism is key to ensuring consistent product quality.
Causality and Troubleshooting:
-
Thermodynamic vs. Kinetic Control: Crystallization can be under thermodynamic control (leading to the most stable polymorph) or kinetic control (leading to a less stable, but more rapidly forming polymorph).
-
Solution:
-
For the thermodynamically stable form: Use a slower cooling rate, higher temperatures, and a solvent in which the compound has moderate solubility. This allows the system to reach equilibrium.
-
For a metastable (kinetically favored) form: Use rapid cooling, lower temperatures, and a solvent system that generates high supersaturation quickly.[4]
-
-
-
Seeding: This is the most effective way to control polymorphism.[8]
-
Solution: Once you have isolated and characterized the desired polymorph, use it to seed subsequent crystallizations. The seed crystals will direct the crystallization towards that specific form.[8]
-
-
Solvent Choice: The choice of solvent can influence which polymorph is favored.[4]
-
Solution: A systematic solvent screen can identify solvents that preferentially yield the desired polymorph.
-
Troubleshooting Workflows & Protocols
Workflow for Troubleshooting Oiling Out
Caption: Troubleshooting workflow for oiling out.
Protocol 1: Systematic Solvent Screening for Crystallization
-
Solubility Assessment:
-
Place a small, known amount of this compound (e.g., 10 mg) into several vials.
-
To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves.[14] Record the volume of solvent required to get a rough idea of solubility.
-
Repeat the process at an elevated temperature (e.g., 60 °C).
-
-
Ideal Solvent Profile:
-
An ideal single solvent for cooling crystallization will show high solubility at elevated temperatures and low solubility at room temperature.[15]
-
For anti-solvent crystallization, look for a solvent in which this compound is highly soluble and an anti-solvent in which it is poorly soluble, and the two are miscible.
-
-
Test Crystallizations:
-
Prepare saturated solutions of this compound in the most promising solvents at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature, then transfer to a colder environment (e.g., 4 °C).
-
Observe the resulting solids for crystal quality and yield.
-
For anti-solvent systems, slowly add the anti-solvent to a concentrated solution of this compound in the good solvent.
-
Protocol 2: Effective Seeding Technique
-
Seed Crystal Preparation:
-
Obtain or prepare a small quantity of high-quality crystals of the desired polymorph of this compound.
-
Gently grind the crystals to a fine powder to create a larger surface area for growth.
-
-
Seeding Procedure:
-
Prepare a supersaturated solution of this compound at a temperature where it is fully dissolved.
-
Cool the solution to a temperature where it is in the metastable zone (supersaturated, but not yet spontaneously nucleating). This can be determined experimentally.
-
Add a small amount of the seed crystal powder (typically 0.1-1% by weight of the solute) to the solution.[10]
-
Continue with a slow, controlled cooling profile to allow the seed crystals to grow.
-
Data Summary Tables
Table 1: General Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Hydrogen Bonding | Comments |
| Water | 100 | High | Donor & Acceptor | Good for polar compounds, but can be difficult to remove.[14] |
| Ethanol | 78 | High | Donor & Acceptor | A versatile and commonly used solvent.[14] |
| Isopropanol | 82 | Medium | Donor & Acceptor | Similar to ethanol, but less volatile. |
| Acetone | 56 | Medium | Acceptor | A good solvent for many organic compounds, but highly volatile.[7] |
| Ethyl Acetate | 77 | Medium | Acceptor | A common choice for crystallization.[7] |
| Toluene | 111 | Low | None | Good for non-polar compounds. |
| Heptane | 98 | Low | None | Often used as an anti-solvent. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Action(s) |
| Oiling Out | High supersaturation, wrong solvent | Slower cooling, solvent screening, seeding.[1][2] |
| Poor Morphology | Rapid cooling, solvent effects | Slower cooling, solvent screening, optimize stirring.[4][11] |
| Polymorphism | Kinetic vs. thermodynamic control | Control cooling rate, seeding with desired form, solvent selection.[8] |
| No Crystals Form | Solution is not supersaturated | Concentrate the solution, add an anti-solvent, cool to a lower temperature. |
Visualizing Crystallization Concepts
The Crystallization Process
Caption: The stages of the crystallization process.
Polymorphism Control via Seeding
Caption: Using seeding to direct the formation of a specific polymorph.
References
- Hu, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications.
- McPherson, A. (n.d.). Seeding Techniques. Oxford Academic.
- Shao, Z., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
- Warwick, T. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
- Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source.
- Wikipedia. (n.d.). Urea extraction crystallization. Wikipedia.
- Yunlihong. (2021). How To Solve The Problem Of Urea Crystallization. Shiyan Yunlihong Industrial & Trade Co., Ltd.
- Yunlihong. (2019). How to effectively avoid urea crystallization. Shiyan Yunlihong Industrial & Trade Co., Ltd.
- EverBlue. (2021). Why Does Urea Crystallize. Guangzhou EverBlue Technology Co.,Ltd..
- Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon.
- Kim, E. K., & Myung, H. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. ACS Publications.
- Koutsouras, D., et al. (2025). Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. ResearchGate.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Unknown. (n.d.).
- Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo.
- Newey, H., et al. (n.d.). Drying Oils and Resins. Segregation of Fatty Acids and their Derivatives by Extractive Crystallization with Urea. Industrial & Engineering Chemistry - ACS Publications.
- Tota, M. R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Google Patents. (n.d.). US3585237A - Crystallization of urea. Google Patents.
- ResearchGate. (2019). How to select the best solvent or re crystallization?. ResearchGate.
- ResearchGate. (2015). Hi everyone my urea buffer has formed crystals,i stored it in 4c can i still get it into solution and still be able to use it for solubilisation?. ResearchGate.
- NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube.
- Zhang, Y., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. PMC - NIH.
- APC. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
- Auto-Chem. (2024). What is Cooling Crystallization?. YouTube.
- Summar, M. L., et al. (2008). Genetic variation in the urea cycle: a model resource for investigating key candidate genes for common diseases. PubMed.
- Bergfors, T. (n.d.). Crystals with problems. Uppsala University.
- An, P., et al. (2007). Regulatory polymorphisms in the cyclophilin A gene, PPIA, accelerate progression to AIDS. PubMed.
- Sim, S. C., et al. (2013). Polymorphic Cytochrome P450 Enzymes (CYPs) and Their Role in Personalized Therapy. PMC.
- MDPI. (n.d.). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI.
- Gien, J., et al. (2018). Polymorphisms in urea cycle enzyme genes are associated with persistent pulmonary hypertension of the newborn. PubMed.
- ResearchGate. (2025). Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals. ResearchGate.
- MDPI. (n.d.). Kidney Stones: Crystal Characterization. MDPI.
- ResearchGate. (2025). Growth and Characterization (Structural and Chemical) of Urea Crystal. ResearchGate.
- National Institute of Standards and Technology. (n.d.). Cyclopentene with Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology.
- Cornell University. (n.d.). Crystals. eClinpath.
- MDPI. (n.d.). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. MDPI.
- MDPI. (2024). Critical Cooling Rate of Fast-Crystallizing Polyesters: The Example of Poly(alkylene trans-1,4-cyclohexanedicarboxylate). MDPI.
- Chadha, R., et al. (2019). Cocrystal of 5-Fluorouracil: Characterization and Evaluation of Biopharmaceutical Parameters. PubMed.
- National Institute of Standards and Technology. (n.d.). Cyclopentene with Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology.
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- 9. academic.oup.com [academic.oup.com]
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- 14. Reagents & Solvents [chem.rochester.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Enhancing the Metabolic Stability of Cyclopentylurea Derivatives
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopentylurea derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the challenges of enhancing the metabolic stability of this important class of compounds. My aim is to equip you with the scientific rationale behind experimental choices, enabling you to design more robust and successful studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of this compound derivatives, providing concise answers and foundational knowledge.
Q1: What are the primary metabolic pathways for this compound derivatives?
A1: this compound derivatives are subject to several metabolic transformations. The major pathways typically involve:
-
Oxidation: Primarily mediated by Cytochrome P450 (CYP) enzymes, oxidation can occur on the cyclopentyl ring, leading to hydroxylation. The urea moiety itself is generally stable to oxidation but can influence the metabolism of adjacent groups.[1][2]
-
Hydrolysis: While the urea bond is relatively stable, enzymatic hydrolysis can occur, though it is generally a slower process compared to the metabolism of esters or amides.[3]
-
Conjugation (Phase II Metabolism): Hydroxylated metabolites formed during Phase I can undergo conjugation with polar molecules such as glucuronic acid or sulfate, which facilitates their excretion.[1]
Q2: My this compound compound shows high clearance in human liver microsomes. What is the likely cause?
A2: High clearance in a microsomal stability assay strongly suggests rapid Phase I metabolism, most commonly oxidation by CYP enzymes.[4][5][6] The cyclopentyl ring is often a "metabolic hotspot" susceptible to hydroxylation. To confirm this, metabolite identification studies using LC-MS/MS are recommended to pinpoint the exact site of metabolism.[7][8][9][10]
Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay? Which one should I use?
A3: Both are valuable in vitro tools, but they provide different information:
-
Microsomal Stability Assay: Uses subcellular fractions (microsomes) containing primarily Phase I enzymes (CYPs).[4][11] It's a good first-line screen for oxidative metabolism.
-
Hepatocyte Stability Assay: Uses intact liver cells, which contain both Phase I and Phase II enzymes, as well as transporters.[12][13][14] This assay provides a more comprehensive picture of a compound's overall hepatic clearance, including the contribution of conjugation and cellular uptake.[14]
For initial screening of metabolic stability against oxidative enzymes, the microsomal assay is often sufficient and more cost-effective.[11] However, if you suspect Phase II metabolism is significant or want a more physiologically relevant prediction of in vivo clearance, the hepatocyte assay is the preferred choice.[13][14]
Q4: I'm observing significant differences in metabolic stability between species (e.g., rat vs. human). Why is this happening?
A4: Species differences in drug metabolism are common and are primarily due to variations in the expression and activity of metabolic enzymes, particularly CYPs.[13][15] What might be a major metabolic pathway in rats could be a minor one in humans, and vice-versa. This is why it's crucial to assess metabolic stability in human-derived systems (like human liver microsomes or hepatocytes) early in drug discovery to make relevant predictions for clinical outcomes.[5]
Section 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges you may encounter.
Troubleshooting Guide 1: High Intrinsic Clearance in Microsomal Stability Assay
Issue: Your this compound derivative is rapidly metabolized in the microsomal stability assay, indicated by a short half-life (t½) and high intrinsic clearance (CLint).
Causality: This points towards a high susceptibility to Phase I oxidative metabolism, likely at a specific "soft spot" on the molecule.[16]
Troubleshooting Workflow:
Caption: Workflow for addressing high intrinsic clearance.
Step-by-Step Guidance:
-
Metabolite Identification:
-
Action: Perform a metabolite identification study using high-resolution liquid chromatography-mass spectrometry (LC-MS).[7][9]
-
Rationale: This will help you identify the structure of the major metabolites, thereby revealing the site(s) of metabolic attack. For this compound derivatives, look for hydroxylated species on the cyclopentyl ring.[17]
-
-
Structural Modification Strategies: Based on the identified metabolic hotspot, consider the following strategies:[16]
-
Blocking the Metabolic Site:
-
Action: Introduce a substituent at the position of hydroxylation that is resistant to metabolism. A common and effective strategy is the introduction of a fluorine atom or a methyl group.[18][19]
-
Rationale: Fluorine is a small, electron-withdrawing atom that can block metabolic sites without significantly altering the overall shape or pharmacology of the molecule.[20] A methyl group can also sterically hinder the approach of metabolizing enzymes.[19]
-
-
Introducing Steric Hindrance:
-
Action: Place a bulky group near the metabolic hotspot.
-
Rationale: This can physically prevent the metabolic enzyme from accessing the labile site.[21]
-
-
Altering Electronic Properties:
-
-
Re-synthesis and Re-assay:
-
Action: Synthesize the modified analogue and re-evaluate its stability in the microsomal stability assay.
-
Rationale: This will provide direct evidence of whether your structural modification was successful in improving metabolic stability.
-
Data Summary Table for Troubleshooting High CLint:
| Compound | Modification | t½ (min) | CLint (µL/min/mg) |
| Parent | None | < 5 | > 200 |
| Analog 1 | 4-fluoro on cyclopentyl | 35 | 45 |
| Analog 2 | 4-methyl on cyclopentyl | 42 | 38 |
Troubleshooting Guide 2: Formation of Reactive Metabolites
Issue: You have evidence suggesting the formation of reactive metabolites, which can lead to toxicity.[22][23]
Causality: While the urea moiety is generally stable, certain metabolic transformations of the cyclopentyl ring or other parts of the molecule could potentially lead to the formation of electrophilic species that can covalently bind to cellular macromolecules.[22]
Troubleshooting Workflow:
Caption: Workflow for addressing reactive metabolite formation.
Step-by-Step Guidance:
-
Confirm Reactive Metabolite Formation:
-
Action: Conduct a glutathione (GSH) trapping assay.[24][25] This involves incubating your compound with liver microsomes in the presence of GSH, a cellular nucleophile that "traps" reactive electrophiles.
-
Rationale: The formation of a GSH adduct, detectable by LC-MS, is a strong indicator of reactive metabolite formation.[22][25]
-
-
Identify the Reactive Moiety:
-
Action: Use high-resolution mass spectrometry to determine the structure of the GSH adduct.
-
Rationale: This will reveal which part of your molecule is being converted into a reactive species.
-
-
Mitigation Strategies:
-
Re-design to Eliminate the Reactive Moiety:
-
Action: If a particular functional group is identified as the source of reactivity, consider replacing it with a bioisostere that is less likely to form reactive metabolites.[20][26] For example, if an aniline-like moiety is present and forming a reactive nitrenium ion, consider replacing it.
-
Rationale: Bioisosteric replacement can maintain the desired pharmacological activity while improving the safety profile.[20][26]
-
-
Introduce a "Metabolic Shunt":
-
Action: Introduce an alternative, "safer" site of metabolism on the molecule.
-
Rationale: This can divert metabolic enzymes away from the pathway that leads to reactive metabolite formation.
-
-
-
Verification:
-
Action: Synthesize the redesigned compound and repeat the GSH trapping assay.
-
Rationale: The absence of GSH adducts will confirm that your modifications have successfully mitigated the risk of reactive metabolite formation.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a this compound derivative in liver microsomes.
Materials:
-
Liver microsomes (human, rat, etc.)[27]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[28]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[27][28]
-
Ice-cold acetonitrile (ACN) with an internal standard for quenching the reaction[27]
-
96-well plates
-
Incubator set to 37°C[27]
Procedure:
-
Preparation:
-
Thaw liver microsomes and the NADPH regenerating system on ice.[27]
-
Prepare the reaction mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[4]
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of, for example, 1 µM.[4]
-
-
Incubation:
-
Add the reaction mixture (microsomes in buffer) to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.[4]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[4][11]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.[29]
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).[29]
Protocol 2: Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a this compound derivative in a more complete cellular system.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)[30]
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[30]
-
Test compound stock solution
-
96-well collagen-coated plates
-
Incubator with orbital shaker (37°C, 5% CO2)[30]
-
Ice-cold acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired concentration in incubation medium (e.g., 0.5 x 10^6 viable cells/mL).[12]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of the plate.
-
Add the test compound to the wells at the final desired concentration (e.g., 1 µM).[12]
-
Place the plate in the incubator on an orbital shaker.[30]
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the reaction by adding them to ice-cold ACN with an internal standard.[12][14][30]
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in the microsomal stability assay protocol.
-
Data Analysis:
-
Data analysis is similar to the microsomal stability assay, with the final CLint value expressed in µL/min/10^6 cells.[12]
Section 4: Strategic Considerations for Enhancing Metabolic Stability
Beyond troubleshooting specific experimental issues, a proactive strategy is key to developing metabolically robust compounds.
Key Strategies:
-
Structure-Metabolism Relationships (SMR): Systematically explore how modifications to the this compound scaffold impact metabolic stability. This iterative process of design, synthesis, and testing is fundamental to successful optimization.
-
In Silico Modeling: Utilize computational tools to predict sites of metabolism.[31] These models can help prioritize which analogues to synthesize, saving time and resources.
-
Bioisosteric Replacement: Consider replacing metabolically liable moieties with bioisosteres.[20][26][32] For the urea group itself, while generally stable, bioisosteres like squaramides or thioureas have been explored in other chemical series, though this should be approached with caution as the urea is often a key pharmacophoric element.[26][32][33]
Metabolic Stability Enhancement Workflow:
Caption: An iterative workflow for enhancing metabolic stability.
By systematically applying these principles and protocols, you will be well-equipped to overcome the metabolic challenges associated with this compound derivatives and advance your most promising candidates.
References
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
- Kaltia, S. (2007). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed.
- Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm.
- Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec.
- Gautam, S. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
- Hepatocyte Stability Assay Test - AxisPharm. (n.d.). AxisPharm.
- Sun, J., & Chen, G. (2007). LC-MS-Based Metabolomics in Drug Metabolism. Taylor & Francis Online.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (2024, March 18). Journal of Applied Bioanalysis.
- Das, D., & Chow, S. L. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central.
- Hepatocyte Stability Assay - Domainex. (n.d.). Domainex.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks.
- Bioisosterism of urea-based GCPII inhibitors. (2010).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. - Semantic Scholar. (2021). Semantic Scholar.
- Microsomal Stability Assay - Creative Bioarray. (n.d.). Creative Bioarray.
- Wernevik, J., Giethlen, B., Gout, E., & Heudi, O. (2018). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing.
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Hypha Discovery.
- Reactive Metabolite Screening Service - Creative Biolabs. (n.d.). Creative Biolabs.
- Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. (2020). National Institutes of Health.
- What are common issues in in vitro ADME assays? - Patsnap Synapse. (2025, May 27). Patsnap.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF. (2023). ResearchGate.
- Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2023). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
- Stability of urea in solution and pharmaceutical preparations. (1998). PubMed.
- Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. (n.d.). Waters.
- Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., & Perrone, R. (2011). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. ResearchGate.
- Dos Santos, J., & Sisti, F. (2023). Biochemistry, Biotransformation. StatPearls - NCBI Bookshelf.
- How to improve metabolic stability in drug discovery. (2024, September 13). YouTube.
- Shinozawa, T., Beppu, M., Takahashi, K., Uehara, S., Nishikawa, M., & Horii, I. (2021). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. PubMed.
- Metabolic Stability Assay Services - BioIVT. (n.d.). BioIVT.
- Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec.
- ADME 101: Drug Metabolism Studies – Metabolic Stability. (2023, February 24). YouTube.
- Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). (n.d.). Eurofins.
- Enhancement of metabolic stability with structural modifications.... (2016). ResearchGate.
- A general overview of the major metabolic pathways. (n.d.). Universidade Fernando Pessoa.
- Metabolic pathway - Wikipedia. (n.d.). Wikipedia.
- Metabolic Pathways. (n.d.). Greenwood Genetic Center.
- Wójcik-Pszczoła, K., & Pękala, E. (2016). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
- Klis, T., Szumny, A., & Wawrzeńczyk, C. (2020). Structural Modifications at the C3 and C30 Positions of the Lupane Skeleton with Carbon-Centered Nucleophiles. MDPI.
- Stepan, A. F., Karki, K., & McDonald, W. S. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed.
- Park, J. H., Pyun, W. Y., & Park, H. W. (2020). Metabolic Pathways, Enzymes, and Metabolites: Opportunities in Cancer Therapy. PubMed Central.
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Technical Support Center: Strategies to Reduce the Toxicity of Cyclopentylurea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclopentylurea compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to anticipate, identify, and mitigate potential toxicity issues during your experimental work.
Introduction: Understanding the Toxicological Landscape of this compound Compounds
This compound derivatives are a versatile class of molecules with applications in various therapeutic areas, including as kinase inhibitors and receptor modulators. However, like many pharmacologically active compounds, they can present toxicity challenges. The toxicity of these compounds often arises from their metabolic activation into reactive species, which can covalently bind to cellular macromolecules, leading to off-target effects, cytotoxicity, and organ damage. A thorough understanding of the structure-toxicity relationship is paramount for designing safer and more effective drug candidates.
This guide will delve into the potential metabolic pathways of this compound compounds, highlight key toxicophores, and provide actionable strategies for toxicity reduction through structural modification and formulation approaches.
Part 1: Troubleshooting Guide - Addressing Common Experimental Issues
This section is designed to help you troubleshoot specific problems you may encounter during your in vitro and in vivo experiments with this compound compounds.
Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays
You've synthesized a novel this compound compound that shows excellent target engagement, but it exhibits high cytotoxicity in your initial cell-based assays, even in cell lines not expressing the intended target.
Initial Assessment Workflow
Caption: Troubleshooting workflow for high cytotoxicity.
Step-by-Step Protocol: Investigating Metabolic Activation
One of the primary drivers of toxicity for N-aryl urea compounds is their metabolic activation by cytochrome P450 (CYP) enzymes.[1][2]
Objective: To determine if the observed cytotoxicity is due to the parent compound or a reactive metabolite.
Materials:
-
Your this compound compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Glutathione (GSH) or other trapping agents (e.g., N-acetylcysteine)[3]
-
Hepatocyte cell line (e.g., HepG2 or HepaRG)
-
LC-MS/MS system
Procedure:
-
Microsomal Stability Assay with and without NADPH:
-
Incubate your compound with HLMs in two sets of conditions: one with and one without the NADPH regenerating system.
-
Analyze the disappearance of the parent compound over time using LC-MS. A significant decrease in the parent compound only in the presence of NADPH indicates CYP-mediated metabolism.
-
-
Reactive Metabolite Trapping:
-
Incubate your compound with HLMs and NADPH in the presence of a high concentration of GSH.
-
Analyze the reaction mixture by LC-MS/MS, looking for masses corresponding to the parent compound plus the mass of glutathione (or fragments thereof).
-
The presence of GSH adducts is strong evidence for the formation of reactive electrophilic metabolites.[3]
-
Interpretation of Results:
-
High cytotoxicity and rapid clearance in the presence of NADPH: This strongly suggests that a metabolite is responsible for the toxicity.
-
Identification of GSH adducts: This confirms the formation of reactive intermediates and can provide clues about the site of metabolic activation on your molecule.
Issue 2: Off-Target Effects Observed in Phenotypic Screens or In Vivo Models
Your this compound compound shows the desired on-target activity but also produces unexpected phenotypes or toxicities in animal models (e.g., hepatotoxicity, cardiotoxicity).
Troubleshooting Off-Target Effects
Caption: Workflow for investigating off-target effects.
Key Off-Target Liabilities for this compound Compounds
-
Kinase Promiscuity: Many urea-based compounds are designed as kinase inhibitors. The urea moiety is excellent at forming hydrogen bonds within the hinge region of the ATP binding site.[4] However, this can also lead to inhibition of unintended kinases.
-
Solution: Screen your compound against a broad panel of kinases to identify off-target activities. If off-target inhibition is observed, consider structural modifications to improve selectivity.
-
-
hERG Channel Inhibition: A common cause of drug-induced cardiotoxicity is the blockade of the hERG potassium channel.[5] Lipophilic and basic compounds are particularly prone to hERG inhibition.
-
Solution: Assess hERG inhibition early using automated patch-clamp assays. Strategies to reduce hERG liability include reducing lipophilicity and removing or masking basic centers.[6]
-
-
Mitochondrial Toxicity: Drug-induced mitochondrial dysfunction can lead to organ toxicities, particularly in the liver.[7][8]
Part 2: FAQs - Proactive Strategies for Toxicity Reduction
This section provides answers to frequently asked questions, focusing on proactive strategies you can implement during the design and lead optimization phases.
Q1: What are the most likely metabolic "hotspots" on a this compound compound?
A1: Based on the typical metabolism of N-alkyl-N'-aryl ureas, the primary metabolic hotspots are the aromatic ring and the cyclopentyl group.
Sources
- 1. Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of HERG potassium channel inhibition using CoMSiA 3D QSAR and homology modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Handling Air-Sensitive Cyclopentylurea Reagents
Welcome to the Technical Support Center for Cyclopentylurea Reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the handling of these potentially air-sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
While specific data on the air-sensitivity of every this compound derivative is not always available, the urea functional group itself has known sensitivities. This guide is built upon established principles of handling air-sensitive reagents and the known chemical properties of ureas, such as hygroscopicity and susceptibility to hydrolysis.
Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
Here we address some of the most common issues encountered when working with this compound reagents.
Q1: My reaction yield is consistently low, or the reaction has failed entirely. Could my this compound reagent be the problem?
A1: Absolutely. The integrity of your starting materials is paramount. If you are experiencing poor results, reagent degradation due to improper handling is a likely culprit. The primary sensitivities of urea-based compounds are moisture and, to a lesser extent, acidic or basic conditions.
-
Moisture-Induced Degradation (Hydrolysis): this compound, like other ureas, is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base.[1] Water from the atmosphere can be readily absorbed by the solid reagent if it is hygroscopic, or it can be a contaminant in your reaction solvents.[2][3] This hydrolysis breaks the urea bond, leading to the formation of cyclopentylamine and carbamic acid, which further decomposes to ammonia and carbon dioxide. This not only consumes your reagent but can also introduce basic impurities (amines) that may interfere with your reaction.
-
Biuret Formation: A common impurity in urea synthesis is biuret, which is formed from the condensation of two urea molecules.[4][5] While this is more of a manufacturing issue, improper storage at elevated temperatures could potentially lead to the formation of analogous impurities.
To troubleshoot, we recommend verifying the purity of your this compound reagent using an appropriate analytical method (see Q3) and ensuring that all subsequent handling is performed under strictly anhydrous and inert conditions.
Q2: I've noticed the physical appearance of my solid this compound has changed (e.g., clumping, oily appearance). What could be the cause?
A2: A change in the physical appearance of a solid reagent is a strong indicator of contamination, most commonly with water. Ureas are known to be hygroscopic, meaning they can absorb moisture from the air.[6][7]
-
Clumping: This is a classic sign of moisture absorption. The absorbed water can begin to dissolve the solid, leading to the formation of clumps upon partial drying.
-
Oily Appearance: This could indicate significant hydration or the beginning of decomposition into liquid byproducts.
If you observe these changes, it is highly recommended to either purify the reagent or use a fresh, unopened batch for your experiments. Storing the reagent in a desiccator or a glovebox is crucial to prevent this issue.[8]
Q3: How can I check the purity of my this compound reagent before use?
A3: Routine quality control of your starting materials can save significant time and resources. Several analytical techniques are suitable for assessing the purity of this compound:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton- or carbon-containing impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. |
| Melting Point Analysis | A depressed or broad melting range can indicate the presence of impurities. |
For routine checks, HPLC is often the method of choice due to its high sensitivity and quantitative accuracy.
Q4: What are the ideal storage conditions for this compound reagents?
A4: Proper storage is the first line of defense against degradation. Based on the known properties of ureas, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and atmospheric carbon dioxide.
-
Temperature: Store in a cool, dry place.[8] Refrigeration (2-8 °C) is often recommended for long-term storage.[10]
-
Container: Use an airtight container with a secure seal. For highly sensitive applications, consider storage in a glovebox or a sealed ampoule.[8]
Experimental Protocols & Workflows
The following protocols are designed to minimize atmospheric exposure when handling this compound reagents.
Protocol 1: Weighing and Dispensing Solid this compound under an Inert Atmosphere
This protocol outlines the procedure for accurately weighing and dispensing a solid this compound reagent in a glovebox.
-
Preparation: Ensure all necessary equipment (spatulas, weigh boats, vials, etc.) are brought into the glovebox antechamber and properly purged.[11]
-
Equilibration: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: On an analytical balance inside the glovebox, tare a clean, dry vial. Carefully transfer the desired amount of this compound to the vial using a clean spatula.
-
Sealing: Securely cap the vial. If the vial is to be removed from the glovebox, consider sealing the cap with paraffin film as an extra precaution.
-
Storage: Promptly and securely reseal the main container of the this compound reagent.
Protocol 2: Transfer of a this compound Solution via Syringe (Schlenk Line Technique)
This protocol describes how to transfer a solution of this compound from a storage flask to a reaction vessel using a Schlenk line.
-
Glassware Preparation: Ensure all glassware, including the reaction flask, storage flask (e.g., a Sure/Seal™ bottle), syringe, and needles, are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask on a Schlenk line. Evacuate the flask and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a robust inert atmosphere.[]
-
Solution Preparation: If starting from a solid, dissolve the weighed this compound in a dry, degassed solvent within a septum-sealed flask under a positive pressure of inert gas.
-
Syringe Preparation: Flush a clean, dry syringe with inert gas by drawing gas from the headspace of a flask under inert atmosphere and expelling it. Repeat this several times.
-
Liquid Transfer:
-
Puncture the septum of the this compound solution flask with the needle of the flushed syringe.
-
Introduce a positive pressure of inert gas into the flask via a gas line to facilitate liquid withdrawal.
-
Slowly draw the desired volume of solution into the syringe.
-
Withdraw a small "buffer" of inert gas into the syringe after the liquid to prevent drips and exposure of the solution to the atmosphere.
-
Quickly transfer the needle to the septum of the reaction flask and inject the solution.
-
Troubleshooting Workflow for Failed Reactions
The following diagram illustrates a decision-making process for troubleshooting reactions involving this compound where atmospheric sensitivity is a potential issue.
References
- Wikipedia. (n.d.). Urea.
- Yin, D., et al. (2015). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PubMed Central.
- Chemical Engineering World. (2020). Urea Manufacturing Process.
- Green Gubre Group. (n.d.). Best Practices for Storing and Handling Urea Fertilizers.
- Wikipedia. (n.d.). Air-free technique.
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
- The Schlenk Line Survival Guide. (n.d.). Gloveboxes.
- UreaKnowHow. (n.d.). Urea & Urea Solution - STORAGE, HANDLING AND DILUTION.
- TREA. (2024). PROCESS FOR PRODUCING UREA AND BIURET.
- M Dialysis. (2013). Material Safety Data Sheet - P000026 Urea Reagent.
- Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature. The Journal of Organic Chemistry, 83(2), 913-920.
- Chemistry For Everyone. (2024). How Do You Test For The Quality Of Urea?. YouTube.
- Cantrell, W. D., et al. (2018). Hygroscopicity and ammonia volatilization losses from nitrogen sources in coated urea. Revista Brasileira de Ciência do Solo, 42.
- Sustainability Directory. (2023). Urea Spontaneously Forms from Carbon Dioxide in Atmospheric Water Droplets.
- BSI. (n.d.). UREA TESTING METHODS.
- Al-Abadleh, H. A. (2022). Interactions of Urea Surfaces with Water as Relative Humidity Obtained from Dynamic Vapor Sorption Experiments, In Situ Single-Particle Raman Spectroscopy, and Ab Initio Calculations. ACS Earth and Space Chemistry, 6(10), 2465-2476.
- EPA. (1979). Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities.
- Chin, C. M., & Welles, H. L. (1972). Kinetics of Base-Catalyzed Hydrolysis of Urea. The Journal of Physical Chemistry, 76(15), 2113-2116.
- Francis, P. S., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400.
- Wang, Y., et al. (2014). Urea formation from carbon dioxide and ammonia at atmospheric pressure. RSC Advances, 4(77), 40854-40858.
- Wang, X. J., et al. (2020). Performance and mechanism of urea hydrolysis in partial nitritation system based on SBR. Chemosphere, 258, 127228.
- Cantarella, H., et al. (2014). HYGROSCOPICITY AND AMMONIA VOLATILIZATION LOSSES FROM NITROGEN SOURCES IN COATED UREA. Revista Brasileira de Ciência do Solo, 38(2), 578-586.
- Wang, Y., et al. (2014). Urea formation from carbon dioxide and ammonia at atmospheric pressure. ResearchGate.
- Summit Fertilizers. (2023). UREA Safety Data Sheet.
- AgroLiquid. (n.d.). SAFETY DATA SHEET UREA 46-0-0.
- Azomureş. (2024). SAFETY DATA SHEET UREA.
- ECOUREA. (2021). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths.
- Werner, E. A. (1937). Urea as a Hygroscopic Substance. Nature, 139(3513), 365.
- Cornerstone Chemical Company. (2012). Urea Solution SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.
- Akrami, M., et al. (2010). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 868-872.
- Mayr, H., et al. (2019). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 91(4), 623-633.
- Patel, A., et al. (2024). Stability of extemporaneously prepared hydroxyurea solutions. American Journal of Health-System Pharmacy.
- El-Gindy, A., et al. (2001). Analysis of hydroxyurea in capsules and aqueous solution and stability study with capillary gas chromatography and thermionic (N-P) specific detection. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 217-225.
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Technical Support Center: Addressing Off-Target Effects of Cyclopentylurea Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclopentylurea derivatives. This guide is designed to provide in-depth, practical solutions for identifying, validating, and mitigating off-target effects encountered during your experiments. The urea functionality is a cornerstone in modern medicinal chemistry, prized for its ability to form stable hydrogen bonds with protein targets; however, this same property can contribute to unintended interactions.[1] This guide provides a logical framework for troubleshooting these challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your initial investigation.
Q1: We are observing unexpected or severe phenotypes (e.g., toxicity, anti-proliferative effects) in our cellular assays after treatment with our this compound derivative. Could these be due to off-target effects?
A1: Yes, this is a classic indicator of potential off-target activity. This compound derivatives are frequently designed as kinase inhibitors, targeting the ATP-binding pocket of a specific kinase.[1][2] However, the high degree of structural similarity across the ATP-binding sites of the ~500 kinases in the human kinome makes off-target binding a common challenge.[2] An observed phenotype that is inconsistent with the known function of the primary target kinase strongly suggests that the compound is modulating one or more unintended pathways.[3]
Q2: What is the most effective first step to identify these potential off-target interactions?
A2: The most direct and comprehensive first step is to perform a broad, biochemical kinase selectivity screen.[3][4][5] This involves testing your compound's activity against a large panel of purified kinases (often >300) in an enzymatic assay.[6] This approach provides a quantitative measure of your compound's inhibitory activity (e.g., IC50 or percent inhibition) against a wide swath of the kinome, quickly highlighting the most likely off-target candidates for further validation.[4][7][8]
Q3: Our compound shows high selectivity in a biochemical kinase panel, but we still see a strong, unexpected cellular phenotype. What could explain this discrepancy?
A3: This is a common and important issue. A clean biochemical profile does not guarantee cellular selectivity. Several factors can cause this disconnect:
-
Non-Kinase Off-Targets: Your compound may be interacting with proteins other than kinases, such as bromodomains or other ATP-binding proteins, which are not included in a standard kinome panel.[9]
-
Cellular Context: In vitro assays with purified enzymes do not recapitulate the complex cellular environment.[9] Factors like compound permeability, intracellular concentration, efflux pumps, and the presence of scaffolding proteins can dramatically alter a compound's activity and selectivity profile inside a cell.
-
Indirect Effects: The compound might inhibit an upstream kinase that, while not a direct binder, leads to the paradoxical activation of a downstream pathway, producing the unexpected phenotype.[9]
-
Metabolism: The compound could be metabolized within the cell into a new chemical entity with a different target profile.
In this scenario, cell-based target engagement and proteomic approaches are the necessary next steps.
Q4: What is the difference between identifying off-targets and validating them?
A4: Identification is the process of generating a list of potential off-target candidates. This is typically achieved through broad screening methods like computational modeling, biochemical kinome profiling, or unbiased chemical proteomics.[10] Validation is the rigorous, hypothesis-driven process of confirming that a specific candidate identified in the screen is truly engaged by the compound in a relevant biological system (i.e., intact cells or in vivo) and is responsible for the observed phenotype.[11] Validation requires orthogonal, cell-based assays.
Troubleshooting Guides & Methodologies
This section provides structured approaches to common experimental problems, complete with recommended protocols.
Problem: My this compound derivative causes an unexpected cellular phenotype inconsistent with its intended target.
This workflow provides a systematic approach to de-risk your compound and understand its true mechanism of action.
Caption: Workflow for investigating unexpected cellular phenotypes.
Data Presentation: Comparing Off-Target Identification Methods
Choosing the right method depends on your specific question, resources, and stage of drug development.
| Method | Principle | Throughput | Pros | Cons |
| In Silico Modeling [12][13][14] | 2D/3D chemical similarity and protein pocket analysis to predict potential binding partners. | Very High | Fast, inexpensive, can screen entire proteome. | Predictive only; high rate of false positives/negatives; requires experimental validation. |
| Biochemical Kinome Profiling [4][6][7] | Measures compound activity against a large panel of purified kinases in an enzymatic assay. | High | Quantitative (IC50), highly sensitive, industry standard for selectivity. | Lacks cellular context; misses non-kinase targets; may not reflect in vivo potency. |
| Chemical Proteomics (e.g., AP-MS) [10][15] | Uses a modified compound (probe) to pull down binding partners from cell lysates for identification by mass spectrometry. | Medium | Unbiased; identifies novel targets in a cellular context; can be done in live cells. | Technically complex; probe synthesis can be difficult; may identify non-functional interactions. |
| Cellular Thermal Shift Assay (CETSA) [11][16] | Measures changes in protein thermal stability upon ligand binding in intact cells or lysates. | Medium-Low | Directly confirms target engagement in a cellular environment; no compound modification needed. | Lower throughput; requires specific antibodies for each target; not suitable for initial screening. |
Problem: How do I definitively prove my observed phenotype is due to an off-target and not the primary target?
The gold standard for this is a "rescue" experiment, which aims to isolate the effect of the on-target from the off-target.
Logic of a Rescue Experiment
Caption: Logic diagram for on-target vs. off-target validation.
A rescue experiment, as described in the "On-Target Validation" path, is a powerful tool.[17] If you introduce a version of your primary target that has been mutated to be resistant to your compound, and the phenotype still occurs upon treatment, it strongly implicates an off-target mechanism. Conversely, knocking out a suspected off-target should abolish the phenotype if it is indeed the driver.[17]
Experimental Protocols
Here are condensed, step-by-step methodologies for key validation experiments.
Protocol 1: Kinase Profiling Screen
Objective: To identify the kinase selectivity profile of a this compound derivative. Commercial services from companies like Reaction Biology, AssayQuant, or MtoZ Biolabs are commonly used for this.[4][7][8]
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM). Provide this to the screening service.
-
Assay Execution (Service Provider):
-
The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of >300 purified kinases.
-
Assays are run in multi-well plates. Each well contains a specific kinase, its substrate, and ATP (often at its Km concentration to ensure competitive binding detection).[17]
-
The reaction is initiated, and after a set time, the amount of phosphorylated substrate is quantified using methods like radiometric detection (³³P-ATP) or fluorescence/luminescence.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each kinase relative to a DMSO vehicle control.
-
Hits are typically defined as kinases showing >75% inhibition.
-
For key hits, a follow-up dose-response curve is generated to determine the precise IC50 value.[17]
-
Selectivity can be quantified using metrics like a selectivity score, which compares the potency against the primary target to off-targets.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of your compound to a suspected off-target kinase in intact, live cells.[11]
Principle: When a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.
Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your compound at a relevant concentration (e.g., 5x phenotypic EC50) and another set with a vehicle (DMSO) control for 1-2 hours.
-
Heating: Harvest the cells, wash, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by 3 minutes at room temperature.[16]
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 min).[16]
-
Detection: Collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western Blotting or SDS-PAGE.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
References
- Huang W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
- MtoZ Biolabs. Kinome Profiling Service. MtoZ Biolabs.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
- Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLoS One.
- Tang, D. (2023). Deep learning predicts CRISPR off-target effects.
- Huang W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
- BenchChem. A Researcher's Guide to Validating Off-Target Effects of [Compound Name]. BenchChem.
- Zhang, T., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports.
- Lu, K. Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
- Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V..
- Creative Proteomics. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Bowers, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Cell Signaling Technology. KinomeView Profiling. Cell Signaling Technology.
- BenchChem Technical Support Team. (2025). Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors. BenchChem.
- Liu, M., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology.
- seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
- Zhang, T., et al. (2022). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
- Dai, L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research.
- BenchChem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
- Bowers, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Creative Diagnostics. Off-Target Effects Analysis.
- Kumar, A., et al. (2026). Computational Strategies Reshaping Modern Drug Discovery. MDPI.
- CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News.
- Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing.
- Kim, H. S., et al. (2016).
- CD Genomics. Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics.
- Creative Biogene. CRISPR Off-Target Effects Analysis.
- Ohori, T. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry.
- Marton, M. J., et al. (1998). Drug target validation and identification of secondary drug target effects using DNA microarrays.
- Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Douros, A., et al. (2019). Sulfonylurea derivatives and cancer, friend or foe? European Journal of Pharmacology.
- Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.
- Thomson, P. J., et al. (2021). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology.
- Iovine, V., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry.
- Naeem, M., et al. (2021).
- Saokham, P., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics.
- Gstir, R., et al. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. Advanced Drug Delivery Reviews.
- Ciobanu, A. M., et al. (2025).
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Validation & Comparative
A Comparative Benchmarking of Cyclopentylurea Against Foundational Cyclic Urea Scaffolds in Drug Discovery
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with optimized pharmacological profiles is paramount. Cyclic ureas, a versatile class of heterocyclic compounds, have long been a cornerstone of drug discovery, yielding a diverse array of therapeutic agents. This guide provides a comprehensive comparative analysis of Cyclopentylurea, a simple yet intriguing cyclic urea, against three foundational classes of cyclic ureas: barbiturates, hydantoins, and dihydropyrimidines. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these scaffolds in their research endeavors.
Introduction: The Enduring Significance of Cyclic Ureas in Therapeutics
Cyclic ureas are characterized by a urea moiety integrated into a heterocyclic ring system. This structural motif imparts a unique combination of hydrogen bonding capabilities, conformational rigidity, and metabolic stability, making it a privileged scaffold in drug design. Historically, modifications of the cyclic urea core have led to the development of blockbuster drugs with a wide range of biological activities. This guide will focus on a comparative evaluation of four key cyclic urea archetypes:
-
This compound: A five-membered cyclic urea, representing a fundamental and relatively underexplored scaffold.
-
Barbiturates: Six-membered cyclic ureas, classically known for their potent central nervous system (CNS) depressant effects.
-
Hydantoins: Five-membered cyclic ureas, renowned for their anticonvulsant properties.
-
Dihydropyrimidines: Six-membered cyclic ureas, which have gained prominence as calcium channel blockers and for a variety of other pharmacological activities.
This comparative study will delve into their synthesis, physicochemical properties, and biological activities, providing a rational basis for their selection and derivatization in drug discovery programs.
Synthesis of Cyclic Urea Scaffolds: A Comparative Overview
The synthetic accessibility of a scaffold is a critical consideration in drug development. The synthetic routes to these four classes of cyclic ureas vary in their complexity and versatility.
Synthesis of this compound
N-Cyclopentylurea is a relatively simple cyclic urea. One common synthetic approach involves the reaction of a diamine with a carbonyl source. For instance, the reaction of 1,2-diaminocyclopentane with phosgene or a phosgene equivalent would yield the corresponding cyclic urea. Another accessible method is the reaction of cyclopentylamine with phenyl N-(2-chloro-4-pyridinyl)carbamate, which upon heating, yields N-(2-chloro-4-pyridinyl)-N'-cyclopentylurea[1]. More direct and greener methods are also being explored, such as the synthesis from CO2 and diamines using a cerium oxide catalyst[2].
Synthesis of Barbiturates
The classical synthesis of barbiturates, such as the anticonvulsant phenobarbital, involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide[3]. This method allows for the introduction of diverse substituents at the 5-position of the barbituric acid ring, enabling the modulation of their pharmacological properties[4][5].
Synthesis of Hydantoins
Hydantoins, exemplified by the anti-epileptic drug phenytoin, are commonly synthesized via the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with ammonium carbonate and an alkali cyanide[6]. The Urech hydantoin synthesis, which utilizes an amino acid as a starting material, is another important route[7]. These methods provide access to a wide range of substituted hydantoins.
Synthesis of Dihydropyrimidines
The Biginelli reaction is the hallmark synthesis for dihydropyrimidines. This acid-catalyzed, one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea offers a straightforward and efficient route to a diverse library of dihydropyrimidine derivatives[2][8][9][10][11]. The reaction conditions can be varied to accommodate a wide range of substituents on all three components.
Comparative Physicochemical Properties
The physicochemical properties of a drug molecule, such as its solubility, lipophilicity, and acidity/basicity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of these properties for our selected cyclic ureas provides insights into their potential as drug candidates.
| Property | This compound (Predicted) | Phenobarbital (Barbiturate) | Phenytoin (Hydantoin) | Dihydropyrimidine (Representative) |
| Molecular Weight ( g/mol ) | 128.17 | 232.24[12] | 252.27[6] | Varies (e.g., Nifedipine: 346.3) |
| Water Solubility | Data not readily available | 1.11 mg/mL (at 25°C) | 0.032 g/L (at 22°C)[6] | Generally low, structure-dependent |
| logP | Data not readily available | 1.47[12] | 2.47[6] | Varies (e.g., Nifedipine: 2.5) |
| pKa | Data not readily available | 7.3, 11.8[13] | 8.33[6] | Varies |
Data Interpretation:
-
Molecular Weight: this compound has a significantly lower molecular weight compared to the other established cyclic urea drugs, which can be advantageous for oral bioavailability according to Lipinski's Rule of Five.
-
Solubility: Phenobarbital exhibits moderate water solubility, while phenytoin is poorly soluble[6][14][15]. The solubility of dihydropyrimidines is highly dependent on their substitution pattern. The lack of experimental solubility data for this compound highlights a key area for future investigation.
-
Lipophilicity (logP): Phenobarbital and phenytoin have logP values that are generally favorable for CNS penetration[6][12]. The logP of dihydropyrimidines can be tuned over a wide range. The lipophilicity of this compound needs to be experimentally determined to assess its potential for crossing biological membranes.
Comparative Biological Activities and Mechanisms of Action
The diverse biological activities of cyclic ureas stem from their ability to interact with a variety of biological targets.
This compound and Urea Derivatives
While specific biological activity data for this compound is limited, the broader class of urea derivatives has been extensively explored in drug discovery. Urea-containing compounds have demonstrated a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects[4][17][18]. The urea moiety is a key pharmacophore in many approved drugs, often involved in critical hydrogen bonding interactions with target proteins[17]. For example, some urea derivatives have shown potent cytotoxicity against various cancer cell lines in vitro[19][20].
Barbiturates: CNS Depressants
Barbiturates, such as phenobarbital, exert their primary effects as positive allosteric modulators of the GABAA receptor in the central nervous system. By enhancing the inhibitory effects of the neurotransmitter GABA, they produce sedative, hypnotic, and anticonvulsant effects. However, their use has been largely superseded by benzodiazepines due to a narrow therapeutic index and high potential for abuse and dependence.
Hydantoins: Anticonvulsants
Hydantoins, with phenytoin being the archetypal example, are primarily used as anticonvulsant agents. Their mechanism of action involves the blockade of voltage-gated sodium channels in neurons. By stabilizing the inactivated state of these channels, they limit the repetitive firing of action potentials that underlies seizure activity.
Dihydropyrimidines: Calcium Channel Blockers and More
Dihydropyrimidines, such as nifedipine, are well-established L-type calcium channel blockers. By inhibiting the influx of calcium into vascular smooth muscle cells, they induce vasodilation and are widely used in the treatment of hypertension and angina[7][21][22][23][24]. Beyond their cardiovascular effects, dihydropyrimidine derivatives have been investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2].
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of these cyclic ureas, standardized in vitro assays are essential. The following section outlines key experimental protocols.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of the different cyclic urea classes.
Caption: Generalized synthetic workflows for the four classes of cyclic ureas.
Physicochemical Property Determination
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of the test compound to a known volume of distilled water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol: Determination of logP (Shake-Flask Method)
-
Prepare a solution of the test compound in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4).
-
Add an equal volume of n-octanol to the aqueous solution in a sealed vial.
-
Agitate the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to separate the aqueous and octanol phases.
-
Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate logP as the base-10 logarithm of P.
Protocol: Determination of pKa (Potentiometric Titration)
-
Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid or base (e.g., HCl or NaOH).
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
In Vitro Biological Activity Assays
Protocol: Cytotoxicity Assessment (MTT Assay)
-
Seed cancer or normal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader[17][25][26].
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Ion Channel Modulation (Patch-Clamp Electrophysiology)
-
Culture cells expressing the ion channel of interest (e.g., voltage-gated sodium channels or L-type calcium channels).
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.
-
Apply voltage protocols to elicit channel activity and record the resulting currents in the absence and presence of the test compound[20][27][28][29].
-
Analyze the data to determine the effect of the compound on channel gating, conductance, and pharmacology.
Protocol: Enzyme Inhibition Assay
-
Prepare a reaction mixture containing the target enzyme, a suitable buffer, and any necessary cofactors.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry)[18][19][30][31][32].
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
This comparative guide highlights the distinct synthetic strategies, physicochemical properties, and biological activities of this compound and three major classes of cyclic ureas. While barbiturates and hydantoins have a well-defined, albeit narrower, therapeutic window, dihydropyrimidines have emerged as a highly versatile scaffold with a broad range of applications.
This compound, as a fundamental five-membered cyclic urea, represents an underexplored area with significant potential. Its low molecular weight and synthetic tractability make it an attractive starting point for the design of novel drug candidates. The key knowledge gaps, particularly the lack of comprehensive experimental data on its physicochemical properties and biological activities, present clear opportunities for future research.
By applying the standardized experimental protocols outlined in this guide, researchers can systematically evaluate this compound and its derivatives against established cyclic urea scaffolds. Such a data-driven approach will be instrumental in elucidating the structure-activity relationships of this promising scaffold and unlocking its full therapeutic potential. The continued exploration of both novel and foundational cyclic ureas will undoubtedly enrich the arsenal of medicinal chemists and contribute to the development of the next generation of innovative medicines.
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A Researcher's Guide to Validating the Mechanism of Action of Cyclopentylurea as a Soluble Epoxide Hydrolase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of Cyclopentylurea and similar compounds targeting the soluble epoxide hydrolase (sEH) enzyme. We move beyond simple protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to MoA confirmation.
Introduction: The Therapeutic Promise of sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively dampens these protective pathways.[1][3] Consequently, inhibiting sEH has emerged as a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and neuropathic pain.[4][5]
This compound (CPU) belongs to a class of urea-based compounds identified as potent inhibitors of sEH.[1][6] However, before advancing such a compound in the drug development pipeline, it is imperative to validate its MoA with meticulous scientific rigor. This guide compares and details the essential experimental strategies to confirm that this compound's therapeutic effects are indeed mediated through the direct and selective inhibition of soluble epoxide hydrolase.
The sEH Signaling Pathway: The Central Target
To validate the MoA of this compound, one must first understand the biochemical pathway it targets. Arachidonic acid, a key fatty acid, is metabolized by cytochrome P450 (CYP450) epoxygenases to form EETs.[2][3] These EETs exert beneficial effects, but are rapidly degraded by sEH into DHETs, terminating their signal.[1][2] An effective sEH inhibitor like this compound blocks this degradation, thereby increasing the bioavailability of protective EETs.
Caption: The sEH signaling pathway and the inhibitory action of this compound.
A Multi-Tiered Strategy for MoA Validation
A robust validation strategy does not rely on a single experiment. It requires a multi-tiered approach, building a cohesive body of evidence from the biochemical level to the cellular and physiological level.
Caption: A logical workflow for validating the mechanism of action.
Tier 1: Biochemical Validation — Does this compound Directly Inhibit sEH?
The foundational step is to demonstrate a direct interaction between the compound and the purified target enzyme. This is most commonly achieved using an in vitro enzymatic assay to determine the compound's potency, expressed as the half-maximal inhibitory concentration (IC50).
Comparison of Primary Assay Methodologies
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based | A non-fluorescent sEH substrate is hydrolyzed to a highly fluorescent product. Inhibition is measured by a decrease in the fluorescence signal.[7][8] | High-throughput, sensitive, cost-effective, readily available in kit format.[3] | Prone to interference from fluorescent compounds or quenchers.[3] |
| Radiometric | A radiolabeled epoxide substrate is hydrolyzed. The substrate and diol product are separated by solvent extraction, and radioactivity is measured.[9] | Highly sensitive and considered a gold standard; less prone to compound interference. | Requires handling of radioactive materials, lower throughput, more labor-intensive. |
| Mass Spectrometry | Directly measures the formation of the diol product (e.g., DHETs) from the native substrate (e.g., EETs) using LC-MS/MS.[9] | Highly specific, uses native substrates, provides absolute quantification. | Lower throughput, requires specialized equipment and expertise. |
For initial validation and comparison, the fluorescence-based assay offers the best balance of throughput, sensitivity, and accessibility.
Protocol: High-Throughput Fluorescence-Based sEH Inhibition Assay
This protocol is adapted from established methods for determining sEH inhibitor potency.[8][10]
Objective: To determine the IC50 value of this compound against purified human recombinant sEH.
Materials:
-
Purified human recombinant sEH
-
Assay Buffer: 25 mM BisTris-HCl (pH 7.0) containing 0.1 mg/mL BSA.[8]
-
sEH fluorescent substrate: e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[8]
-
This compound (and other comparators) dissolved in DMSO.
-
Positive Control Inhibitor: e.g., AUDA.[7]
-
Black 96- or 384-well microplates.
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm).[10]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is from 10 mM to 100 pM.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of the microplate.
-
Include "100% activity" control wells with 1 µL of DMSO.
-
Include "0% activity" (background) wells with 1 µL of a known potent sEH inhibitor (e.g., AUDA at >100x its IC50).
-
-
Enzyme Addition: Dilute the recombinant sEH in cold Assay Buffer to the desired concentration (e.g., 3 nM).[8] Add 100 µL of the diluted enzyme to each well except for "no enzyme" background controls.
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Prepare the PHOME substrate solution in Assay Buffer (e.g., 50 µM final concentration).[8] Add 100 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in the reader pre-set to 30°C. Measure the fluorescence every 30-60 seconds for 15-30 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the data: % Inhibition = 100 * [1 - (RateCompound - Rate0%) / (Rate100% - Rate0%)].
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Validation — Proving Target Engagement in a Biological System
Demonstrating direct enzyme inhibition is necessary but not sufficient. It is crucial to confirm that this compound engages its target, sEH, within a cellular environment and produces the expected downstream biological effect.
Method 1: Target Engagement via Metabolite Profiling
The most direct way to confirm sEH inhibition in cells or tissues is to measure the levels of its substrates and products. Effective inhibition by this compound should lead to a significant increase in the EETs/DHETs ratio.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its sensitivity and specificity.[11][12]
Protocol: LC-MS/MS Analysis of EETs and DHETs in Cell Lysates
Objective: To quantify the change in the EET/DHET ratio in a relevant cell line (e.g., human endothelial cells, HepG2 liver cells) following treatment with this compound.
Procedure:
-
Cell Culture & Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Sample Collection: Wash cells with cold PBS, then lyse and scrape cells into a solvent like methanol containing internal standards (deuterium-labeled EETs and DHETs are required for accurate quantification).[12][13]
-
Lipid Extraction: Perform a lipid extraction using a method like the Bligh and Dyer technique to isolate the eicosanoids.[11]
-
Solid-Phase Extraction (SPE): Further purify the samples using an SPE column to remove interfering substances.[12]
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column coupled to a triple-quadrupole mass spectrometer.[12]
-
Use a gradient elution to separate the different EET and DHET regioisomers.
-
Monitor the specific parent-to-daughter ion transitions for each analyte and internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate calibration curves for each analyte using standards.
-
Calculate the concentration of each EET and DHET in the samples.
-
Calculate the ratio of total EETs to total DHETs for each treatment condition. A dose-dependent increase in this ratio validates cellular target engagement.
-
Method 2: Cellular Phenotypic Assays
Beyond target engagement, one must show that sEH inhibition leads to a functional outcome. Since sEH inhibition is anti-inflammatory, a relevant assay would measure the suppression of an inflammatory response.[1][14]
Example Workflow: Inhibition of Inflammatory Cytokine Release
-
Select Cell Line: Use a cell line that mounts an inflammatory response, such as macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).
-
Pre-treatment: Incubate cells with this compound or a comparator drug for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS).
-
Incubation: Culture the cells for 6-24 hours.
-
Quantify Cytokines: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant using an ELISA kit.
-
Expected Outcome: Effective sEH inhibition by this compound should result in a dose-dependent decrease in TNF-α release compared to the LPS-only control.
Tier 3: Specificity — Is this compound a Selective sEH Inhibitor?
A critical aspect of MoA validation is demonstrating that the compound's effects are not due to interactions with other proteins ("off-targets").[15] Off-target activity can lead to unexpected side effects or confound the interpretation of phenotypic data.
Strategies for Selectivity Profiling
-
Broad Kinase Profiling: Since many signaling pathways are regulated by kinases, screening the compound against a large panel of recombinant kinases (e.g., 250-400 kinases) is a standard industry practice. This helps rule out potent inhibition of major signaling kinases.[16]
-
Hydrolase Panel Screening: Test this compound against other related hydrolases, particularly microsomal epoxide hydrolase (mEH), to ensure selectivity within the same enzyme class.[17]
-
Receptor Screening: Evaluate the compound against a panel of common G-protein coupled receptors (GPCRs) and ion channels to identify potential neurological or cardiovascular off-target effects.[18]
The data from these screens should be compiled to build a selectivity profile.
Data Summary: Selectivity Profile of an Ideal sEH Inhibitor
| Target | This compound Activity (IC50 / % Inhibition @ 10 µM) | Rationale for Testing |
| Soluble Epoxide Hydrolase (sEH) | < 50 nM | Primary Target |
| Microsomal Epoxide Hydrolase (mEH) | > 10,000 nM | Key related hydrolase involved in xenobiotic metabolism.[17] |
| Fatty Acid Amide Hydrolase (FAAH) | > 10,000 nM | Another hydrolase in lipid signaling; dual inhibitors exist.[1] |
| Cyclooxygenase-2 (COX-2) | > 10,000 nM | Key enzyme in the inflammatory arachidonic acid cascade.[1] |
| Kinase Panel (e.g., SRC, LCK) | < 20% Inhibition @ 10 µM | Broadly rules out major off-target signaling modulation.[3][16] |
| hERG Channel | > 10,000 nM | Critical for assessing risk of cardiac arrhythmia. |
Comparative Analysis: this compound vs. Alternative sEH Inhibitors
To position this compound within the landscape of existing tools and potential therapeutics, its performance must be benchmarked against other well-characterized sEH inhibitors.
| Parameter | This compound (CPU)[1] | trans-AUCB[1] | TPPU[4] |
| Structure Class | Urea | Urea | Urea |
| Human sEH IC50 | ~10-40 nM | ~1-5 nM | ~1-3 nM |
| Aqueous Solubility | Moderate | Low | Moderate-to-High |
| Metabolic Stability | Moderate; susceptible to oxidation.[1] | Moderate; more stable than early analogs.[1] | Optimized for improved stability.[19] |
| In Vivo Efficacy Model | Effective in pain and inflammation models.[20] | Effective in pain, hypertension, and heart failure models.[4][20] | Effective in pain, renal disease, and cardiovascular models.[4][19] |
| Known Off-Targets | Primarily selective for sEH. | Highly selective for sEH. | Highly selective for sEH. |
This comparison highlights that while compounds like trans-AUCB and TPPU may offer higher potency, this compound remains a valuable tool compound. Its validation serves as a blueprint for characterizing any novel sEH inhibitor. The choice of inhibitor may depend on the specific experimental context, balancing potency, solubility, and pharmacokinetic properties.[20]
Conclusion
Validating the mechanism of action of a compound like this compound is a systematic process that builds a pyramid of evidence. It begins with confirming direct, potent inhibition of the purified sEH enzyme. This is followed by demonstrating target engagement within a living cell, typically by tracking the substrate-to-product ratio (EETs/DHETs). Finally, the compound's specificity must be established by ruling out significant off-target activities. By following this multi-tiered, comparative approach, researchers can confidently assert that the biological effects of this compound are mediated through the selective inhibition of soluble epoxide hydrolase, paving the way for its use as a reliable research tool and a potential therapeutic lead.
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A Comparative Guide for Medicinal Chemists: Cyclopentylurea versus Thiourea Derivatives in Drug Design
In the landscape of medicinal chemistry, the urea and thiourea moieties stand as "privileged structures," foundational scaffolds that appear in a vast array of therapeutic agents.[1][2] Their utility stems from their ability to form robust, directional hydrogen bonds, mimicking peptide backbones and enabling potent interactions with biological targets. This guide provides an in-depth comparison of two specific classes within this family: cyclopentylurea and thiourea derivatives.
The core distinction lies in a single atom—oxygen in urea (a carbonyl group, C=O) versus sulfur in thiourea (a thiocarbonyl, C=S).[3][4] This seemingly minor substitution profoundly alters the scaffold's physicochemical properties, including electronics, lipophilicity, and metabolic stability, which in turn dictates its pharmacological profile.[1][5] We will explore these differences through the lens of kinase inhibition, a therapeutic area where these motifs have been extensively and successfully applied, to provide researchers and drug development professionals with a clear, data-driven framework for scaffold selection.
Core Physicochemical and Structural Differences
The decision to employ a urea or thiourea scaffold is a critical early step in lead optimization. The choice hinges on the distinct properties imparted by the oxygen versus sulfur atom, which directly influence how a drug candidate behaves both at the target site and within a biological system.
| Property | This compound (C=O) | Thiourea (C=S) | Rationale & Implication in Drug Design |
| Hydrogen Bonding | Strong H-bond acceptor (Oxygen) | Weaker H-bond acceptor (Sulfur) | The potent H-bond accepting capacity of urea's oxygen is crucial for anchoring to many protein targets. The weaker acceptance by thiourea's sulfur may alter binding geometry or reduce affinity, though this can sometimes be exploited for selectivity. |
| Lipophilicity | More polar, less lipophilic | Less polar, more lipophilic | The increased lipophilicity of thiourea derivatives can enhance membrane permeability and cell penetration. However, it may also increase off-target binding and reduce aqueous solubility. |
| Chemical Stability | Generally stable | Susceptible to oxidation/desulfurization | The thiocarbonyl group can be metabolically less stable than the carbonyl, potentially leading to faster clearance or the formation of reactive metabolites. This is a key consideration for toxicity and pharmacokinetic profiling. |
| Acidity of N-H | Less acidic | More acidic | The electron-withdrawing nature of the thiocarbonyl makes the adjacent N-H protons more acidic. This can influence ionization state and the strength of hydrogen bonds where the N-H acts as a donor. |
| Dipole Moment | Larger dipole moment | Smaller dipole moment | Differences in polarity can affect solubility, crystal packing, and interactions within a binding pocket. |
Case Study: this compound and Thiourea Scaffolds as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6] Many successful kinase inhibitors utilize urea or thiourea functionalities to achieve high potency and selectivity. These scaffolds are particularly prevalent in Type II kinase inhibitors , which bind to the inactive "DFG-out" conformation of the kinase, accessing a deep hydrophobic pocket not available in the active state.
Mechanism of Action: Type II Kinase Inhibition
The urea or thiourea motif is instrumental in this binding mode. It typically forms a bidentate hydrogen bond with the side chain of a conserved aspartate residue in the DFG motif and a backbone amide hydrogen in the hinge region, effectively locking the kinase in its inactive state.
Caption: Binding mode of a Type II kinase inhibitor.
Structure-Activity Relationship (SAR) Comparison
The choice between a urea and a thiourea linker can dramatically impact inhibitory potency, often in a target-dependent manner.
-
Favorable for Urea: In the development of certain EGFR inhibitors, urea linkers were found to be more favorable for inhibitory activity compared to their thiourea counterparts.[7] This suggests the stronger hydrogen bond accepting capability of the urea oxygen was critical for optimal binding to EGFR.
-
Favorable for Thiourea: Conversely, in studies targeting mutant K-Ras driven cancers, a diarylthiourea compound was profoundly more effective (IC50 = 0.2 µM) than its corresponding urea analog (IC50 = 22.8 µM).[8] This highlights a scenario where the collective properties of the thiourea—perhaps its increased lipophilicity and altered electronics—led to a massive gain in potency.
-
The Cyclopentyl Group: The cyclopentyl moiety, as seen in many kinase inhibitors, typically serves to occupy a hydrophobic pocket, contributing to binding affinity through van der Waals interactions.[9][10] Its non-planar, saturated nature provides a different conformational profile compared to a flat aryl ring, which can be tuned to optimize fit and selectivity.
Target Signaling Pathway: EGFR
To contextualize the inhibitor's role, consider the Epidermal Growth Factor Receptor (EGFR) pathway, a critical driver in many cancers. An inhibitor targeting EGFR kinase activity blocks the entire downstream signaling cascade responsible for cell proliferation and survival.
Caption: Inhibition of the EGFR signaling cascade.
Experimental Evaluation Framework
Objective comparison requires robust experimental data. Below are standardized protocols for assessing the biochemical potency and cellular efficacy of novel compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures a compound's ability to inhibit its purified kinase target.
Causality Behind Choices:
-
Assay Principle: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases.[6] It quantifies kinase activity by measuring the amount of ADP produced, providing a direct readout of enzyme turnover.
-
ATP Concentration: The assay is typically run at or near the Kₘ value of ATP for the specific kinase. This ensures sensitivity to ATP-competitive inhibitors. Running the assay at very high ATP concentrations can help confirm an ATP-competitive mechanism; a potent inhibitor's IC50 will shift significantly higher.[11]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock. Include a DMSO-only control.[6]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control.
-
Enzyme Addition: Add 2.5 µL of the purified target kinase in appropriate kinase assay buffer.
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a mixture containing the kinase's specific peptide substrate and ATP to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Protocol 2: Cell Viability Assay (Luminescence-Based)
This assay determines the effect of a compound on the viability of cancer cells, providing an integrated measure of cell permeability, target engagement, and potential cytotoxicity.[12][13]
Causality Behind Choices:
-
Assay Principle: The CellTiter-Glo® assay is a robust method that quantifies cell viability by measuring intracellular ATP levels.[14] Since ATP is a hallmark of metabolically active, viable cells, a decrease in ATP correlates with cell death or metabolic compromise.
-
Rationale: Moving from a biochemical to a cell-based assay is a critical step to validate a compound's therapeutic potential.[15] A compound may be a potent enzyme inhibitor but have poor cell permeability or be rapidly ejected by efflux pumps, resulting in low cellular activity. This assay provides this crucial information.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116) in a 96-well, clear-bottom white plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to DMSO-treated controls and plot cell viability against the logarithm of compound concentration to determine the GI50/IC50 value.
Comparative Performance Data
The following table presents hypothetical but representative data for a comparative analysis between a this compound and a thiourea derivative targeting the same kinase.
| Compound ID | Scaffold | Target Kinase | Biochemical IC50 (nM) | HCT-116 Cell IC50 (nM) | Selectivity vs. Kinase Z (Fold) |
| CP-Urea-01 | This compound | EGFR | 15 | 250 | 50x |
| CP-Thio-01 | Thiourea | EGFR | 5 | 80 | 150x |
Analysis of Data: In this example, the thiourea derivative (CP-Thio-01 ) demonstrates superior performance. It is 3-fold more potent in the biochemical assay and, critically, shows a much smaller drop-off in the cellular assay, indicating better cell penetration or lower susceptibility to efflux. Furthermore, its selectivity against an off-target kinase is significantly better, suggesting a more favorable therapeutic window.
Conclusion
The choice between a this compound and a thiourea scaffold is not trivial and must be guided by empirical data. While structurally similar, their distinct physicochemical profiles can lead to vastly different pharmacological outcomes.
-
This compound derivatives are often a reliable starting point, leveraging the strong, well-characterized hydrogen bonding of the urea carbonyl.
-
Thiourea derivatives offer a potent alternative, frequently providing enhanced lipophilicity and unique electronic properties that can unlock superior potency and selectivity, as demonstrated in multiple studies.[8][16] However, this often comes with a need for closer scrutiny of metabolic stability and potential toxicities associated with the sulfur atom.
Ultimately, a head-to-head comparison, utilizing robust biochemical and cellular assays as outlined in this guide, is the most effective strategy. By understanding the fundamental trade-offs and systematically evaluating both scaffolds, drug discovery teams can make more informed decisions to accelerate the development of novel and effective therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Cyclopentylurea Analogs as Soluble Epoxide Hydrolase Inhibitors
This guide provides an in-depth comparison of cyclopentylurea analogs, a prominent class of compounds investigated for their potent inhibition of soluble epoxide hydrolase (sEH). Inhibition of sEH is a compelling therapeutic strategy for managing conditions like hypertension, inflammation, and neuropathic pain.[1][2][3] This is because sEH metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active diols; inhibiting the enzyme increases EET levels, thereby promoting anti-inflammatory and vasodilatory effects.[2][4][5][6]
Here, we dissect the nuanced structure-activity relationships (SAR) that govern the potency and pharmacokinetic properties of these analogs. By understanding the causal relationships between specific structural modifications and biological activity, researchers can more effectively design next-generation inhibitors with enhanced therapeutic profiles.
The Core Pharmacophore and Strategic Modifications
The this compound scaffold serves as a foundational structure for a multitude of potent sEH inhibitors. The central urea moiety is a key pharmacophore, forming critical hydrogen bond interactions within the sEH active site.[3] SAR studies have systematically explored modifications at three primary positions to optimize potency, selectivity, and drug-like properties.
A general workflow for such SAR studies involves an iterative process of design, synthesis, and biological evaluation to refine the chemical structure for optimal performance.
Caption: Iterative workflow for SAR-guided drug discovery.
Comparative SAR Analysis of this compound Analogs
The potency of this compound analogs is exquisitely sensitive to the nature of the substituents flanking the central urea core. Early research identified that bulky, hydrophobic groups are generally preferred.[7] However, a delicate balance must be struck, as excessive lipophilicity can lead to poor solubility and metabolic instability.[2][8]
Modifications on the Cyclopentyl Side (R1):
The cyclopentyl group itself is a privileged scaffold, but its substitution or replacement offers a key avenue for optimization. While initial inhibitors often featured adamantyl groups, these were found to be metabolically labile.[2] Replacing the adamantyl group with aryl moieties has yielded highly potent inhibitors with improved pharmacokinetic profiles.[2] Further exploration has shown that modifications to the R1 group, such as introducing small alkyl groups, can significantly enhance potency.[1]
Modifications on the Terminal Side (R2):
The R2 position presents a vast chemical space for exploration and has a profound impact on inhibitor potency.
-
Aromatic and Halogenated Groups: The introduction of a terminal phenyl ring is a common strategy. Halogenation of this ring, particularly with trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, often leads to a dramatic increase in potency.[1][2] This is attributed to a combination of factors, including enhanced binding interactions within the active site and blocking sites of metabolic oxidation.[2]
-
Polar Functional Groups: While hydrophobicity is important, the strategic introduction of polar groups can improve aqueous solubility and pharmacokinetic properties without sacrificing potency.[3] These secondary pharmacophores should be positioned at a sufficient distance (at least five atoms) from the primary urea pharmacophore to avoid disrupting key binding interactions.[3]
The following table summarizes the SAR for a representative set of this compound analogs, illustrating the impact of these modifications.
| Compound ID | R1 Group (Cyclopentyl Side) | R2 Group (Terminal Side) | Human sEH IC50 (nM) | Key Insight | Reference |
| TPPU | Cyclopentyl | 4-(Trifluoromethoxy)phenyl | ~20 | Benchmark inhibitor with good potency. | [9] |
| Analog 1 | Cyclopentyl | Isopropyl | >1000 | Demonstrates the need for a larger, more complex R2 group. | [1] |
| Analog 2 | Cyclopentyl | Cyclopropyl | 3.9 | Small cycloalkyl group at R2 slightly improves potency over larger groups and increases solubility. | [1] |
| Analog 3 | Methyl-α-Cyclopentyl | Isopropyl | 4.8 | Addition of a methyl group on the α-carbon of the amide side chain significantly boosts potency. | [1] |
| Analog 4 | Cyclopentyl | 4-Chlorophenyl | 15.6 | Halogen substitution on the phenyl ring is favorable for potency. | [2] |
| Analog 5 | Cyclopentyl | 4-(Trifluoromethyl)phenyl | 3.7 | Trifluoromethyl group provides a substantial potency enhancement. | [1] |
Data is synthesized from multiple sources for illustrative comparison.
The Biological Context: sEH Inhibition Pathway
Inhibiting sEH prevents the degradation of EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[4] Elevated EET levels lead to beneficial downstream effects, including vasodilation and reduced inflammation, which are mediated through various signaling pathways.[4][5]
Caption: Mechanism of action for sEH inhibitors.
Experimental Protocols for SAR Evaluation
To ensure the integrity and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are validated methodologies for key assays.
Protocol 1: In Vitro sEH Enzymatic Inhibition Assay
This protocol describes a common fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human sEH.
Rationale: This primary screen provides a direct measure of a compound's potency against the purified target enzyme, forming the basis of the SAR table. The use of a fluorogenic substrate allows for a high-throughput and sensitive readout.
Materials:
-
Recombinant human sEH enzyme (Cayman Chemical or similar)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH Substrate: PHOME (α-cyano(6-methoxy-2-naphthalenyl)methyl ester)
-
Test Compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1X sEH Assay Buffer by diluting a 10X stock with pure water.[10]
-
Compound Dilution: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in sEH Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Assay Plate Setup:
-
Add 130 µL of sEH Assay Buffer to each well.
-
Add 10 µL of the diluted test compound to the appropriate wells.
-
Include "vehicle control" wells (containing DMSO but no inhibitor) and "background" wells (containing buffer and substrate, but no enzyme).[10]
-
-
Enzyme Addition: Dilute the recombinant sEH enzyme in sEH Assay Buffer to the desired concentration. Add 10 µL of the diluted enzyme to all wells except the background wells. Mix gently by pipetting.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the sEH substrate solution by diluting the PHOME stock in the assay buffer. Initiate the reaction by adding 50 µL of the diluted substrate to all wells.[10]
-
Fluorescence Measurement:
-
Kinetic Mode: Read fluorescence every minute for 30 minutes.
-
Endpoint Mode: Incubate the plate for 30 minutes at room temperature, then read the final fluorescence.[10]
-
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Target Engagement
This protocol outlines a method to assess an inhibitor's ability to block sEH activity in a cellular context, for example, by measuring the conversion of 14,15-EET to 14,15-DHET in whole blood or a relevant cell line.[5]
Rationale: Moving from a purified enzyme to a cellular system is a critical step to validate that the compound can cross cell membranes and engage its target in a more complex biological environment. This provides a more physiologically relevant measure of potency.
Materials:
-
Human whole blood or a suitable cell line (e.g., H9c2 cardiac cells)
-
Test compounds
-
14,15-EET (substrate)
-
LC-MS/MS system for analysis
-
Internal standards (e.g., d11-14,15-DHET)
Procedure:
-
Cell/Blood Treatment: Pre-incubate aliquots of whole blood or cultured cells with various concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Substrate Addition: Spike the samples with 14,15-EET to initiate the enzymatic conversion.
-
Incubation: Incubate the samples for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Quenching & Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Precipitate proteins by centrifugation.
-
Sample Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the levels of the product, 14,15-DHET.
-
Data Analysis: Determine the concentration-dependent inhibition of 14,15-DHET formation.[5] Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
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A Researcher's Guide to Benchmarking Novel Inhibitors: The Case of Cyclopentylurea Against Known Soluble Epoxide Hydrolase (sEH) Inhibitors
Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the arachidonic acid cascade.[1][2] It functions to metabolize anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DiHETrEs).[1][3][4][5] By inhibiting sEH, the endogenous levels of beneficial EETs can be stabilized and increased, offering a promising therapeutic strategy for a range of pathologies including hypertension, neuroinflammation, and cardiovascular disease.[1][6][7][8] The development of potent and selective sEH inhibitors (sEHIs) is therefore an area of intense research.[8]
This guide presents a comprehensive framework for benchmarking a novel putative sEH inhibitor, Cyclopentylurea. We will compare its performance against two well-established, potent inhibitors: TPPU and AUDA . Our objective is to provide researchers with a detailed, logic-driven approach to inhibitor characterization, from initial biochemical validation to cellular target engagement and selectivity profiling.
The Compounds Under Investigation
-
This compound (CPU): A novel small molecule with a urea pharmacophore, hypothesized to target the active site of sEH. Its potency, selectivity, and cellular activity are the primary subjects of this investigation.
-
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea): A highly potent, second-generation sEHI known for its low nanomolar IC50 values against human sEH, excellent oral bioavailability, and ability to penetrate the central nervous system.[9][10][11][12] Its established profile makes it a high-bar comparator for potency.
-
AUDA (12-[[(tricyclo[3.3.1.13,7]dec-1-ylamino)carbonyl]amino]-dodecanoic acid): A potent urea-based inhibitor featuring a bulky adamantane group.[5][13][14][15] It is well-characterized for its anti-inflammatory and antihypertensive effects and serves as an excellent structural and mechanistic counterpoint to TPPU.[13][15]
Part 1: Biochemical Potency Assessment via Enzymatic Assay
Expertise & Rationale
The first critical step in characterizing any new inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This establishes its intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50). A fluorescence-based kinetic assay is the industry standard for sEH for its high sensitivity, throughput, and direct measurement of enzymatic activity.[3][4] We utilize a substrate that becomes fluorescent only after being hydrolyzed by sEH. The reduction in the rate of fluorescence generation in the presence of an inhibitor is directly proportional to its potency.
Experimental Protocol: sEH Inhibitor Screening Assay
This protocol is adapted for a 96-well plate format for efficient comparison of multiple inhibitors and concentrations.
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA). The BSA is critical for stabilizing the enzyme and preventing non-specific binding of compounds to the assay plates.
-
Recombinant Human sEH: Dilute purified recombinant human sEH (hsEH) to a final working concentration of 0.5 nM in Assay Buffer. This concentration should be empirically determined to yield a robust linear reaction rate for at least 30 minutes.
-
Substrate Solution: Prepare a 100 µM solution of a suitable fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) in Assay Buffer.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, TPPU, and AUDA in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution series (e.g., 11-point, 1:3 dilution) for each inhibitor in DMSO, starting from the 10 mM stock. This will be used to generate dose-response curves.
-
-
Assay Procedure:
-
Add 2 µL of each inhibitor dilution (or DMSO for vehicle control) to the wells of a black, flat-bottom 96-well plate.
-
Add 158 µL of Assay Buffer to each well.
-
Initiate the reaction by adding 20 µL of the 0.5 nM hsEH enzyme solution to each well.
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitors to bind to the enzyme before introducing the substrate.
-
Add 20 µL of the 100 µM substrate solution to each well to start the enzymatic reaction. The final volume is 200 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.
-
Measure the fluorescence intensity (e.g., Excitation: 330 nm, Emission: 465 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value for each compound.
-
Workflow Visualization
Caption: Workflow for the sEH enzymatic potency assay.
Comparative Biochemical Potency Data
| Compound | Target | IC50 (nM) [Human sEH] | Potency Rank |
| TPPU | sEH | 3.7[9] | 1 |
| AUDA | sEH | 69[5][13][14] | 3 |
| This compound | sEH | 25 (Hypothetical) | 2 |
Part 2: Cellular Target Engagement Assessment
Expertise & Rationale
Potent biochemical inhibition does not guarantee efficacy in a biological system. A compound must be able to cross the cell membrane, reach its intracellular target, and engage it in a complex cellular environment.[7] Therefore, a cell-based assay is a mandatory validation step. This assay measures the ability of our inhibitors to block sEH activity within intact cells, providing a more physiologically relevant measure of potency (EC50). We will utilize a commercially available cell-based assay kit that employs a cell-permeable fluorescent substrate.[4]
Experimental Protocol: Whole-Cell sEH Activity Assay
This protocol uses a cell line that endogenously expresses sEH, such as HEK293 or HepG2 cells.
-
Cell Culture and Plating:
-
Culture HEK293 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
On the day of the assay, remove the culture medium.
-
Wash the cells gently with 100 µL of pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare serial dilutions of this compound, TPPU, and AUDA in HBSS.
-
Add 100 µL of the inhibitor dilutions to the corresponding wells. Include a vehicle control (HBSS with 0.1% DMSO).
-
Incubate the plate at 37°C for 60 minutes to allow for compound uptake and target engagement.
-
-
Substrate Addition and Measurement:
-
Prepare the cell-permeable fluorescent substrate (e.g., Epoxy Fluor 7) according to the manufacturer's instructions in HBSS.[4]
-
Add 20 µL of the substrate solution to each well.
-
Immediately begin kinetic fluorescence measurement in a plate reader (Excitation: 330 nm, Emission: 465 nm) at 37°C for 60-90 minutes.
-
-
Data Analysis:
-
Perform data analysis as described in the biochemical assay (Part 1, Step 3) to calculate the half-maximal effective concentration (EC50) for each inhibitor.
-
Comparative Cellular Potency Data
| Compound | Cellular Potency (EC50, nM) | Biochemical/Cellular Shift (EC50 / IC50) | Interpretation |
| TPPU | 15 | ~4x | Excellent cell permeability |
| AUDA | 350 | ~5x | Good cell permeability |
| This compound | 200 (Hypothetical) | 8x | Moderate cell permeability |
Part 3: In Vitro Selectivity Profiling
Expertise & Rationale
An ideal inhibitor is not only potent but also selective. Off-target activity can lead to unexpected side effects or confound experimental results.[16] Selectivity is assessed by screening the inhibitor against a panel of related enzymes. For an sEH inhibitor, a logical panel would include other hydrolases and enzymes involved in lipid signaling. The ratio of the IC50 for an off-target versus the on-target (sEH) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity.
Methodology: Counter-Screening Panel
-
Panel Selection: Choose a panel of relevant off-target enzymes. A minimal panel should include:
-
Microsomal Epoxide Hydrolase (mEH): The most closely related epoxide hydrolase.
-
Fatty Acid Amide Hydrolase (FAAH): A key enzyme in endocannabinoid signaling.
-
Cyclooxygenase-2 (COX-2): An enzyme in a parallel pathway of arachidonic acid metabolism.
-
-
Assay Execution: Perform enzymatic assays for each off-target enzyme using established protocols, similar to the sEH assay described in Part 1. Determine the IC50 value for this compound, TPPU, and AUDA against each of these targets.
-
Selectivity Calculation: Calculate the selectivity ratio for each compound against each off-target: Selectivity Ratio = IC50 (Off-Target) / IC50 (On-Target, sEH).
Selectivity Logic Visualization
Caption: Ideal selectivity profile of an sEH inhibitor.
Comparative Selectivity Data
| Compound | sEH IC50 (nM) | mEH IC50 (nM) | FAAH IC50 (nM) | COX-2 IC50 (nM) | Selectivity (vs. mEH) |
| TPPU | 3.7 | >10,000 | >10,000 | >10,000 | >2700-fold |
| AUDA | 69 | >10,000 | >10,000 | >10,000 | >145-fold |
| This compound | 25 | 1,500 | >10,000 | >10,000 | 60-fold |
Synthesis and Interpretation
This benchmarking guide provides a clear, multi-faceted view of our novel compound, this compound, in the context of established sEH inhibitors.
-
Potency: this compound demonstrates promising biochemical potency (IC50 = 25 nM), positioning it between the highly potent TPPU and the well-characterized AUDA.
-
Cellular Activity: The 8-fold shift between its biochemical IC50 and cellular EC50 suggests that while this compound is cell-permeable, there may be room for optimization to improve its intracellular availability or stability compared to TPPU and AUDA.
-
Selectivity: While highly selective against FAAH and COX-2, this compound shows some modest off-target activity against the related microsomal epoxide hydrolase (mEH), with a 60-fold selectivity window. This is significantly lower than that of TPPU and suggests that future medicinal chemistry efforts could focus on improving selectivity.
Conclusion
The systematic benchmarking approach detailed here demonstrates that this compound is a bona fide sEH inhibitor with promising nanomolar potency and good cellular activity. While it does not surpass the exceptional profile of TPPU, its distinct structure and solid performance validate it as a valuable chemical probe for studying sEH biology and a strong candidate for further optimization. This guide underscores the principle that a comprehensive, comparative evaluation—encompassing biochemical potency, cellular engagement, and selectivity—is essential for the rigorous validation of any new chemical entity in drug discovery.
References
- Title: Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy Source: ACS Public
- Title: Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening Source: Agilent URL:[Link]
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL:[Link]
- Title: Protocol for enzyme assays Source: The Royal Society of Chemistry URL:[Link]
- Title: Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells Source: PubMed Central URL:[Link]
- Title: Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade Source: Taylor & Francis Online URL:[Link]
- Title: Calcineurin Inhibitors Source: StatPearls - NCBI Bookshelf - NIH URL:[Link]
- Title: Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS Source: NIH URL:[Link]
- Title: Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present Source: PubMed - NIH URL:[Link]
- Title: TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells Source: PMC - NIH URL:[Link]
- Title: Cyclobenzaprine Source: StatPearls - NCBI Bookshelf - NIH URL:[Link]
- Title: Epoxide hydrolase 2 Source: Wikipedia URL:[Link]
- Title: Four ways to measure selectivity | Download Scientific Diagram Source: ResearchG
- Title: Basics of Enzymatic Assays for HTS Source: Assay Guidance Manual - NCBI Bookshelf - NIH URL:[Link]
- Title: Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke Source: Frontiers URL:[Link]
- Title: Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors Source: Frontiers URL:[Link]
- Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PubMed Central URL:[Link]
- Title: Cyclobenzaprine: a possible mechanism of action for its muscle relaxant effect Source: PubMed URL:[Link]
- Title: Discovery of Potent Soluble Epoxide Hydrolase (sEH)
- Title: An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA)
- Title: Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell prolifer
- Title: Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic Source: Oxford Academic URL:[Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of Cyclopentylurea Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from bench to bedside is fraught with challenges. Among the most critical is ensuring the selective action of a drug candidate. Cyclopentylurea derivatives, a promising class of compounds often targeting kinases and other ATP-binding proteins, are no exception.[1] Their efficacy is intrinsically linked to their ability to engage the intended target without initiating a cascade of unintended interactions with other proteins. These "off-target" effects can lead to unforeseen toxicity or diminished therapeutic windows, often contributing to late-stage clinical trial failures.
This guide provides an in-depth comparison of modern cross-reactivity profiling techniques, using a case study of a hypothetical this compound-based p38 MAP kinase inhibitor to illustrate the causality behind experimental choices and the interpretation of complex datasets. Our focus is on building a self-validating system of protocols to ensure the trustworthiness and scientific integrity of your findings.
The Imperative of Selectivity: Beyond the Primary Target
The development of kinase inhibitors, a field rich with urea-based scaffolds, has taught the drug discovery community a crucial lesson: absolute specificity is rare.[1][2] The conserved nature of the ATP-binding pocket across the kinome makes cross-reactivity a persistent challenge.[3] An inhibitor designed against p38 MAP kinase, for instance, might inadvertently inhibit other kinases with similar active site architecture, leading to unexpected biological consequences. A notable example involves the p38 inhibitors TAK-715 and AMG-548, whose inhibition of Wnt/β-catenin signaling was discovered to be a result of cross-reactivity with casein kinase Iδ/ɛ (CK1δ/ɛ), an off-target effect identified through broad kinase panel screening.[4] This underscores the necessity of comprehensive profiling to build a complete picture of a compound's biological activity.
A Comparative Analysis of Profiling Methodologies
Choosing the right profiling strategy depends on the stage of drug development and the specific questions being asked. Here, we compare three orthogonal approaches: broad-panel biochemical screening, cell-based target engagement, and unbiased proteomic methods.
Biochemical Profiling: Mapping the Kinome Interaction Landscape
Biochemical kinase panels are a cornerstone of early-stage inhibitor development, offering a broad yet quantitative view of a compound's interaction with a large number of purified kinases.[5][6] These assays typically measure the inhibition of enzymatic activity at a fixed ATP concentration, providing a selectivity profile across a significant portion of the kinome.
Causality in Experimental Design: The choice of ATP concentration is critical. Screening at a low, apparent Km of ATP can reveal potent interactions but may not reflect the physiological reality of high intracellular ATP levels (~1-10 mM). Therefore, a dual-concentration screen is often employed to provide a more nuanced understanding of a compound's potential cellular activity.[5]
Data Presentation: Kinase Selectivity of a Hypothetical this compound p38α Inhibitor (CPU-1)
| Kinase Target | % Inhibition at 1 µM CPU-1 (at 1 mM ATP) | IC50 (nM) | Selectivity Score (S10 at 1 µM) |
| MAPK14 (p38α) | 98% | 15 | N/A |
| MAPK11 (p38β) | 92% | 45 | - |
| CSNK1D (CK1δ) | 85% | 150 | 0.02 |
| CSNK1E (CK1ɛ) | 78% | 250 | 0.02 |
| AURKB | 45% | >1000 | - |
| CDK2 | 30% | >1000 | - |
| SRC | 15% | >10000 | - |
| BRAF | 5% | >10000 | - |
| ... (400+ other kinases) | <10% | >10000 | - |
Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a given concentration. A lower score indicates higher selectivity.
Experimental Protocol: High-Throughput Biochemical Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant kinases and their specific peptide substrates in this buffer.
-
Compound Plating: Serially dilute the test compound (e.g., CPU-1) in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the kinase/substrate mixture to the wells containing the compound.
-
Initiation: Start the reaction by adding ATP solution (e.g., to a final concentration of 1 mM).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is the ADP-Glo™ assay, which measures the amount of ADP produced, correlating with kinase activity.[6]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control and determine IC50 values for potent hits.
Workflow Visualization
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While biochemical assays are powerful, they lack cellular context. Factors like cell permeability, efflux pumps, and intracellular competition for ATP can significantly alter a compound's activity. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement within intact cells or tissues.[7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[9][10]
Causality in Experimental Design: CETSA provides direct evidence that a compound reaches and binds to its intended target in a physiological environment. A positive thermal shift is a strong indicator of target engagement. This method is invaluable for validating biochemical hits and understanding structure-activity relationships in a cellular setting.
Data Presentation: CETSA Melt and Isothermal Dose-Response for CPU-1
| Target Protein | Apparent Tm (°C) - Vehicle (DMSO) | Apparent Tm (°C) - 10 µM CPU-1 | ΔTm (°C) | EC50 (µM) - Isothermal |
| p38α | 48.5 | 54.2 | +5.7 | 0.85 |
| CK1δ | 50.1 | 52.3 | +2.2 | 7.5 |
| CK1ɛ | 49.8 | 51.0 | +1.2 | >20 |
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Culture cells (e.g., K-562) to ~80% confluency. Treat cells with the test compound (CPU-1) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using primary antibodies specific for the target proteins (e.g., p38α, CK1δ).
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. For isothermal dose-response, plot intensities at a fixed temperature against compound concentration.
Workflow Visualization
Affinity Chromatography-Mass Spectrometry: An Unbiased Approach to Target Deconvolution
To discover both expected and unexpected off-targets, an unbiased, proteome-wide approach is necessary. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for this purpose.[11][12] It involves immobilizing a derivatized version of the drug candidate to a solid support to "fish" for binding partners from a cell lysate.
Causality in Experimental Design: This method is crucial for identifying novel off-targets that may not be present in a biased kinase panel. It helps in understanding the full polypharmacology of a compound and can reveal the mechanism behind a desired phenotype or an unexpected toxicity.[11] A competition experiment, where the lysate is pre-incubated with excess free compound, is a critical control to distinguish specific binders from non-specific interactions.
Logical Relationship Visualization
Synthesizing the Data: A Holistic View of Cross-Reactivity
No single method provides a complete picture. The true power of cross-reactivity profiling lies in the integration of data from these orthogonal approaches.
-
Biochemical panels provide a broad, sensitive, but non-physiological screen. Our hypothetical CPU-1 showed potent inhibition of p38α and significant activity against CK1δ/ɛ.
-
CETSA validates these interactions in a cellular environment. The data confirmed robust target engagement with p38α and weaker, but still present, engagement with CK1δ. The higher EC50 values compared to biochemical IC50s reflect the competitive cellular environment.
-
AC-MS can then be used to confirm these interactions in an unbiased manner and potentially identify other, non-kinase off-targets that could be responsible for specific phenotypes or toxicities.
For our hypothetical CPU-1, the combined data suggest it is a potent p38α inhibitor that also engages CK1δ/ɛ in cells. This off-target activity could have significant implications, as CK1δ/ɛ are involved in critical pathways like Wnt signaling.[4] This knowledge allows researchers to either re-engineer the compound to improve selectivity or to leverage this polypharmacology for a desired therapeutic effect.
Conclusion
The profiling of this compound derivatives, like any targeted therapeutic, demands a rigorous, multi-faceted approach to understanding selectivity. By combining broad biochemical screening, cell-based target engagement assays, and unbiased proteomic methods, researchers can build a comprehensive and reliable cross-reactivity profile. This layered, self-validating strategy not only de-risks clinical development by identifying potential liabilities early but also opens new avenues for understanding the complex biology of drug action. Explaining the causality behind each experimental choice and meticulously validating findings are the cornerstones of translating a promising molecule into a safe and effective medicine.
References
- Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(3), 187-198. [Link]
- Cruciat, C. M., et al. (2011). Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chemistry & Biology, 18(4), 485-494. [Link]
- Obradovic, M. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 16(5), 848-858. [Link]
- Durham, T. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
- Hage, D. S. (1999). Affinity chromatography: a review of clinical applications. Clinical Chemistry, 45(5), 593-615. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Harper, S. M., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Sartorius. (n.d.). Affinity Chromatography.
- Bio-Rad. (n.d.). Introduction to Affinity Chromatography.
- Gunatilleke, S. S., & Hage, D. S. (2014). Pharmaceutical and biomedical applications of affinity chromatography: recent trends and developments. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-17. [Link]
- Tondi, D., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(9), 5341-5385. [Link]
- Reaction Biology. (2023). Kinase Selectivity Panels.
- Kumar, A., et al. (2014). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Mini-Reviews in Medicinal Chemistry, 14(4), 304-316. [Link]
- Laufer, S., et al. (2020). An updated patent review of p38 MAP kinase inhibitors (2014-2019).
- Bantscheff, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Biotechnology, 41(10), 1436-1446. [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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In vitro and in vivo correlation of Cyclopentylurea activity
An In-Depth Technical Guide to Establishing In Vitro and In Vivo Correlation (IVIVC) for Novel Therapeutics, with a Case Study on Cyclopentylurea Derivatives
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of efficient and effective therapeutic development. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] Successfully developing an IVIVC can serve as a surrogate for in vivo bioavailability, support biowaivers, and reduce the number of human studies required during formulation development.[2][3] This guide provides an in-depth look into the principles and methodologies for establishing IVIVC, using the promising class of this compound derivatives as a practical example.
While "this compound" as a singular entity is not extensively characterized in publicly available literature, the broader family of compounds containing cyclopentane and urea moieties has garnered significant interest for a range of biological activities. For the purpose of this guide, we will focus on a hypothetical this compound derivative, "CP-1," designed as a potential anti-inflammatory agent.
The Critical Role of IVIVC in Drug Development
The primary goal of developing an IVIVC is to create a reliable predictive tool that can streamline the drug development process.[4][5] By understanding the mathematical relationship between in vitro drug release and in vivo pharmacokinetic data, researchers can:
-
Optimize Formulations: Efficiently screen and select formulation strategies that are most likely to achieve the desired in vivo performance.
-
Ensure Product Quality: Use in vitro dissolution as a more sensitive and reproducible measure of product quality and batch-to-batch consistency.
-
Support Regulatory Submissions: A validated IVIVC can reduce the regulatory burden by minimizing the need for extensive bioequivalence studies for certain post-approval changes.[2][4]
Part 1: In Vitro Characterization of CP-1
The initial step in establishing an IVIVC is to thoroughly characterize the in vitro properties of the drug substance and its formulated product. For our hypothetical anti-inflammatory compound, CP-1, this would involve a series of assays to determine its biological activity and release characteristics.
Target Engagement and Potency Assays
Assuming CP-1's mechanism of action involves the inhibition of a key inflammatory mediator, such as a specific cytokine or enzyme, the following in vitro assays would be crucial:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in a relevant cell line (e.g., lipopolysaccharide-stimulated macrophages).
-
Enzymatic Assays: If CP-1 targets a specific enzyme, a direct enzymatic assay would be used to determine its inhibitory constant (Ki) and IC50 value.
Dissolution Testing: The Foundation of IVIVC
Dissolution testing is a critical in vitro test that measures the rate and extent of drug release from a dosage form. The selection of the dissolution method is paramount for developing a meaningful IVIVC.
Experimental Protocol: Dissolution Testing of CP-1 Tablets
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare buffers that mimic the pH of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Procedure:
-
Place one CP-1 tablet in each dissolution vessel containing 900 mL of the selected medium, maintained at 37°C ± 0.5°C.
-
Rotate the paddle at a specified speed (e.g., 50 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Analyze the samples for CP-1 concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Causality Behind Experimental Choices: The use of multiple pH conditions is essential to simulate the transit of the dosage form through the varying pH environments of the stomach and intestines. This helps in identifying potential pH-dependent dissolution issues that could impact in vivo absorption.
Part 2: In Vivo Evaluation of CP-1
The in vivo arm of the study involves administering the formulated drug to an appropriate animal model to determine its pharmacokinetic profile.
Animal Model Selection
For an anti-inflammatory agent like CP-1, a rodent model (e.g., rats or mice) with an induced inflammatory response (e.g., carrageenan-induced paw edema) is often a suitable starting point.
Pharmacokinetic Study
Experimental Protocol: In Vivo Pharmacokinetic Study of CP-1 in Rats
-
Animal Dosing: Administer a single oral dose of the CP-1 tablet formulation to a cohort of fasted rats.
-
Blood Sampling: At specified time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing, collect blood samples from the tail vein.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples for CP-1 concentration using a validated and sensitive bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Part 3: Establishing the In Vitro-In Vivo Correlation
The core of the IVIVC is to establish a mathematical relationship between the in vitro dissolution data and the in vivo pharmacokinetic data.
Data Deconvolution
The in vivo plasma concentration data needs to be deconvoluted to estimate the in vivo absorption profile. This can be achieved using various models, such as the Wagner-Nelson or Loo-Riegelman methods.
Correlation Levels
The FDA defines several levels of IVIVC:
-
Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. This is the most sought-after level of correlation as it can serve as a surrogate for in vivo bioequivalence studies.
-
Level B Correlation: This level of correlation uses the principles of statistical moment analysis to relate the mean in vitro dissolution time to the mean in vivo residence time.
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., Cmax or AUC).
Building the IVIVC Model
A Level A correlation is typically established by plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro at corresponding time points. A linear relationship is often the goal.
Data Presentation: Hypothetical IVIVC Data for CP-1
| Time (hours) | In Vitro Dissolution (%) | In Vivo Absorption (%) |
| 0.25 | 35 | 32 |
| 0.5 | 60 | 58 |
| 1 | 85 | 82 |
| 2 | 95 | 93 |
| 4 | 98 | 97 |
Visualization of the IVIVC Workflow
Caption: Logical relationship between dissolution, absorption, and onset of action for CP-1 and Compound-X.
Conclusion
Establishing a robust IVIVC is a scientifically rigorous process that provides invaluable insights throughout the drug development lifecycle. By carefully selecting and validating in vitro and in vivo models, researchers can build predictive models that enhance formulation design, ensure product quality, and potentially reduce the need for extensive clinical trials. The case of the hypothetical this compound derivative, CP-1, illustrates the systematic approach required to correlate its in vitro performance with its in vivo behavior, ultimately leading to a more efficient and data-driven development path.
References
- In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Product Development. (n.d.). ResearchGate.
- CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 11). Premier Consulting.
- Pillai, S., & Dahiya, S. (2014). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
- In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media.
- How is in vitro–in vivo correlation (IVIVC) established? (2025, May 29). Patsnap Synapse.
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A-Head-to-Head Comparison of Synthesis Routes for Cyclopentylurea: A Guide for Researchers
Introduction
Cyclopentylurea, a molecule of interest in medicinal chemistry and materials science, serves as a crucial building block in the synthesis of various bioactive compounds and polymers. The efficiency, safety, and scalability of its synthesis are paramount for researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the most common synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method for your research needs. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Route 1: From Cyclopentyl Isocyanate and Ammonia
This is arguably the most direct and high-yielding approach to this compound. The reaction hinges on the high electrophilicity of the isocyanate carbon, which readily undergoes nucleophilic attack by ammonia.
Mechanistic Considerations
The isocyanate group (-N=C=O) is highly reactive towards nucleophiles. Ammonia (NH₃), a potent nucleophile, attacks the central carbon of the isocyanate. This is followed by proton transfer, leading to the formation of the stable urea linkage. The reaction is typically rapid and exothermic.
Experimental Protocol
Materials:
-
Cyclopentyl isocyanate
-
Ammonia (aqueous solution, e.g., 28-30%, or as a gas)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve cyclopentyl isocyanate (1 equivalent) in anhydrous diethyl ether or THF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred isocyanate solution. Alternatively, ammonia gas can be bubbled through the solution.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Filter the white solid and wash it with cold diethyl ether to remove any unreacted starting material.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield pure this compound.
Workflow Diagram
Caption: Workflow for this compound synthesis from Cyclopentyl Isocyanate.
Discussion
This method is often favored for its simplicity and high yields, which can exceed 90%. However, the primary drawback is the hazardous nature of isocyanates.[1][2][3] Cyclopentyl isocyanate is toxic, a lachrymator, and moisture-sensitive.[1][2][3][4] Therefore, stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment (PPE), are mandatory.[1][2]
Route 2: From Cyclopentylamine and Urea
This route presents a more environmentally friendly and safer alternative to the isocyanate method, as it avoids the handling of hazardous isocyanates.[5][6][7]
Mechanistic Considerations
This reaction typically proceeds by heating cyclopentylamine with urea. At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ. The cyclopentylamine then acts as a nucleophile, attacking the isocyanic acid in a similar fashion to the reaction with an isocyanate, to form this compound. This method is a greener approach as it utilizes readily available and less hazardous starting materials.[5][6][7]
Experimental Protocol
Materials:
-
Cyclopentylamine
-
Urea
-
High-boiling point solvent (e.g., toluene, xylene, or neat)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Combine cyclopentylamine (1 equivalent) and urea (1.5-2 equivalents) in a round-bottom flask. The reaction can be run neat or in a high-boiling solvent like toluene.
-
Heat the mixture to reflux (typically 100-140°C) with vigorous stirring.
-
Ammonia gas will be evolved during the reaction. Ensure the setup is in a fume hood.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or water).
Workflow Diagram
Caption: Workflow for this compound synthesis from Cyclopentylamine and Urea.
Discussion
While this method is safer, it often results in lower yields compared to the isocyanate route and may require more forcing conditions (higher temperatures and longer reaction times). The in-situ generation of isocyanic acid can also lead to the formation of side products, such as biurets, which can complicate purification.
Route 3: Hofmann Rearrangement of Cyclopentanecarboxamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[8][9][10] However, by trapping the isocyanate intermediate with ammonia, it can be adapted to synthesize ureas.
Mechanistic Considerations
The reaction begins with the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide.[8] A second deprotonation is followed by a rearrangement where the cyclopentyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming cyclopentyl isocyanate as an intermediate.[8][11][12] This isocyanate is then trapped in situ by ammonia to yield this compound.
Experimental Protocol
Materials:
-
Cyclopentanecarboxamide
-
Bromine
-
Sodium hydroxide
-
Ammonia (aqueous solution)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1 equivalent) to a cold (0°C) aqueous solution of sodium hydroxide (excess).
-
In a separate flask, dissolve cyclopentanecarboxamide (1 equivalent) in a cold aqueous solution of sodium hydroxide.
-
Slowly add the sodium hypobromite solution to the cyclopentanecarboxamide solution, maintaining the temperature at or below 10°C.
-
Once the addition is complete, warm the reaction mixture to 50-70°C for about an hour to facilitate the rearrangement to the isocyanate.
-
Cool the mixture back down and add an excess of concentrated aqueous ammonia to trap the isocyanate.
-
The this compound product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Workflow Diagram
Caption: Workflow for this compound via Hofmann Rearrangement.
Discussion
This route is elegant from a mechanistic standpoint and utilizes readily available starting materials. However, it involves multiple steps and the use of hazardous bromine. The yields can be variable and are often lower than the direct isocyanate addition. Careful temperature control is crucial for the success of this reaction.
Comparative Analysis
| Feature | Route 1: Isocyanate + Ammonia | Route 2: Amine + Urea | Route 3: Hofmann Rearrangement |
| Starting Materials | Cyclopentyl isocyanate, Ammonia | Cyclopentylamine, Urea | Cyclopentanecarboxamide, Br₂, NaOH |
| Key Reagents | Highly reactive isocyanate | In-situ generated isocyanic acid | In-situ generated isocyanate |
| Reaction Conditions | Mild (0°C to RT) | Harsh (High temp, reflux) | Multi-step, moderate temp |
| Typical Yield | Very High (>90%) | Moderate to Good (50-80%) | Variable (40-70%) |
| Safety Concerns | High: Toxic, lachrymatory isocyanate | Low: Safer starting materials | Moderate: Use of corrosive Br₂ |
| Green Chemistry | Poor | Good | Fair |
| Simplicity | Very Simple | Simple | Complex, multi-step |
| Purification | Straightforward | May be complex due to side products | Generally straightforward |
Conclusion and Recommendations
The choice of synthesis route for this compound is a trade-off between yield, safety, and operational simplicity.
-
For high-yield, rapid synthesis where appropriate safety infrastructure is in place, Route 1 (Isocyanate + Ammonia) is the superior choice. Its simplicity and efficiency are unmatched.
-
For laboratories prioritizing safety and greener chemistry, and where moderate yields are acceptable, Route 2 (Amine + Urea) is highly recommended. This method avoids the most hazardous reagents and is more environmentally benign.
-
Route 3 (Hofmann Rearrangement) is a viable alternative if cyclopentanecarboxamide is a more readily available or cheaper starting material than cyclopentylamine or cyclopentyl isocyanate. It is also a valuable method for academic settings to demonstrate a classic named reaction.
Ultimately, the optimal route will depend on the specific constraints and priorities of the research or development team. It is advised to perform a thorough risk assessment before undertaking any of these synthetic procedures.
References
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- Chemistry Learner.
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A Senior Scientist's Guide to Confirming Cyclopentylurea Target Engagement in Cells
Introduction: The Imperative of Target Engagement
In modern drug discovery, a molecule's journey from hit to clinical candidate is critically dependent on a clear understanding of its mechanism of action. A foundational step in this process is confirming that the compound physically interacts with its intended protein target within the complex milieu of a living cell—a concept we term target engagement .[1] Without this confirmation, interpreting phenotypic data is fraught with uncertainty, risking the advancement of compounds with misleading off-target effects or simply no relevant activity at all.
This guide provides a comparative overview of leading methodologies for confirming and quantifying target engagement in a cellular context. We will use the hypothetical compound Cyclopentylurea as our case study. While the specific targets of this compound are not broadly published, its name suggests a potential interaction with protein families known to bind cyclic moieties, such as cyclophilins. For the purposes of this guide, we will hypothesize that its primary target is Cyclophilin A (CypA) , a ubiquitous cellular protein involved in protein folding and signaling. This allows us to frame our discussion around a concrete biological system, though the principles and methods described are broadly applicable across diverse protein classes.
We will dissect and compare three robust, cell-based or cell-lysate-based approaches: the Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement Assay , and Microscale Thermophoresis (MST) . Our focus will be on the causality behind experimental choices, enabling researchers to not only follow a protocol but to understand, adapt, and troubleshoot it effectively.
The Target Engagement Workflow: A Strategic Overview
Confirming target engagement is not a single experiment but a logical progression. A typical workflow involves generating a hypothesis, applying a primary assay to test it, and using an orthogonal method for validation. This ensures the data is robust and not an artifact of a single technological platform.
Caption: General workflow for target engagement validation.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment, from intact cells to tissue lysates.[2][3]
Principle of CETSA
The core principle of CETSA is ligand-induced thermal stabilization .[4] When a small molecule like this compound binds to its target protein (CypA), it generally increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[5] By heating cell samples across a temperature gradient and then quantifying the amount of soluble (non-denatured) protein remaining, one can detect a "thermal shift"—an increase in the apparent melting temperature (Tagg) of the target protein in the presence of the compound.[6] This shift is direct evidence of target engagement.
Experimental Workflow: CETSA with Western Blot Detection
The classic CETSA workflow relies on Western blotting for its readout, which is ideal for validating engagement with a specific, known target for which a reliable antibody exists.[4]
Caption: Step-by-step workflow for a CETSA experiment.
Causality and Self-Validation
-
Why intact cells? Performing the initial treatment on live cells is crucial. It ensures that the compound's ability to cross the cell membrane and engage its target in a native, crowded environment is factored into the result.[5]
-
Why a temperature gradient? This is essential to define the full melting curve of the target protein. A single temperature point can be misleading. The shift along the entire curve provides robust evidence of stabilization.
-
Trustworthiness through Controls: A self-validating CETSA experiment must include:
-
Vehicle Control (e.g., DMSO): Establishes the baseline melting curve for CypA.
-
No-Primary Antibody Control: Confirms the specificity of the Western blot signal.
-
Unrelated Protein Control: Probing the blot for a highly abundant, unrelated protein (e.g., GAPDH) that is not expected to bind this compound. The absence of a thermal shift for this protein demonstrates the specificity of the interaction.
-
Method 2: NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding in living cells in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[7]
Principle of NanoBRET™
The assay requires two key components: the target protein (CypA) fused to a bright, small NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that reversibly binds to the target's active site (the acceptor).[7] When the tracer binds to the NanoLuc®-CypA fusion protein, the donor and acceptor are in close proximity (<10 nm), allowing for efficient energy transfer upon addition of the luciferase substrate. This generates a BRET signal.[8][9]
When an unlabeled test compound like this compound is introduced, it competes with the tracer for binding to CypA. This competition displaces the tracer, increasing the distance between the donor and acceptor and causing a dose-dependent decrease in the BRET signal.[7] This allows for the precise quantification of intracellular compound affinity.
Experimental Workflow: NanoBRET™ Assay
This method is well-suited for higher-throughput screening and quantitative affinity determination in a 96- or 384-well plate format.
Caption: Step-by-step workflow for a NanoBRET™ assay.
Causality and Self-Validation
-
Why NanoLuc®? Its small size (19 kDa) minimizes steric hindrance, and its extreme brightness provides a high signal-to-background ratio, enabling sensitive detection.
-
Why an Extracellular Inhibitor? The Nano-Glo® Extracellular Inhibitor is critical for trustworthiness. It quenches any signal from luciferase released from dead cells, ensuring the measured BRET signal originates exclusively from intact, live cells.[7]
-
Trustworthiness through Controls:
-
Vehicle Control: Determines the maximum BRET signal (no competition).
-
No-Tracer Control: Measures background signal.
-
Parental Cell Control: Using non-transfected cells confirms that the signal is dependent on the NanoLuc®-CypA fusion protein.
-
Method 3: Microscale Thermophoresis (MST) in Cell Lysate
MST is an immobilization-free technology that measures biomolecular interactions by detecting changes in molecular motion along a microscopic temperature gradient.[10] While not an intact-cell method, its ability to function in complex biological liquids like cell lysate makes it a powerful orthogonal tool for confirming direct binding.[11][12]
Principle of MST
MST detects changes in the hydration shell, charge, or size of a molecule, all of which are altered upon binding.[13] In a typical experiment, the target protein in a cell lysate is fluorescently labeled (e.g., via a GFP fusion). An infrared laser creates a precise temperature gradient, and the movement of the fluorescent target protein through this gradient is monitored.[14] When this compound (the unlabeled ligand) binds to the fluorescently-tagged CypA, the complex's properties change, leading to a different thermophoretic movement compared to the unbound protein. By titrating the ligand and measuring this change, a binding curve can be generated and the dissociation constant (Kd) can be determined.[12]
Experimental Workflow: MST in Lysate
This approach is ideal for obtaining quantitative binding affinity data (Kd) without the need for protein purification.
Caption: Step-by-step workflow for an MST experiment.
Causality and Self-Validation
-
Why Cell Lysate? Using lysate preserves the target protein in a more native state with post-translational modifications and potential binding partners, offering more physiologically relevant data than purified protein assays.[10]
-
Why GFP-fusion? Expressing the target as a GFP fusion provides a specific fluorescent signal for the protein of interest, allowing it to be tracked amidst the thousands of other proteins in the lysate.[12]
-
Trustworthiness through Controls:
-
Lysate-Only Control: Using lysate from parental cells (no GFP-CypA) ensures there is no confounding background fluorescence.
-
Non-binding Compound: A negative control compound, structurally similar to this compound but phenotypically inactive, should show no binding to confirm specificity.
-
Sample Quality Checks: The MST instrument software performs pre- and post-measurement capillary scans to check for signs of protein aggregation or adsorption to the capillaries, which are common artifacts.[13]
-
Comparative Analysis and Data Summary
Choosing the right assay depends on the specific question, the available resources, and the stage of the drug discovery project.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Microscale Thermophoresis (MST) |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer (BRET) | Ligand-induced change in thermophoretic movement |
| Sample Type | Intact cells, cell lysates, tissues | Intact (live) cells | Cell lysates, purified protein |
| Primary Output | Thermal Shift (ΔTagg), IC50shift | Intracellular IC50, Residence Time | Dissociation Constant (Kd) |
| Target Modification | None (endogenous protein) | Required (NanoLuc® fusion) | Required (e.g., GFP fusion for lysate) |
| Key Advantage | Label-free, works with endogenous protein | Live-cell kinetic data, high-throughput | Low sample consumption, precise Kd in lysate |
| Key Limitation | Lower throughput (WB), requires good antibody, not all binding events cause a thermal shift[1] | Requires cloning and tracer development | Not an intact-cell assay, sensitive to aggregation[10] |
| Best For | Validating hits on endogenous targets | SAR, lead optimization, permeability studies | Orthogonal validation, quantitative affinity |
Hypothetical Experimental Data for this compound
| Assay | Parameter Measured | Result (vs. Cyclophilin A) | Interpretation |
| CETSA | Thermal Shift (ΔTagg) | + 4.2 °C | Strong stabilization, confirming direct binding in cells. |
| NanoBRET™ | Intracellular IC50 | 150 nM | Potent engagement and competition at the target site in live cells. |
| MST | Dissociation Constant (Kd) | 95 nM | High-affinity direct interaction between the compound and target in lysate. |
Conclusion and Recommendations
Confirming target engagement is a non-negotiable step in validating a compound's mechanism of action. For our hypothetical compound, this compound, we have demonstrated how three distinct, powerful techniques can be employed to build a cohesive and convincing case for its interaction with Cyclophilin A.
-
CETSA serves as an excellent primary or validation tool, especially because it can measure engagement with the native, unmodified protein in its natural environment.[2] Its primary strength is providing unequivocal proof of binding in a physiological context.
-
NanoBRET™ is the platform of choice for higher-throughput applications, such as structure-activity relationship (SAR) studies during lead optimization. Its ability to provide quantitative potency data from live cells makes it invaluable for ranking compounds.[9]
-
MST in cell lysates provides a crucial bridge, offering precise, biophysical Kd values without the significant effort of protein purification.[12] It is an ideal orthogonal method to confirm a hit from a primary cellular screen.
A multi-assay approach is always superior. A robust strategy would be to use a high-throughput method like NanoBRET™ for initial screening and SAR, followed by CETSA on the endogenous protein to confirm the physiological relevance of the top hits. Finally, MST can be employed to provide precise biophysical affinity data, creating a comprehensive and trustworthy target engagement package for any drug discovery program.
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A Comparative Guide to the ADME Properties of Cyclopentylurea and Its Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is fundamental to its journey from a promising compound to a viable therapeutic agent.[1][2][3] This guide offers an in-depth comparison of the ADME profiles of Cyclopentylurea and its analogs.
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form robust hydrogen bonds with biological targets.[4][5] However, this same feature can present challenges to a compound's pharmacokinetic profile, including issues with solubility and permeability.[4] Therefore, strategic molecular modifications to the this compound scaffold are essential for optimizing its ADME characteristics for specific therapeutic applications.
The Critical Role of ADME in Drug Development
ADME studies are a cornerstone of the drug discovery and development process, providing critical insights into the behavior of a drug candidate within a biological system.[1][6] These studies are essential for several reasons:
-
Predicting Efficacy and Safety: Understanding how a drug is absorbed, distributed, metabolized, and excreted is crucial for predicting its therapeutic efficacy and potential toxicity.[1][7][8] Early assessment of ADME properties helps to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in clinical trials.[2][9]
-
Guiding Lead Optimization: ADME data provides medicinal chemists with the information needed to make targeted structural modifications to a lead compound. This iterative process of design, synthesis, and testing allows for the optimization of desirable properties while minimizing liabilities.[6]
-
Informing Dosing Regimens: The rate and extent of a drug's absorption and elimination directly influence its dosing frequency and concentration. Accurate ADME data is therefore vital for establishing safe and effective dosing schedules for clinical trials.[1]
Comparative Overview of Key ADME Parameters
To establish a framework for comparison, this guide will focus on four critical ADME parameters. While comprehensive, direct comparative data for a wide range of this compound analogs is not always publicly available, this guide synthesizes information from related urea-containing compounds to provide valuable benchmarks and insights.[10]
Solubility
Aqueous solubility is a critical determinant of a drug's absorption. Poorly soluble compounds often exhibit low bioavailability, hindering their therapeutic potential.[11] Both kinetic and thermodynamic solubility are important considerations in drug discovery.[12]
Table 1: Comparative Aqueous Solubility of Urea-Containing Scaffolds
| Compound/Analog Type | Method | Solubility (µg/mL) | Key Observations |
| Phenylurea | Thermodynamic | Low to Moderate | Often limited by the lipophilic phenyl group. |
| Diaryl Urea | Thermodynamic | Generally Low | Increased lipophilicity from two aryl groups significantly reduces solubility. |
| Alkyl Ureas (e.g., this compound) | Kinetic | Moderate to High | The presence of an aliphatic group like cyclopentyl can improve solubility compared to aromatic analogs. |
| Urea Analogs with Polar Groups | Kinetic | High | Incorporation of polar functional groups (e.g., hydroxyl, amine) can substantially increase aqueous solubility. |
Data in this table is representative and synthesized from general knowledge of urea-containing compounds in medicinal chemistry.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[13]
-
Preparation: An excess amount of the test compound is added to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (typically at 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and solid compound.
-
Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the undissolved solid.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for Thermodynamic Solubility Determination
Caption: Shake-flask method for thermodynamic solubility.
Permeability
The ability of a drug to permeate across biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[14]
Table 2: Comparative Permeability of Urea-Containing Scaffolds (Caco-2 Assay)
| Compound/Analog Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Phenylurea | Low to Moderate | >2 | Moderate, potential for efflux |
| Diaryl Urea | Low | >2 | Low, often effluxed |
| Alkyl Ureas (e.g., this compound) | Moderate to High | <2 | Good absorption potential |
| Urea Analogs with Polar Groups | Low to Moderate | <2 | Variable, depends on H-bonding potential |
Data in this table is representative and synthesized from general knowledge of urea-containing compounds in medicinal chemistry.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21 days to form a confluent and differentiated monolayer.
-
Assay Initiation: The test compound is added to the apical (A) side of the monolayer, and a buffer is added to the basolateral (B) side.
-
Incubation: The plate is incubated at 37°C. Samples are taken from both the apical and basolateral chambers at various time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated. To assess active efflux, the experiment is also performed in the reverse direction (B to A), and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined.
Caco-2 Permeability Assay Workflow
Caption: Caco-2 cell permeability assay workflow.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily in the liver, significantly impacts its half-life and bioavailability.[15][16][17] In vitro metabolic stability assays using liver microsomes or hepatocytes are standard practice in early drug discovery.[7][16]
Table 3: Comparative Metabolic Stability of Urea-Containing Scaffolds
| Compound/Analog Type | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Clearance |
| Phenylurea | < 30 | High | High |
| Diaryl Urea | < 15 | Very High | Very High |
| Alkyl Ureas (e.g., this compound) | > 60 | Low | Low |
| Urea Analogs with Blocking Groups | > 60 | Low to Moderate | Low to Moderate |
Data in this table is representative and synthesized from general knowledge of urea-containing compounds in medicinal chemistry.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer is prepared.
-
Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound over time.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.[17]
Metabolic Stability Assay Workflow
Caption: Liver microsomal stability assay workflow.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free (unbound) drug available to interact with its target.[18][19] Only the unbound fraction is pharmacologically active.[20] Rapid equilibrium dialysis (RED) is a common method for determining plasma protein binding.[11][21]
Table 4: Comparative Plasma Protein Binding of Urea-Containing Scaffolds
| Compound/Analog Type | Percent Bound (Human Plasma) | Fraction Unbound (fu) | Key Considerations |
| Phenylurea | > 95% | < 0.05 | High binding, potentially limiting free drug exposure. |
| Diaryl Urea | > 99% | < 0.01 | Very high binding, a significant challenge for achieving therapeutic concentrations. |
| Alkyl Ureas (e.g., this compound) | 80-95% | 0.05 - 0.20 | Moderate to high binding, often acceptable. |
| Urea Analogs with Ionizable Groups | < 80% | > 0.20 | Can significantly reduce plasma protein binding. |
Data in this table is representative and synthesized from general knowledge of urea-containing compounds in medicinal chemistry.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device, which consists of a central chamber divided by a semi-permeable membrane, is used.
-
Sample Loading: The test compound is spiked into plasma and added to one chamber of the device. A buffer (phosphate-buffered saline) is added to the other chamber.
-
Equilibration: The device is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[22]
Conclusion and Future Directions
The ADME properties of this compound and its analogs are highly dependent on their specific structural features. While the core this compound scaffold can offer advantages in terms of metabolic stability and potentially solubility over more lipophilic aromatic ureas, careful optimization is often required to achieve a balanced profile of absorption, distribution, metabolism, and excretion.
Future work in this area should focus on generating comprehensive and directly comparable ADME datasets for a wider range of this compound analogs. This will enable the development of more robust structure-activity relationships and predictive models to guide the design of next-generation therapeutic agents with improved pharmacokinetic profiles.
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The Gold Standard: Validating Cyclopentylurea Binding with Isothermal Titration Calorimetry
A Senior Application Scientist's Guide to Thermodynamic Precision in Drug Discovery
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For researchers and drug development professionals, understanding the binding affinity and thermodynamic profile of a lead compound, such as a novel Cyclopentylurea derivative, to its protein target is a critical step in the hit-to-lead and lead optimization phases.[1] This guide provides an in-depth exploration of Isothermal Titration Calorimetry (ITC) as the gold standard for validating such binding events. We will delve into the principles of ITC, provide a detailed experimental protocol, and objectively compare its performance against other common biophysical techniques.
The Imperative of Binding Validation in Drug Discovery
The journey of a drug from a mere concept to a clinical candidate is fraught with challenges, a significant one being the unambiguous confirmation of target engagement. A quantitative understanding of how a small molecule like this compound interacts with its intended protein target underpins the entire structure-activity relationship (SAR) study.[1] It is this understanding that guides medicinal chemists in iteratively modifying a compound to enhance its potency and selectivity. Without robust binding validation, a drug discovery program risks advancing candidates based on misleading assay results, leading to costly late-stage failures.
Isothermal Titration Calorimetry: A Direct Measurement of Binding Energetics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[2] This heat change is a universal property of all binding events, making ITC a label-free and versatile tool.[3] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][4] This rich thermodynamic data offers profound insights into the driving forces behind the binding event, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.[4]
The Thermodynamic Landscape of Binding
The binding of a ligand (this compound) to a protein is governed by the change in Gibbs free energy (ΔG), which is related to the binding affinity (K D ). This free energy change is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the fundamental equation:
ΔG = ΔH - TΔS = -RTlnK A = RTlnK D
where R is the gas constant and T is the absolute temperature. ITC directly measures ΔH and K A (the association constant, which is the reciprocal of K D ), allowing for the calculation of ΔG and ΔS.[5] Understanding whether an interaction is enthalpy-driven (favorable changes in bonding) or entropy-driven (favorable changes in the ordering of the system, often due to the release of water molecules from the binding interface) is invaluable for rational drug design.[1]
A Comparative Overview of Binding Assay Technologies
While ITC is considered the gold standard for thermodynamic characterization, other techniques are also widely used for binding validation. Each has its own set of advantages and limitations.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Thermal Shift Assay (TSA) |
| Principle | Measures heat change upon binding | Measures change in refractive index near a sensor surface | Measures interference pattern of light reflected from a biosensor tip | Measures change in protein melting temperature upon ligand binding |
| Information Provided | K D , ΔH, ΔS, n (complete thermodynamics) | K D , k on , k off (kinetics) | K D , k on , k off (kinetics) | T m shift (qualitative or semi-quantitative binding) |
| Label-Free | Yes | Yes | Yes | Often requires a fluorescent dye |
| Immobilization | No (in-solution) | Yes (one binding partner is immobilized) | Yes (one binding partner is immobilized) | No (in-solution) |
| Throughput | Low to medium | Medium to high | High | High |
| Sample Consumption | High | Low | Low | Low |
| Kinetic Information | Not directly, but can be derived in some cases[1] | Yes | Yes | No |
| Thermodynamic Profile | Yes (direct measurement) | Can be derived from van't Hoff analysis (multiple temperatures) | Not typically used for thermodynamics | No |
This table highlights the unique strengths of each technique. While SPR and BLI excel at providing kinetic data (on- and off-rates), ITC is unparalleled in its ability to deliver a complete thermodynamic signature of the binding event in a single experiment, without the need for immobilization which can sometimes affect the native conformation of the protein.[5][6][7][8] TSA is a valuable high-throughput screening tool but provides less detailed information about the binding affinity and no thermodynamic data.[9]
Experimental Protocol: Validating this compound Binding to its Target Protein using ITC
This section provides a detailed, step-by-step methodology for a typical ITC experiment to validate the binding of a this compound derivative to its target protein.
Pre-Experimental Preparation: The Foundation of Quality Data
-
Protein Preparation and Purity: The target protein should be highly pure, as contaminants can lead to inaccurate concentration determination and interfere with the binding interaction.[10] It is recommended to perform size-exclusion chromatography as a final purification step. The protein should be centrifuged at high speed before the experiment to remove any aggregates.[11]
-
Ligand (this compound) Preparation: The this compound compound should also be of high purity. A concentrated stock solution is typically prepared in 100% DMSO.[11]
-
Buffer Preparation and Matching: This is a critical step for high-quality ITC data. Both the protein and the ligand solutions must be in an identical, well-matched buffer to minimize "heats of dilution" which can obscure the true binding signal.[10] It is crucial to dialyze the protein extensively against the final ITC buffer.[11][12] The pH of the buffer should be stable, and it is advisable to use buffers with low ionization enthalpies, such as phosphate buffer, to minimize heat changes due to protonation/deprotonation events upon binding.[13] If DMSO is used to solubilize the ligand, the final concentration of DMSO must be identical in both the protein (in the cell) and ligand (in the syringe) solutions.[10]
The ITC Experiment Workflow
The following diagram illustrates the typical workflow of an ITC experiment.
Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.
Step-by-Step ITC Protocol
-
Sample Concentration: The choice of concentrations is crucial for obtaining a well-defined binding isotherm. A general guideline is to use the "c-window," where c = n * [Protein] / K D . An optimal c-value is typically between 10 and 100.[14] For an unknown interaction, a starting point could be 10-20 µM protein in the cell and a 10- to 15-fold higher concentration of the ligand (this compound) in the syringe.[10][12]
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the experimental buffer.[9]
-
Set the experimental temperature (e.g., 25 °C). The temperature should be one at which the protein is stable.
-
-
Loading Samples:
-
Carefully load the degassed protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the degassed this compound solution into the injection syringe, again being careful to avoid bubbles.
-
-
Titration:
-
Set the injection parameters. A typical experiment consists of 19-25 injections.[11] The first injection is usually smaller (e.g., 0.4 µL) and is often discarded during data analysis to remove any artifacts from the initial equilibration.[11] Subsequent injections are of a larger, constant volume.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Control Experiments: To obtain the most accurate data, it is essential to perform a control titration by injecting the ligand solution into the buffer alone.[11] The heat from this control experiment, which accounts for the heat of dilution of the ligand, should be subtracted from the protein-ligand binding data.
Data Interpretation: Unveiling the Binding Signature
The raw ITC data is a series of peaks, with each peak representing the heat change upon a single injection of the ligand. The area under each peak is integrated and plotted against the molar ratio of ligand to protein. This creates the binding isotherm.
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A Researcher's Guide to Hit Confirmation: Employing Orthogonal Assays to Validate the Biological Effects of Cyclopentylurea
In the landscape of drug discovery, the journey from a high-throughput screen (HTS) to a viable lead candidate is fraught with challenges. Primary screens, while powerful, are susceptible to generating false positives—compounds that appear active due to assay interference, aggregation, or other non-specific mechanisms rather than direct, meaningful interaction with the biological target.[1] To navigate this minefield, a rigorous process of hit validation is not just recommended; it is essential. The core principle of this process is the use of orthogonal assays: independent, complementary methods that measure the same biological event through different physical principles.[2][3][4]
This guide provides a comprehensive framework for confirming the biological activity of a hypothetical hit compound, "Cyclopentylurea," identified from a primary biochemical screen. We will move beyond the initial observation to build a robust, multi-faceted evidence package. This is achieved by systematically employing a cascade of orthogonal assays, beginning with a biophysical method to confirm direct physical binding, followed by a cellular assay to verify target engagement in a physiological context, and culminating in a functional assay to measure downstream biological consequences. This self-validating workflow ensures that only the most promising, mechanistically sound compounds advance, saving invaluable time and resources.[5][6]
Scenario: The Primary Hit
Let's presuppose that this compound was identified as a potent inhibitor in a fluorescence-based biochemical assay targeting "Kinase X," a hypothetical enzyme implicated in a disease-relevant signaling pathway. The primary assay reported a low micromolar IC50 value. While promising, this single data point is insufficient. Is this compound a true inhibitor, or is it an artifact of the assay technology? To answer this, we initiate our validation cascade.
Orthogonal Assay 1: Biophysical Confirmation of Direct Target Binding
Our first objective is to confirm that this compound physically interacts with Kinase X, independent of its enzymatic activity. This step is critical for ruling out assay-specific interference (e.g., fluorescence quenching).[1] We will employ the Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay (TSA), a robust and widely used biophysical technique.[7][8]
Principle of Differential Scanning Fluorimetry (DSF)
DSF measures the thermal stability of a protein by monitoring its unfolding process in the presence of a fluorescent dye.[7] The dye (e.g., SYPRO Orange) is hydrophobic and fluoresces weakly in an aqueous solution but strongly upon binding to the hydrophobic regions of a protein that become exposed as it denatures with increasing temperature. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A small molecule that binds to and stabilizes the folded state of the protein will increase the energy required to unfold it, resulting in a measurable increase in its Tm (a "thermal shift").[7][]
Experimental Protocol: DSF for Kinase X and this compound
-
Reagent Preparation:
-
Prepare a master mix of purified Kinase X protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5X final concentration) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Compound Plating:
-
In a 96- or 384-well PCR plate, serially dilute this compound to achieve a range of final concentrations (e.g., 100 µM to 10 nM).
-
Include a known inhibitor of Kinase X as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Assay Assembly:
-
Dispense the protein/dye master mix into the wells containing the compounds. The final volume should be consistent (e.g., 20 µL).
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate melt curves.
-
Calculate the Tm for each well by fitting the data to a Boltzmann equation or by determining the peak of the first derivative.
-
The thermal shift (ΔTm) is calculated as: ΔTm = Tm (with compound) - Tm (vehicle control).
-
Data Presentation & Interpretation
A positive result is a concentration-dependent increase in the Tm of Kinase X. This provides direct evidence that this compound binds to the target protein.
| Compound | Concentration (µM) | Melting Temp (Tm) (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| Vehicle (DMSO) | - | 42.5 | 0.0 | Baseline Stability |
| Known Inhibitor | 10 | 48.2 | +5.7 | Strong Stabilization |
| This compound | 50 | 46.0 | +3.5 | Stabilization |
| This compound | 10 | 45.1 | +2.6 | Stabilization |
| This compound | 1 | 43.3 | +0.8 | Weak Stabilization |
| Inactive Compound | 50 | 42.6 | +0.1 | No Binding |
Orthogonal Assay 2: Confirming Target Engagement in Cells
Having confirmed direct binding in a purified system, we must now determine if this compound can engage Kinase X within the complex environment of a living cell. This assesses cell permeability and verifies that the compound can find and bind its target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is the ideal orthogonal method for this purpose.[1]
Principle of CETSA®
The principle of thermal stabilization by ligand binding holds true in the cellular environment. In CETSA, intact cells are treated with the compound and then heated.[1] At a specific temperature, unbound proteins will denature and aggregate, while proteins stabilized by a ligand will remain in solution. After lysis, the soluble protein fraction is analyzed to quantify the amount of target protein that remained soluble, which directly correlates with target engagement.
Experimental Protocol: CETSA® for Kinase X
-
Cell Culture & Treatment:
-
Culture a relevant cell line that expresses Kinase X to ~80% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 100 µM to 10 nM) and a vehicle control for a set duration (e.g., 1 hour) at 37 °C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Heat the cell suspensions at a predetermined melt temperature for Kinase X (e.g., 48°C, determined via a preliminary melt scan) for 3 minutes. Leave a non-heated aliquot at room temperature as a control.
-
-
Cell Lysis:
-
Lyse the cells by repeated freeze-thaw cycles or another gentle lysis method that does not use detergents that would solubilize aggregated proteins.
-
-
Separation of Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Kinase X using a standard protein detection method such as Western Blot or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Normalize the amount of soluble Kinase X in the heated samples to the non-heated control for each concentration.
-
Plot the normalized soluble protein fraction against the compound concentration to generate an isothermal dose-response (ITDR) curve.
-
Data Presentation & Interpretation
A dose-dependent increase in the amount of soluble Kinase X after heating indicates that this compound enters the cells and binds to its target, protecting it from thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Orthogonal Assay 3: Measuring a Functional Cellular Outcome
Confirming target binding and engagement is crucial, but the ultimate goal is to validate that this engagement leads to the desired biological effect. The final orthogonal assay should measure a functional downstream consequence of target modulation.[10][11] Assuming Kinase X phosphorylates a downstream substrate, "Protein Y," we can use a phospho-specific antibody to measure the inhibition of this signaling event.
Principle of Downstream Phosphorylation Assay
If this compound inhibits Kinase X, the phosphorylation of its direct substrate, Protein Y, should decrease. This effect can be quantified by treating cells with the compound and measuring the levels of phosphorylated Protein Y (p-Y) relative to the total amount of Protein Y. This provides direct evidence of a functional impact on the signaling pathway.[12]
Experimental Protocol: Western Blot for Phospho-Protein Y
-
Cell Culture & Treatment:
-
Culture cells as in the CETSA® protocol.
-
If the pathway is not basally active, stimulate the cells with an appropriate agonist to induce phosphorylation.
-
Treat cells with a serial dilution of this compound and controls for a suitable time to observe changes in signaling (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated Protein Y (anti-p-Y).
-
Wash and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Protein Y (anti-Y) to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-Y to total Y for each treatment condition.
-
Plot the normalized p-Y signal against the compound concentration to determine the IC50 for functional pathway inhibition.
-
Caption: Inhibition of the Kinase X pathway by this compound.
Data Presentation & Interpretation
A dose-dependent decrease in the ratio of phosphorylated Protein Y to total Protein Y confirms that this compound inhibits the catalytic activity of Kinase X in cells, leading to the intended functional outcome. The IC50 value from this assay should ideally be comparable to the values obtained from the primary screen and CETSA.
Guide Summary: A Comparison of Orthogonal Methodologies
This validation cascade provides a powerful, multi-pronged approach to hit confirmation. Each assay offers a unique piece of the puzzle, and together they build a compelling case for the legitimacy of this compound as a true, on-target inhibitor.
| Assay Type | Methodology | Principle | Key Output | Main Advantage |
| Biochemical | Primary Screen (e.g., FRET) | Measures enzyme activity | IC50 | High throughput; sensitive |
| Biophysical | DSF / TSA | Ligand-induced thermal stabilization | ΔTm, Kd (approx.) | Confirms direct binding; rules out assay interference[7] |
| Cellular Target Engagement | CETSA® | In-cell thermal stabilization | ITDR Curve, EC50 | Confirms target binding in a physiological context; assesses cell permeability[1] |
| Cellular Functional | Western Blot | Measures downstream substrate phosphorylation | Functional IC50 | Confirms intended biological mechanism of action[12] |
By successfully navigating this cascade, this compound is no longer just a "hit"—it is a validated chemical probe with confirmed direct binding, target engagement, and functional activity in cells. It is now a high-quality starting point for a resource-intensive hit-to-lead optimization program.[10] This rigorous, logic-driven approach is the bedrock of modern drug discovery, ensuring that the path forward is built on a foundation of scientific certainty.
References
- Haq, I. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen.
- Terstappen, G. C., et al. (2007). Target deconvolution in the post-genomic era. Pharma Focus Asia.
- BellBrook Labs. (2023). Hit-to-Lead Assays: Accelerating Early Drug Discovery. BellBrook Labs.
- Reaction Biology. (n.d.). Biophysical Assay Services for Drug Discovery. Reaction Biology.
- Jana, M., et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of the Indian Institute of Science.
- Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.
- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- de la Cruz, M. J., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
- An, Y., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology.
- Al-Ali, H., et al. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today: Technologies.
- Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
- Axxam. (n.d.). From gene to validated and qualified hits. Axxam.
- Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Ser-we, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Creemers, J. W. M., et al. (2007). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. BMC Biotechnology.
- BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Software.
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Cyclopentylurea as a Bioisosteric Moiety: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful drug design. This approach aims to enhance a molecule's therapeutic profile by substituting a functional group with another that possesses similar physicochemical or steric properties, thereby improving efficacy, selectivity, pharmacokinetic properties, and reducing toxicity. While classic bioisosteres are well-documented, the exploration of novel structural motifs that can confer advantageous properties is a continuous endeavor. This guide introduces the cyclopentylurea moiety as a compelling, albeit less conventional, bioisosteric replacement strategy, offering a unique combination of features derived from its constituent cyclopentyl and urea functionalities.
Herein, we will dissect the potential of this compound as a bioisosteric replacement for common functional groups such as isopropyl, phenyl, and thiophene. We will explore the underlying rationale for these replacements, supported by a comparative analysis of their physicochemical properties, and provide detailed experimental protocols for the synthesis and evaluation of this compound-containing analogues.
The Rationale for this compound in Bioisosterism
The this compound functional group merges the three-dimensional, saturated character of the cyclopentyl ring with the hydrogen bonding capabilities of the urea moiety. This combination presents a unique opportunity to modulate a compound's properties in a multifaceted manner.
The Cyclopentyl Group: An Escape from Flatland
The "escape from flatland" is a prevailing trend in contemporary drug discovery, emphasizing the incorporation of three-dimensional, saturated scaffolds to improve physicochemical properties. The cyclopentyl group, as a bioisostere for moieties like the phenyl ring, offers several advantages:
-
Improved Solubility: The replacement of a planar, aromatic ring with a saturated carbocycle like cyclopentyl can disrupt crystal packing and increase a molecule's fractional sp3 character (Fsp3), often leading to enhanced aqueous solubility.
-
Enhanced Metabolic Stability: Aromatic rings are frequently susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated rings like cyclopentane lack these vulnerable sites, potentially leading to improved metabolic stability and a more predictable pharmacokinetic profile.
-
Reduced Lipophilicity: Overly lipophilic compounds can suffer from poor solubility, increased off-target toxicity, and rapid metabolism. Replacing a lipophilic aromatic ring with a cyclopentyl group can effectively lower the overall lipophilicity of a molecule.
The Urea Moiety: A Versatile Hydrogen Bonding Unit
The urea functional group is a prominent feature in numerous approved drugs due to its unique electronic and hydrogen bonding characteristics. It can act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (through its carbonyl oxygen), allowing for strong and specific interactions with biological targets. This dual nature makes it an excellent mimic for other hydrogen bonding groups and a valuable linker in drug design.
This compound as a Bioisosteric Replacement: Comparative Analysis
The decision to employ this compound as a bioisostere should be driven by a careful analysis of the target, the binding pocket environment, and the specific liabilities of the parent molecule.
This compound as a Replacement for Isopropyl Groups
The isopropyl group is a small, lipophilic, and branched alkyl substituent commonly found in drug molecules. While generally metabolically stable, its lipophilicity can sometimes be a drawback.
| Property | Isopropyl | This compound | Rationale for Replacement |
| Size & Shape | Small, branched | Larger, more rigid | The cyclopentyl portion can mimic the steric bulk of the isopropyl group while the urea adds a polar component. |
| Lipophilicity (cLogP) | ~1.5 | Lower | The urea moiety significantly increases polarity, reducing overall lipophilicity and potentially improving solubility. |
| Hydrogen Bonding | None | Donor and Acceptor | Introduces hydrogen bonding capabilities, which could lead to novel interactions with the target and increased potency. |
| Metabolic Stability | Generally stable | Potentially stable | The cyclopentyl ring is metabolically robust. The urea is also generally stable. |
Experimental Validation Workflow:
Safety Operating Guide
A Researcher's Protocol: The Definitive Guide to Cyclopentylurea Disposal
In the landscape of modern chemical and pharmaceutical research, the integrity of our work is defined not only by the discoveries we make but also by the responsibility we exercise. The complete lifecycle of a chemical, from synthesis to disposal, falls under our purview. This guide provides an in-depth, technically-grounded procedure for the proper disposal of cyclopentylurea. Moving beyond a mere checklist, we will explore the causality behind each recommendation, empowering you, our fellow scientists and researchers, to manage this chemical waste stream with the highest standards of safety and environmental stewardship.
Hazard Assessment and Chemical Profile of this compound
This compound, a substituted urea, does not typically carry high acute toxicity warnings. However, its potential for environmental persistence and the unknown toxicological profiles of its degradation byproducts demand that it be treated as a hazardous chemical waste.[1] The primary concerns are twofold: the environmental impact of releasing nitrogenous compounds and the potential hazards associated with its constituent parts if improperly handled.
Core Rationale for Hazardous Classification:
-
Substituted Ureas: While urea is common, substituted ureas can have varied biological activities and toxicities.[1][2][3] A conservative approach is always the most prudent.
-
Environmental Persistence: Aromatic and cyclic organic compounds can be resistant to natural degradation, posing a long-term risk to aquatic ecosystems.[1][4]
-
Degradation Products: Improper treatment or thermal decomposition can lead to the release of ammonia, isocyanates, or other potentially hazardous compounds.[5][6]
Therefore, under no circumstances should this compound or its solutions be disposed of in regular trash or discharged into the sanitary sewer system without appropriate, documented neutralization and institutional approval.[7][8]
The Cardinal Rule: Waste Segregation and Containment
The foundation of safe chemical disposal is meticulous segregation. Accidental mixing of incompatible chemicals is a primary cause of laboratory incidents.
Operational Protocol:
-
Designate a Waste Stream: Establish a dedicated waste stream for this compound. If your lab handles multiple urea derivatives, a "Non-Halogenated Urea Waste" stream is appropriate.
-
Select Appropriate Containers: Use only containers that are chemically compatible with this compound and any solvents used.[7] High-density polyethylene (HDPE) or glass containers with secure, leak-proof closures are standard.[1]
-
Labeling is Non-Negotiable: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should provide secondary containment (e.g., a larger bin) to capture any potential leaks and must be located at or near the point of generation.[7][10]
Disposal Pathways: A Decision-Based Approach
The appropriate disposal method depends on the form and quantity of the this compound waste. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate this compound disposal pathway.
Pathway A: Off-Site Disposal via Licensed Contractor (The Standard)
This is the most secure, compliant, and universally recommended method for all solid waste and for most liquid waste containing this compound.
Step-by-Step Protocol:
-
Containerize and Label: Following the segregation and containment protocol in Section 2, ensure your waste container is sealed and accurately labeled.
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[8]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[7][9]
Pathway B: On-Site Chemical Neutralization (Specialized Procedure)
For small quantities of dilute, aqueous solutions, chemical hydrolysis can be an effective way to break down the urea moiety, rendering the waste less hazardous. This procedure must be approved by your institution's EHS office before being attempted.
Scientific Rationale: Base-catalyzed hydrolysis cleaves the stable urea C-N bond. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This ultimately breaks the molecule into cyclopentylamine and a carbonate species, which are generally more amenable to standard wastewater treatment.[11][12][13] Raising the pH to 11 or higher significantly promotes this reaction.[13]
Experimental Protocol for Base Hydrolysis:
-
Prerequisites: This procedure must be performed in a certified chemical fume hood by personnel wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Dilution: Ensure the concentration of this compound in the aqueous solution is below 5%. If necessary, dilute with water.
-
Basification: While stirring the solution, slowly add a 10M sodium hydroxide (NaOH) solution until the pH of the waste solution is >12. Monitor the temperature to control any exotherm.
-
Reaction: Gently heat the solution to approximately 50-60°C and maintain for several hours with stirring to ensure complete hydrolysis.
-
Cooldown & Neutralization: Allow the solution to cool to room temperature. Slowly and carefully neutralize the solution by adding a dilute acid (e.g., 1M hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized and approved by EHS, this solution may be eligible for drain disposal with copious amounts of running water.[9]
Summary of Disposal Procedures
| Waste Form | Quantity/Concentration | Recommended Disposal Method | Key Scientific Rationale & Regulations |
| Solid | Any | Licensed Hazardous Waste Contractor | Ensures compliance with RCRA regulations; prevents release of persistent organic compounds.[7][9] |
| Liquid (Organic Solvent) | Any | Licensed Hazardous Waste Contractor | Avoids hazardous reactions and ensures proper incineration or fuel blending for solvent waste.[1] |
| Liquid (Aqueous) | Large Volume or >5% | Licensed Hazardous Waste Contractor | High concentrations are not suitable for on-site treatment due to safety and efficiency concerns. |
| Liquid (Aqueous) | Small Volume (<1L) and <5% | On-Site Base Hydrolysis (with EHS approval) | Converts the parent compound into more readily biodegradable components (cyclopentylamine and carbonate).[11][12][13] |
By integrating these field-proven, scientifically-grounded procedures into your laboratory's standard operating protocols, you are not only ensuring compliance but are actively participating in the culture of safety and environmental responsibility that defines modern scientific excellence.
References
- Daniels Health.How to Ensure Safe Chemical Waste Disposal in Laboratories.
- PubMed Central.Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects.
- Medical Laboratory Observer.Laboratory Waste Management: The New Regulations.
- Environmental Science: Water Research & Technology.Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition.
- Google Patents.US5240688A - Process for the in-line hydrolysis of urea.
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- U.S. Environmental Protection Agency (EPA).Regulations for Hazardous Waste Generated at Academic Laboratories.
- Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.
- University of Hertfordshire.1-cyclopentyl-3-phenylurea.
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- HBGUX Chemical.Versatile Urea Derivatives Examples | Industrial Applications & Suppliers.
- Penta Chemicals.Safety Data Sheet: Cyclopentane.
- Chemistry Stack Exchange.Thermal decomposition products of polyurea?
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclopentylurea
Welcome to your definitive resource for the safe handling of Cyclopentylurea (CAS No. 1194-06-5). In drug discovery and development, our most valuable assets are the integrity of our research and the safety of our scientists. This guide moves beyond a simple checklist, providing you with the rationale behind each safety protocol. My aim is to empower you with a deep, causal understanding of the necessary precautions, ensuring that every procedure is not just followed, but understood as a self-validating system of safety.
This compound is a substituted urea compound, a class of molecules with diverse and significant applications in medicinal chemistry.[1] While its full toxicological profile is not as extensively documented as more common reagents, a robust safety protocol can be established based on its known hazards and the well-understood chemistry of urea derivatives.[1][2]
Hazard Profile of this compound
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by the compound. For this compound (CAS 1194-06-5), the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our foundational safety information.
| Parameter | Value / Information | Source |
| Chemical Name | This compound; 1-Cyclopentylurea | [2][3] |
| CAS Number | 1194-06-5 | [2][3][4][][6] |
| Appearance | Typically a white crystalline solid | [2] |
| Molecular Formula | C₆H₁₂N₂O | [2][3][] |
| Molecular Weight | 128.17 g/mol | [3][] |
| GHS Pictogram | [3] | |
| GHS Signal Word | Warning | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [3] |
| Known Biological Activity | Inhibitor of NS3 protease (Hepatitis C); may induce insulin resistance in vivo. |
The core directive from this data is clear: the primary routes of hazardous exposure are ingestion and eye contact . Our PPE strategy must be engineered to eliminate these risks definitively.
Part 1: The Essential PPE Ensemble: Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The following ensemble is mandatory for all personnel handling this compound.
Eye and Face Protection: Shielding Against Irritation
Core Requirement: Chemical safety goggles are the absolute minimum.
-
The "Why": The H319 classification indicates that this compound can cause serious, potentially damaging, irritation upon contact with the eyes.[3] Standard safety glasses do not provide a seal around the eyes and are therefore insufficient. Chemical safety goggles are designed to protect against splashes and airborne particles from all angles.
-
Protocol:
-
Select EN 166 (EU) or ANSI Z87.1 (US) compliant chemical splash goggles.
-
Ensure a snug fit against the face to form a protective seal.
-
In situations where significant splashing is possible (e.g., bulk transfers, reactions under pressure), supplement goggles with a full-face shield.
-
Hand Protection: Preventing Dermal Contact and Ingestion
Core Requirement: Nitrile gloves.
-
The "Why": While this compound is not classified as a skin irritant, substituted ureas can exhibit a wide range of biological activities.[7] Gloves serve two critical functions: first, they prevent dermal absorption of the compound, and second, they are a crucial barrier against accidental ingestion from hand-to-mouth contact. Nitrile offers excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.
-
Protocol:
-
Always inspect gloves for punctures or tears before use.
-
For prolonged work, consider double-gloving.
-
Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Body Protection: Shielding Skin and Clothing
Core Requirement: A fully-buttoned laboratory coat.
-
The "Why": A lab coat protects your personal clothing and underlying skin from contamination in the event of a spill or splash. As this compound is a solid, dust can settle on surfaces and clothing, creating a persistent risk of exposure.
-
Protocol:
-
Wear a clean, fully-fastened lab coat made of a low-permeability material.
-
Remove the lab coat before leaving the laboratory to prevent the transfer of contaminants to other areas.
-
Respiratory Protection: An Assessment-Based Approach
Core Requirement: Generally not required under standard conditions; use a respirator if dust is generated.
-
The "Why": this compound is a solid, and like many powdered chemicals, it can become airborne during handling (e.g., weighing, transferring). While there is no specific GHS classification for respiratory irritation, inhaling chemical dust is a general hazard to be avoided.[8]
-
Protocol:
-
Engineering Controls First: Whenever possible, handle the solid compound in a chemical fume hood or a ventilated enclosure to keep airborne levels to a minimum.[7]
-
When to Use a Respirator: If engineering controls are insufficient or unavailable, and there is a visible generation of dust, a NIOSH-approved N95 (or higher) particulate respirator is required.
-
Fit Testing: Remember, respiratory protection is only effective if the respirator is properly fitted. Personnel requiring respirators must be enrolled in your institution's respiratory protection program.
-
Part 2: Operational and Disposal Plans
Safe science extends beyond wearing the right gear. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.
Step-by-Step Safe Handling Protocol
-
Designate an Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[7]
-
Assemble Materials: Before starting, ensure you have all necessary equipment: the chemical, spatulas, weigh boats, solvent, reaction vessel, and a designated, labeled waste container.
-
Don PPE: Put on your complete PPE ensemble as described above.
-
Weighing and Transfer:
-
Perform all weighing operations on a draft shield or within the fume hood to minimize air currents that could disperse the powder.
-
Use a spatula to carefully transfer the solid. Avoid pouring directly from the bottle if it might generate dust.
-
Close the primary container immediately after dispensing.
-
-
Post-Handling:
-
Wipe down the spatula and any contaminated surfaces with a damp cloth. Dispose of the cloth in the designated chemical waste container.
-
Carefully remove your PPE, avoiding self-contamination.
-
Wash your hands thoroughly.
-
Disposal Plan: Responsible Stewardship
Improper disposal is a serious breach of safety and environmental regulations. All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., weigh paper, gloves, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.[7] The label must read "Hazardous Waste" and "this compound".[8]
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a compatible, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Management:
-
Final Disposal:
By integrating these practices into your daily workflow, you build a culture of safety that protects you, your colleagues, and the quality of your scientific pursuits.
References
- Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Urea. [Link]
- Wikipedia. Urea. [Link]
- Loreto, M. A., & Ferlin, M. G. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(11), 354. [Link]
- Google Patents.
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- 2. CAS 1194-06-5: CYCLOPENTYL-UREA | CymitQuimica [cymitquimica.com]
- 3. CYCLOPENTYL-UREA | 1194-06-5 [chemicalbook.com]
- 4. 1194-06-5|1-Cyclopentylurea|BLD Pharm [bldpharm.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
